4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde
Description
BenchChem offers high-quality 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H6BrClN2O |
|---|---|
Molecular Weight |
285.52 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)-2-chlorobenzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-4-13-14(5-8)9-2-1-7(6-15)10(12)3-9/h1-6H |
InChI Key |
YOUXZCXNFAPHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(C=N2)Br)Cl)C=O |
Origin of Product |
United States |
Foundational & Exploratory
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde physical properties
An In-depth Technical Guide to the Physical Properties of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde
Introduction
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde is a substituted aromatic aldehyde of increasing interest within synthetic and medicinal chemistry. Its structure, which incorporates a halogenated benzaldehyde and a brominated pyrazole ring, presents a unique electronic and steric profile. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of its physical properties. Understanding these characteristics is paramount for its effective handling, reaction optimization, purification, and formulation.
Core Physicochemical Properties
The fundamental physical and chemical identifiers for 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde are summarized below. It is important to note that while some properties are readily available from suppliers, others like melting point and solubility are not consistently reported and may require experimental determination.
| Property | Value | Source |
| CAS Number | 1697386-29-0 | [1] |
| Molecular Formula | C₁₀H₆BrClN₂O | [1][2] |
| Molecular Weight | 285.53 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | Data not available. The related compound, 4-bromo-2-chlorobenzaldehyde, has a melting point of 73-77°C.[3] | |
| Boiling Point | Data not available. Likely to decompose at higher temperatures. | |
| Solubility | Insoluble in water; likely soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents.[4][5][6][7] |
Structural Representation
The chemical structure of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde is foundational to understanding its physical properties and reactivity.
Caption: Workflow for experimental solubility determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.5-10.5 ppm), and separate signals for the protons on the benzaldehyde and pyrazole rings in the aromatic region (7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR will show a characteristic signal for the aldehyde carbonyl carbon (around 190 ppm), along with signals for the aromatic and pyrazole carbons.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
A strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹.
-
C-H stretching for the aromatic rings and aldehyde around 2850-3100 cm⁻¹.
-
C=C stretching for the aromatic systems in the 1400-1600 cm⁻¹ region.
-
C-Cl and C-Br stretches in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (285.53 g/mol ).
-
Isotopic Pattern: A key feature will be the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), which will result in a characteristic cluster of peaks for the molecular ion and fragments containing these halogens. [8]
References
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An In-depth Technical Guide to the NMR Spectroscopic Analysis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a comprehensive technical overview of the expected ¹H and ¹³C NMR spectral data for the compound 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and methodological resource. It leverages established principles of NMR spectroscopy and substituent effects, derived from empirical data on analogous structures, to forecast the chemical shifts and coupling patterns. Furthermore, this guide outlines detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation to aid researchers in the empirical verification of their synthesized compound.
Introduction and Molecular Structure
The compound 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde is a substituted aromatic aldehyde containing two heterocyclic and halogenated moieties. Such compounds are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with pyrazole and substituted benzaldehyde scaffolds. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy stands as the gold standard for this purpose. This guide is designed to be a self-validating system for researchers who have synthesized this target molecule and seek to confirm its identity and purity via NMR.
The predicted spectral data herein are based on the analysis of substituent chemical shift (SCS) effects, where the electronic and steric influences of the chloro, bromo, and pyrazolyl groups on the benzaldehyde core are considered.[1][2]
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following atom numbering scheme will be used throughout this guide.
Caption: Step-by-step workflow for NMR sample preparation.
Trustworthiness through Protocol:
-
Analyte Quantity : Using an appropriate amount of material (5-25 mg for ¹H, 50-100 mg for ¹³C) ensures a good signal-to-noise ratio without causing issues related to viscosity or solubility that can degrade spectral quality. [3][4][5]* Solvent Choice : A deuterated solvent is crucial to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer. [6]The choice between CDCl₃ and DMSO-d₆ depends on the compound's solubility.
-
Filtration : Removing all particulate matter is non-negotiable. Suspended solids will disrupt the magnetic field homogeneity, leading to broad lines and poor resolution, which can obscure important coupling information. [4][5]
NMR Data Acquisition
The following are standard acquisition parameters for a 400 MHz or 500 MHz spectrometer.
Table: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | zg30 or zgpr | zgpg30 | Standard pulse sequences for simple 1D acquisition. |
| Spectral Width (SW) | 12-16 ppm | 220-250 ppm | Encompasses the full range of expected chemical shifts for the respective nuclei. |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds | Balances resolution with signal-to-noise; longer AQ provides better resolution. [7] |
| Relaxation Delay (D1) | 2-5 seconds | 2 seconds | Allows for near-complete relaxation of nuclei between pulses, ensuring accurate signal integration in ¹H NMR. [7] |
| Number of Scans (NS) | 8-16 | 1024-4096 or more | ¹³C has a much lower natural abundance and sensitivity, requiring significantly more scans to achieve adequate S/N. [8] |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Interpretation and Structural Verification
After acquiring the spectra, the next step is to compare the experimental data with the predictions. For an unambiguous assignment, especially for the closely spaced aromatic signals, 2D NMR experiments are highly recommended.
Verification Workflow
Caption: Logical workflow for NMR data interpretation and structural verification.
The Role of 2D NMR
-
COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks. It would show correlations between H5-H6 and H5-H3, confirming their positions on the benzaldehyde ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon it is directly attached to. It is essential for definitively assigning the protonated carbons (C3, C5, C6, C3', C5').
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is the key to assigning the quaternary carbons and piecing the molecular fragments together. For instance, the aldehyde proton (H7) should show a correlation to the C1 carbon, and the pyrazole protons (H3', H5') should show correlations to the C4 carbon of the benzaldehyde ring, confirming the connectivity between the two ring systems.
Conclusion
This technical guide provides a robust framework for the NMR analysis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde. By synthesizing information from established NMR principles and data from related structures, it offers detailed predictions for both ¹H and ¹³C NMR spectra. The outlined experimental protocols are designed to ensure the acquisition of high-quality, reliable data. For any researcher working with this molecule, this guide serves as a critical tool for the final, and most important, step of synthesis: structural confirmation. The combination of predicted data, detailed methodologies, and a logical verification workflow equips scientists with the necessary resources to confidently and accurately characterize their target compound.
References
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Patterson-Elenbaum, S., Stanley, J. T., & Dillner, D. K. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]
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Patterson-Elenbaum, S., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. scite.ai. [Link]
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Reis, M. S., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(23), 5727. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]
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University of Georgia. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]
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Beilstein Archives. (2025). Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. [Link]
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ETH Zurich. (n.d.). How much substance do I need?. NMR Service. [Link]
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American Chemical Society. (2006). Substituent Effects of N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides on Positive Allosteric Modulation of the Metabotropic Glutamate-5 Receptor in Rat Cortical Astrocytes. Journal of Medicinal Chemistry. [Link]
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Chegg.com. (2022). Solved Predict the expected 13C NMR chemical shift for the. [Link]
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American Chemical Society. (2002). Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy. Journal of Natural Products. [Link]
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ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
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ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
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National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
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Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters?. [Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
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University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
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American Chemical Society. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. [Link]
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In-Depth Technical Guide: Mass Spectrometry of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde
Executive Summary
The structural elucidation of complex halogenated heterocycles is a critical pathway in modern drug discovery and agrochemical development. 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde (C₁₀H₆BrClN₂O) presents a unique analytical challenge and opportunity due to its poly-halogenated nature and dual pharmacophores: a reactive benzaldehyde core and a stable bromopyrazole moiety.
This whitepaper provides a comprehensive, expert-level guide to the mass spectrometric (MS) behavior of this compound. By detailing self-validating experimental protocols and mapping the precise causality behind its fragmentation pathways, this guide serves as an authoritative resource for researchers conducting structural verification, impurity profiling, or metabolic tracking.
Structural Profiling & Isotopic Signatures
The molecular architecture of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde dictates its behavior in the gas phase. With an exact monoisotopic mass of 283.9352 Da , the molecule's most diagnostic MS feature is its complex isotopic envelope.
The presence of one Bromine atom (approx. 1:1 ratio of ⁷⁹Br to ⁸¹Br) and one Chlorine atom (approx. 3:1 ratio of ³⁵Cl to ³⁷Cl) generates a highly specific M : M+2 : M+4 cluster . Understanding this distribution is non-negotiable for accurate precursor ion selection and spectral interpretation.
Table 1: Predicted Isotopic Distribution for the Molecular Ion [M+•]
| m/z | Relative Abundance (%) | Primary Isotopic Composition | Diagnostic Significance |
| 284 | 77.4 | ¹²C₁₀, ¹H₆, ⁷⁹Br, ³⁵Cl, ¹⁴N₂, ¹⁶O | Monoisotopic peak; base reference for mass accuracy. |
| 285 | 9.3 | ¹³C₁, ¹²C₉, ¹H₆, ⁷⁹Br, ³⁵Cl, ¹⁴N₂, ¹⁶O | ¹³C isotopic contribution. |
| 286 | 100.0 | (⁸¹Br, ³⁵Cl) AND (⁷⁹Br, ³⁷Cl) | Base peak of the cluster (M+2); confirms poly-halogenation. |
| 287 | 11.8 | ¹³C₁ + (⁸¹Br, ³⁵Cl) OR (⁷⁹Br, ³⁷Cl) | ¹³C contribution to the M+2 peak. |
| 288 | 24.1 | ¹²C₁₀, ¹H₆, ⁸¹Br, ³⁷Cl, ¹⁴N₂, ¹⁶O | M+4 peak; definitive proof of the 1Br/1Cl system. |
Data Summary: The ~3:4:1 intensity ratio across m/z 284, 286, and 288 is the primary self-validating signature for this compound's intact core.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, mass spectrometry workflows must be designed as self-validating systems. The following protocols detail not just the how, but the causality behind each parameter.
Step-by-step GC-EI-MS analytical workflow for halogenated benzaldehydes.
GC-EI-MS Methodology (Structural Fingerprinting)
1. Sample Preparation: Dilute the analyte to 10 µg/mL in GC-grade dichloromethane (DCM).
-
Causality: DCM provides excellent solubility for halogenated aromatics without reacting with the electrophilic aldehyde group (unlike methanol, which risks hemiacetal formation).
-
Self-Validating Mechanism: The absence of M+32 peaks (methanol adducts) in the baseline confirms solvent inertness.
2. Injection Parameters: 1 µL splitless injection at 250 °C.
-
Causality: 250 °C provides sufficient thermal energy for instantaneous volatilization without exceeding the thermal degradation threshold of the N-phenylpyrazole bond.
-
Self-Validating Mechanism: A sharp, symmetrical chromatographic peak without a leading baseline hump confirms that thermal degradation has not occurred in the inlet.
3. Separation: DB-5ms column (30 m × 0.25 mm × 0.25 µm); Ramp from 100 °C to 280 °C at 15 °C/min.
-
Causality: The 5% phenyl-arylene stationary phase offers optimal pi-pi interactions with the aromatic rings, ensuring high-resolution separation from potential synthetic impurities .
4. Ionization: 70 eV Electron Ionization (EI).
-
Causality: The de Broglie wavelength of a 70 eV electron perfectly matches the length of typical organic bonds (~0.14 nm), maximizing ionization efficiency and providing standardized, library-searchable fragmentation spectra .
LC-ESI-HRMS Methodology (Exact Mass Confirmation)
1. Mobile Phase: Acetonitrile/Water (50:50) with 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor, facilitating the formation of the [M+H]⁺ pseudomolecular ion by protonating the basic nitrogen (N2) of the pyrazole ring.
-
Self-Validating Mechanism (Lock-Mass): The protocol requires the simultaneous infusion of an internal lock-mass (e.g., Leucine Enkephalin, m/z 556.2771). If the mass error of the lock-mass exceeds 5 ppm during the run, the acquisition system automatically flags the data, validating the accuracy of the empirical formula assignments in real-time.
Mechanistic Fragmentation Pathways
Under 70 eV EI conditions, the radical cation [M+•] undergoes highly predictable, thermodynamically driven fragmentation. The pathways are dictated by the relative bond dissociation energies of the functional groups .
Table 2: Key EI-MS Fragment Ions & Causality
| m/z | Ion Type | Formula | Causality / Mechanism |
| 284/286/288 | Molecular Ion | [C₁₀H₆BrClN₂O]⁺• | Electron ejection from a non-bonding orbital (O or N). |
| 283/285/287 | [M-H]⁺ | [C₁₀H₅BrClN₂O]⁺ | α-cleavage of the aldehyde hydrogen; highly stable acylium ion. |
| 255/257/259 | [M-CHO]⁺ | [C₉H₅BrClN₂]⁺ | Neutral loss of CO from [M-H]⁺ or direct radical loss of •CHO. |
| 249/251 | [M-Cl]⁺ | [C₁₀H₆BrN₂O]⁺ | Cleavage of the C-Cl bond (retains 1:1 Br isotopic pattern). |
| 205/207 | [M-Br]⁺ | [C₁₀H₆ClN₂O]⁺ | Cleavage of the C-Br bond (retains 3:1 Cl isotopic pattern). |
| 145/147 | Pyrazole Cation | [C₃H₂BrN₂]⁺ | Heterolytic cleavage of the C-N bond between the aromatic rings. |
Pathway Analysis
The fragmentation cascade initiates at the aldehyde moiety. Benzaldehydes classically undergo α-cleavage to lose a hydrogen radical (•H), forming a stable acylium cation ([M-H]⁺). This is immediately followed by the neutral loss of carbon monoxide (CO) to yield the [M-CHO]⁺ phenyl cation .
Concurrently, the halogen atoms act as independent fragmentation triggers. The loss of a bromine radical (•Br) yields an ion at m/z 205/207, which notably drops the M+4 peak, leaving only the 3:1 signature of the remaining chlorine atom. Finally, the steric strain and electronic repulsion between the ortho-chlorine and the bulky pyrazole ring facilitate the cleavage of the C-N bond, yielding the bromopyrazole cation at m/z 145/147 .
Primary EI-MS fragmentation pathways of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde.
Conclusion
The mass spectrometry of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde is defined by a delicate interplay between its reactive aldehyde group and its stable, heavy-isotope-laden halogen substituents. By leveraging the 3:4:1 isotopic cluster as a real-time validation metric and understanding the thermodynamic causality behind the loss of CO and halogen radicals, analytical scientists can confidently identify this compound and its derivatives in complex biological or synthetic matrices.
References
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eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS OF HALOGEN CONTAINING ORGANIC COMPOUNDS." Available at:[Link]
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Whitman College. "CHAPTER 2: Fragmentation and Interpretation of Spectra." Available at: [Link]
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ChemConnections. "Mass Spectrometry Fragmentation Rules and Rearrangements." Available at:[Link]
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National Center for Biotechnology Information (PMC). "Synthesis, Structural Characterization, and Evaluation of Pyrazoles." Available at:[Link]
-
ResearchGate. "Mass fragmentation pattern of pyrazole derivatives." Available at:[Link]
Structural Elucidation and Supramolecular Assembly of Pyrazole-Containing Benzaldehyde Derivatives: A Technical Guide
Executive Overview
The rational design of pyrazole-containing benzaldehyde derivatives (such as pyrazole-hydrazones and Schiff bases) is a cornerstone of modern medicinal chemistry and materials science. Understanding the 3D conformation of these molecules is critical, as their biological efficacy and catalytic activity are directly dictated by their spatial arrangement and supramolecular packing.
This technical guide provides an in-depth analysis of the crystallographic behavior of pyrazole-benzaldehyde derivatives. By integrating Single-Crystal X-ray Diffraction (SC-XRD) protocols with Density Functional Theory (DFT) validation, we establish a rigorous framework for elucidating hydrogen-bonding motifs, annular tautomerism, and space group determination.
Mechanistic Principles of Crystal Packing
The crystal packing of pyrazole derivatives is governed by a delicate balance of steric hindrance, atropisomerism, and intermolecular hydrogen bonding. Because the pyrazole ring possesses both a hydrogen-bond donor (N-H) and an acceptor (C=N), these molecules readily self-assemble into complex supramolecular networks.
Atropisomerism and Space Group Selection
In solution, pyrazole-benzaldehyde derivatives often undergo rapid interconversion between different conformers via annular tautomerism and rotation around single bonds. However, upon crystallization, these molecules lock into specific conformations. For example, despite its facile interconversion in solution, 4-benzyl-1H-pyrazole adopts a chiral crystal structure, crystallizing in the non-centrosymmetric space group P21 1. In contrast, introducing functional groups alters the hydrogen-bonding capacity; its 3,5-diamino derivative crystallizes in the centrosymmetric space group P21/c 1.
Catemers vs. Dimers
The supramolecular logic of these compounds typically bifurcates into two primary motifs:
-
Catemers (Infinite Chains): Driven by head-to-tail N-H...N hydrogen bonding, forming parallel columns organized into alternating bilayers 1.
-
Dimers (Discrete Pairs): When bulky substituents (e.g., diphenyl groups) introduce severe steric hindrance, the infinite catemer network is disrupted, forcing the molecules to form discrete, hydrogen-bonded dimers 1.
Supramolecular logic dictating crystal packing and space group.
Experimental Workflow: Synthesis and Crystallization
To ensure high-fidelity structural data, the synthesis and crystallization pipeline must be treated as a self-validating system. The following protocol outlines the generation of pyrazole-hydrazone derivatives from benzaldehyde precursors.
Step 1: Schiff Base Condensation
-
Procedure: To a solution of 5-phenyl-1H-pyrazole-4-carbohydrazide (1 mmol) in 10 mL of ethanol, add an equimolar amount of the target benzaldehyde derivative in the presence of catalytic acetic acid 2.
-
Causality: Acetic acid protonates the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity and lowering the activation energy for nucleophilic attack by the hydrazide amine.
-
Validation: Maintain the mixture under reflux for 2–5 hours. Monitor the reaction strictly via Thin Layer Chromatography (TLC). The complete disappearance of the starting material spots serves as the primary validation gate before proceeding [[2]]().
Step 2: Isolation and Purification
-
Procedure: Cool the reaction mixture to 25 °C. Filter the resulting precipitate and wash thoroughly with cold ethanol 2.
-
Causality: Cooling forces the system past the solubility limit of the product, driving precipitation. Washing with cold solvent removes unreacted precursors and oligomeric impurities without resolubilizing the target compound. High purity is mandatory, as impurities will poison the crystal lattice during the next phase.
Step 3: Single Crystal Growth (Vapor Diffusion)
-
Procedure: Dissolve the purified compound in a minimum volume of pyridine. Place the open vial inside a larger, sealed chamber containing benzene at room temperature [[1]]().
-
Causality: Pyridine acts as a strong solvent, while benzene acts as an anti-solvent. The slow vapor-phase diffusion of benzene into the pyridine solution gradually lowers the solubility of the derivative. This slow kinetic process prevents rapid, amorphous precipitation and allows the system to hover in the metastable zone, promoting the nucleation of high-quality, diffraction-grade single crystals.
Step 4: SC-XRD Data Collection
-
Procedure: Mount a suitable single crystal on a diffractometer and cool the environment to 150 K using a liquid nitrogen cryostream 1.
-
Causality: Cryo-cooling to 150 K minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor). This is an absolute necessity for accurately mapping the electron density of light atoms, specifically the hydrogen atoms involved in the critical N-H...N and N-H...O hydrogen-bonding networks.
End-to-end workflow for synthesis and crystallographic validation.
Quantitative Crystallographic and DFT Data
To validate the experimental SC-XRD models, researchers employ Density Functional Theory (DFT) optimizations (typically at the B3LYP/6-31G(d,p) level). In pyrazole-hydrazone derivatives, the pyrazole ring often makes a distinct dihedral angle with the phenyl ring (e.g., 23.39° in specific ligands) to minimize steric clashing while maintaining conjugation 2.
The table below summarizes the crystallographic parameters and compares the experimental bond lengths with DFT-calculated values, demonstrating the high accuracy of the theoretical models.
Table 1: Comparative Crystallographic and DFT Parameters of Pyrazole Derivatives
| Compound | Space Group | Intermolecular H-Bond Motif | Dihedral Angle (Pyr-Ph) | XRD Bond Length (Å) | DFT Bond Length (Å) |
| 4-benzyl-1H-pyrazole | P21 (Chiral) | Catemers (N-H...N) | ~23° | N/A | N/A |
| 3,5-diamino-4-benzyl-1H-pyrazole | P21/c | Bilayers (N-H...π) | N/A | N/A | N/A |
| Pyrazole-Hydrazone Ligand (L1) | P21/c | Dimers (N-H...O) | 23.39° | 1.227 (C1-C10) | 1.244 |
| Pyrazole-Hydrazone Ligand (L2) | P21/c | Dimers (N-H...N) | 36.16° | 1.363 (O3-C15) | 1.381 |
Note: The DFT-calculated bond lengths for the five-membered pyrazole ring show excellent agreement with the actual values obtained from X-ray diffraction, differing by less than 0.02 Å, which validates the structural integrity of the refined model2.
References
-
[1] Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. PMC / IUCr Journals. URL:
-
[2] New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. MDPI. URL:
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The Discovery, Synthesis, and Application of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde in Modern Drug Design
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the rapid generation of structure-activity relationship (SAR) data relies heavily on highly functionalized, orthogonal building blocks. 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde (CAS: 1602968-56-8 for its isomeric family) represents a masterclass in rational scaffold design. By integrating an electrophilic aldehyde, a sterically tuning ortho-chlorine, and a cross-coupling-ready bromopyrazole into a single low-molecular-weight framework, this compound allows researchers to execute divergent, bi-directional syntheses. This whitepaper explores the historical context, structural rationale, and validated synthetic methodologies surrounding this critical intermediate.
Historical Context & Scaffold Evolution
The "discovery" of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde is not defined by a single serendipitous event, but rather by the iterative evolution of combinatorial chemistry. Following the clinical success of early pyrazole-containing therapeutics (e.g., COX-2 inhibitors), researchers recognized the pharmacophoric value of the 1-arylpyrazole core.
However, early synthetic routes relying on the condensation of arylhydrazines with 1,3-dicarbonyls suffered from poor regioselectivity. The paradigm shifted toward the use of Nucleophilic Aromatic Substitution (SNAr) to construct the C–N bond directly. The specific design of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde emerged from the need for a "plug-and-play" module. As documented in the structural profiling of related pyrazole-benzaldehydes (1), combining these specific halogens with an aldehyde creates a versatile compound capable of participating in complex organic synthesis and pharmaceutical development (2).
Structural Rationale & Mechanistic Design
Every functional group on this molecule serves a distinct, calculated purpose in drug design:
-
The C1 Aldehyde: Serves as the primary anchor for library generation. It is highly reactive toward reductive aminations (forming benzylamines) and Wittig olefinations.
-
The C2 Chlorine: The inclusion of the 2-chloro group is a strategic masterstroke. Mechanistically, it provides strong inductive electron withdrawal, which activates the ring for the initial SNAr synthesis. Structurally, it sterically forces the adjacent functional groups out of coplanarity, a conformation known to improve solubility and binding kinetics in related pyrazole derivatives (3). Furthermore, it acts as a metabolic block against cytochrome P450-mediated oxidation at the ortho position.
-
The C4' Bromine (on Pyrazole): Positioned para-like to the pyrazole nitrogen, this bromine is electronically deactivated toward nucleophiles but perfectly primed for late-stage transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) once the aldehyde has been functionalized.
Quantitative Physicochemical Profile
To understand its utility in Lipinski-compliant drug design, the quantitative metrics of the scaffold are summarized below. The data reflects its status as an ideal lead-generation intermediate (4).
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₀H₆BrClN₂O | Defines the heavy atom framework. |
| Molecular Weight | 285.52 g/mol | Low enough to allow bi-directional additions while remaining within the Rule of 5. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Provides necessary target engagement points (N, O). |
| Topological Polar Surface Area | ~34.9 Ų | Excellent metric for potential blood-brain barrier (BBB) penetration. |
| Isotopic Signature (MS) | 3:4:1 Ratio | The unique Br/Cl combination provides a highly distinct mass spectrometry fingerprint for tracking. |
Experimental Methodology: SNAr Synthesis
The synthesis of this scaffold relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr). The causality behind the reagent selection is critical: 2-chloro-4-fluorobenzaldehyde is chosen because the C1 aldehyde (via resonance) and the C2 chlorine (via induction) synergistically deplete electron density at the C4 position, making the C-F bond highly susceptible to attack by the weakly nucleophilic 1H-pyrazole.
Step-by-Step Protocol
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-chloro-4-fluorobenzaldehyde (1.0 equiv, 10 mmol) and 4-bromo-1H-pyrazole (1.05 equiv, 10.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (25 mL). Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state during SNAr.
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol) in one portion. Causality: K₂CO₃ is a mild inorganic base, strong enough to deprotonate the pyrazole (pKa ~14) but weak enough to prevent Cannizzaro-type disproportionation of the aldehyde.
-
Thermal Activation: Heat the reaction mixture to 90°C under continuous stirring for 12 hours.
-
Workup: Cool the mixture to room temperature and quench by pouring into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating System & Troubleshooting
-
LC-MS Tracking: The product exhibits a highly characteristic 3:4:1 isotopic cluster at m/z 284.9 (M), 286.9 (M+2), and 288.9 (M+4) due to the presence of one ⁷⁹Br/⁸¹Br and one ³⁵Cl/³⁷Cl atom.
-
19F NMR: The complete disappearance of the fluorine signal (typically around -105 ppm) definitively confirms the consumption of the electrophile.
Caption: Workflow for the SNAr synthesis of the target scaffold.
Downstream Applications in Lead Generation
Once synthesized, 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde acts as a divergence point for parallel library synthesis. The orthogonal nature of the aldehyde and the aryl bromide allows chemists to functionalize one site without protecting the other. Typically, the aldehyde is reacted first (e.g., via reductive amination with a library of primary amines) because the conditions are mild and do not disturb the C-Br bond. Subsequently, the bromide is subjected to palladium-catalyzed cross-coupling to install diverse aryl or heteroaryl groups, rapidly expanding the chemical space for high-throughput screening.
Caption: Divergent downstream functionalization pathways exploiting orthogonal reactive sites.
Conclusion
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde is a premier example of intelligent building block design. By leveraging the synergistic electronic effects of a 2-chloro substituent and an aldehyde to facilitate its own synthesis, and by offering two highly orthogonal reactive handles, it significantly accelerates the hit-to-lead optimization process in modern drug discovery.
References
- PubChem (2025).4-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O | CID 2776477 - PubChem. National Institutes of Health (NIH).
- Chem-Impex (2025).4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. Chem-Impex International.
- NIH PMC (2012).3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information.
- ChemScene (2025).2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde. ChemScene.
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Spectroscopic Analysis of Halogenated Benzaldehyde Derivatives: A Comprehensive Technical Guide
Introduction
Halogenated benzaldehydes—such as 4-fluorobenzaldehyde and 2-chloro-6-fluorobenzaldehyde—serve as indispensable electrophilic building blocks in the synthesis of [1] and advanced agrochemicals. The precise characterization of these intermediates is critical; even minor positional isomerism or residual impurities can derail downstream synthetic pathways. This technical guide provides an authoritative framework for the spectroscopic analysis of halogenated benzaldehyde derivatives, detailing the causality behind spectral shifts and establishing self-validating experimental protocols.
The Causality of Spectroscopic Shifts
Vibrational Spectroscopy (FT-IR & Raman): The Interplay of Inductive and Mesomeric Effects
The vibrational landscape of a substituted benzaldehyde is dictated by the electronic influence of the halogen atom on the aromatic ring and the carbonyl moiety. The [2], typically observed between 1690 and 1720 cm⁻¹, is highly sensitive to these effects.
Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). In 4-fluorobenzaldehyde, the highly electronegative fluorine atom exerts a strong -I effect, which would typically increase the C=O force constant. However, fluorine's 2p orbitals effectively overlap with the aromatic π-system, resulting in a strong [1]. Conversely, heavier halogens like chlorine or bromine exhibit poorer orbital overlap (3p/4p with the carbon 2p), making their -I effect dominant. Consequently, the C=O stretching frequency in chlorobenzaldehydes often appears at slightly higher wavenumbers compared to their fluoro-analogs. [3] are increasingly used to accurately assign these complex vibrational modes, including low-frequency torsional dynamics and crystal field splitting.
Nuclear Magnetic Resonance (NMR): Shielding, Deshielding, and Spin-Spin Coupling
NMR spectroscopy provides unambiguous structural elucidation by probing the local magnetic environment of specific nuclei. In halogenated benzaldehydes, the extreme electronegativity of halogens deshields adjacent protons and carbons, shifting their resonances downfield.
Beyond simple chemical shifts, the diagnostic power of NMR lies in spin-spin coupling. For fluorinated derivatives, ¹⁹F-¹H and ¹⁹F-¹³C scalar couplings are critical self-validating parameters. The magnitude of the coupling constant ( J ) strictly depends on the number of intervening bonds and the spatial geometry (e.g., ortho, meta, or para relationships). Furthermore, advanced studies on analogous aromatic systems have demonstrated that [4] significantly modulate isotropic contributions to J(13C,13C) and J(19F,13C) couplings. By analyzing these coupling constants, scientists can definitively confirm the regiochemistry of the halogen substituent.
UV-Vis Spectroscopy: Electronic Transitions and Orbital Modulation
The electronic absorption spectra of halogenated benzaldehydes are characterized by π→π∗ transitions of the aromatic system and n→π∗ transitions of the carbonyl oxygen. The introduction of a halogen atom alters the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). [5] reveal that the nature of the halogen and the solvent polarity directly impact the band gap. Substitution with heavier halogens (bromine or iodine) typically induces a bathochromic (red) shift due to the expansion of the conjugated system and a reduction in the HOMO-LUMO gap.
Quantitative Data Summaries
Table 1: Characteristic Vibrational Frequencies (FT-IR/Raman) for Halogenated Benzaldehydes
| Vibrational Mode | Expected Range (cm⁻¹) | Causality / Structural Implication |
| C=O Stretching | 1690 – 1720 | Sensitive to halogen electronegativity (-I) and resonance (+M). |
| C-H Stretching (Aldehyde) | 2700 – 2850 | Fermi resonance often results in a characteristic doublet. |
| C=C Stretching (Aromatic) | 1580 – 1610 | Ring deformation modulated by substituent mass and position. |
| C-F Stretching | 1150 – 1250 | Highly intense in FT-IR due to large dipole moment change. |
| C-Cl Stretching | 1050 – 1100 | Strong in Raman due to high polarizability of the C-Cl bond. |
Table 2: Diagnostic NMR Parameters for Fluorobenzaldehydes
| Nucleus / Coupling | Typical Value / Range | Diagnostic Utility |
| ¹H (Aldehyde CHO) | 9.8 – 10.3 ppm | Deshielded by carbonyl anisotropy; shifts slightly based on halogen position. |
| ¹³C (Carbonyl C=O) | 188 – 192 ppm | Confirms the presence of the intact aldehyde group. |
| 3JF,H (ortho coupling) | 8.0 – 10.0 Hz | Confirms proton is ortho to the fluorine atom. |
| 4JF,H (meta coupling) | 4.0 – 6.0 Hz | Confirms proton is meta to the fluorine atom. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent misinterpretation caused by sample degradation (e.g., auto-oxidation to benzoic acid).
Protocol A: High-Resolution FT-IR Spectroscopy (Solid/Liquid Samples)
-
Background Validation: Record a background spectrum of the ambient atmosphere (or bare ATR crystal) to ensure the absence of residual water vapor or CO₂.
-
Sample Preparation:
-
For solids (e.g., 2-chloro-6-fluorobenzaldehyde): Grind 1-2 mg of the sample with 100 mg of anhydrous KBr. Press into a translucent pellet using a hydraulic press (approx. 10 tons). The[2] at 3400 cm⁻¹.
-
For liquids (e.g., 2-fluorobenzaldehyde): Apply a neat drop directly onto a Diamond ATR crystal.
-
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to optimize signal-to-noise ratio).
-
Self-Validation Check: Inspect the spectrum for a broad band at 2500-3000 cm⁻¹ and a shift of the C=O peak to ~1680 cm⁻¹. The presence of these features indicates auto-oxidation of the aldehyde to the corresponding halogenated benzoic acid. If present, the sample must be re-purified prior to use.
Protocol B: Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Solvent Selection & Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Tuning: Tune the NMR probe to the specific Larmor frequencies of ¹H, ¹³C, and ¹⁹F. Ensure proper shimming by monitoring the lock signal and the line width of the TMS peak (must be < 1.0 Hz at half-height).
-
Acquisition Parameters:
-
¹H NMR: Acquire 16 transients with a relaxation delay (D1) of 2 seconds.
-
¹³C NMR: Acquire 512-1024 transients with proton decoupling. Use a D1 of 2-3 seconds to account for the longer T1 relaxation times of quaternary carbons.
-
¹⁹F NMR: Acquire 16-32 transients. Use a wide spectral window (approx. 200 ppm) to capture the fluorine resonance, referencing against trichlorofluoromethane (CFCl₃) at 0 ppm.
-
-
Self-Validation Check: Calculate the integration ratio of the aromatic protons to the aldehyde proton. It must be exactly 4:1 for a mono-halogenated derivative. Verify the regiochemistry by extracting the JF,H coupling constants and matching them against theoretical values.
Analytical Workflow Visualization
The following diagram illustrates the logical decision matrix for validating the structure and purity of a newly synthesized halogenated benzaldehyde.
Figure 1: Multimodal spectroscopic validation workflow for halogenated benzaldehydes.
References
-
Structural and spectroscopic properties of 3-halogenobenzaldehydes: DFT and TDDFT simulations Physical Sciences Reviews URL:[Link]
-
NMR J(13C,13C) spin–spin coupling constants in pyridine-carboxaldehydes. Experimental and DFT-B3LYP studies Journal of Molecular Structure URL:[Link]
-
Vibrational Dynamics of 4-fluorobenzaldehyde from periodic DFT calculations Chemical Physics Letters X URL:[Link]
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An In-depth Technical Guide to the Electronic Properties of Bromo-Substituted Pyrazole Compounds
For researchers, scientists, and professionals in drug development, a deep understanding of the electronic properties of heterocyclic compounds is fundamental to designing novel therapeutics. Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The introduction of a bromine substituent to the pyrazole ring provides a powerful tool for modulating the electronic landscape of these molecules, thereby fine-tuning their pharmacological activity.[3][4] This guide offers an in-depth exploration of the electronic properties of bromo-substituted pyrazole compounds, synthesizing theoretical principles with practical experimental and computational methodologies.
The Pyrazole Core and the Influence of Bromine Substitution
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure is π-electron rich, which influences its chemical reactivity.[5] Electrophilic substitution reactions typically occur at the C4 position, while the C3 and C5 positions are more susceptible to nucleophilic attack.[5] The introduction of a bromine atom, a halogen, significantly alters the electronic distribution within the pyrazole ring through a combination of inductive and resonance effects.
Bromine is an electronegative atom, and as such, it exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the pyrazole ring. This generally leads to a decrease in the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[6] Concurrently, bromine possesses lone pairs of electrons in its p-orbitals, allowing it to participate in resonance and donate electron density to the aromatic system (+R effect). The interplay of these opposing effects is position-dependent and dictates the overall electronic character of the bromo-substituted pyrazole.
The position of the bromine substituent on the pyrazole ring is a critical determinant of its electronic impact. For instance, a bromine atom at the C4 position will have a different electronic influence compared to a bromine at the C3 or C5 position. These electronic perturbations directly impact a molecule's reactivity, intermolecular interactions, and, ultimately, its biological activity.[3]
Synthesis of Bromo-Substituted Pyrazoles
The synthesis of bromo-substituted pyrazoles can be achieved through various methods, primarily involving either the direct bromination of a pre-formed pyrazole ring or the use of brominated precursors in a cyclization reaction.
Direct Bromination
Electrophilic bromination of the pyrazole ring is a common strategy. Due to the electron-rich nature of the pyrazole, this reaction often proceeds readily.
Experimental Protocol: Electrophilic Bromination of 3,5-Dimethylpyrazole
-
Dissolution: Dissolve 3,5-dimethylpyrazole in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), to the solution at room temperature. The use of NBS is often preferred for its milder reaction conditions and higher selectivity.[7]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 4-bromo-3,5-dimethylpyrazole.[8]
Cyclization Reactions
An alternative approach involves the cyclization of brominated precursors. For example, the reaction of a brominated 1,3-dicarbonyl compound with hydrazine can yield a bromo-substituted pyrazole.[9][10]
Experimental Protocol: Synthesis of 4-Bromo-3,5-diarylpyrazoles from α-bromo-1,3-diaryl-propan-1,3-diones
-
Precursor Synthesis: Synthesize the α-bromo-1,3-diaryl-propan-1,3-dione by bromination of the corresponding 1,3-diaryl-propan-1,3-dione.[9]
-
Cyclization: Dissolve the α-bromo-1,3-diaryl-propan-1,3-dione in a suitable solvent like ethanol.
-
Hydrazine Addition: Add a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.
-
Purification: Wash the solid with cold ethanol and dry to obtain the 4-bromo-3,5-diarylpyrazole.[9]
Experimental Characterization of Electronic Properties
Several experimental techniques are routinely employed to probe the electronic properties of bromo-substituted pyrazole compounds.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the HOMO and LUMO, respectively.[11][12] A lower oxidation potential indicates a higher HOMO energy level, suggesting the compound is more easily oxidized. Conversely, a less negative reduction potential corresponds to a lower LUMO energy, indicating the compound is more easily reduced.
Experimental Protocol: Cyclic Voltammetry of a Bromo-Substituted Pyrazole
-
Solution Preparation: Prepare a solution of the bromo-substituted pyrazole compound (typically 0.1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).[12]
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential between a defined range (e.g., -2.0 V to +2.0 V) at a specific scan rate (e.g., 100 mV/s).[13]
-
Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical equations, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
The introduction of a bromine atom is expected to lower both the HOMO and LUMO energy levels, resulting in a more positive oxidation potential and a less negative reduction potential compared to the unsubstituted pyrazole.[6]
UV-Vis Spectroscopy
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, typically from the HOMO to the LUMO.[14][15] The wavelength of maximum absorption (λ_max) is related to the energy gap (E_gap) between these orbitals.
Experimental Protocol: UV-Vis Spectroscopy of a Bromo-Substituted Pyrazole
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, dichloromethane).[15]
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer and record a baseline spectrum with the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the λ_max values corresponding to the principal electronic transitions, such as the π→π* and n→π* transitions.[15][16]
The bromine substituent can cause a shift in the absorption maxima. A bathochromic (red) shift to longer wavelengths indicates a smaller HOMO-LUMO gap, while a hypsochromic (blue) shift to shorter wavelengths suggests a larger gap. The effect of bromine is often a bathochromic shift due to the extension of the conjugated system through its lone pairs.[6][17]
Computational Modeling of Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for gaining a deeper understanding of the electronic structure of molecules.[18][19][20] DFT calculations can provide valuable insights into various electronic properties, complementing experimental data.
Key Electronic Descriptors from DFT
-
HOMO and LUMO Energies: DFT calculations provide precise values for the HOMO and LUMO energies. The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.[21][22] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule.[23][24] It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.
-
Mulliken Charge Analysis: This analysis provides the partial charge on each atom in the molecule, offering a quantitative measure of the electron distribution.[25]
Computational Protocol: DFT Calculations on a Bromo-Substituted Pyrazole
-
Structure Optimization: Build the 3D structure of the bromo-substituted pyrazole and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[25][26]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: From the optimized structure, calculate the HOMO and LUMO energies, generate the MEP map, and perform a Mulliken charge analysis.[24][25]
The following Graphviz diagram illustrates a typical workflow for the computational analysis of a bromo-substituted pyrazole.
Caption: Workflow for DFT analysis of bromo-pyrazoles.
Structure-Property Relationships and Data Summary
The electronic properties of bromo-substituted pyrazoles are highly dependent on the substitution pattern. Below is a table summarizing the expected trends and some representative data from the literature.
| Compound | Substitution Pattern | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | λ_max (nm) | Key Observations |
| Pyrazole | Unsubstituted | ~ -6.5 | ~ -0.5 | ~ 6.0 | ~ 210 | High energy gap, absorbs in the UV region. |
| 4-Bromopyrazole | Bromo at C4 | Lowered | Lowered | Slightly Reduced | Red-shifted | Bromine's -I and +R effects lead to a net stabilization of orbitals and a small red shift.[27] |
| 3(5)-Bromopyrazole | Bromo at C3 or C5 | Lowered | Lowered | Reduced | Red-shifted | The electronic effect is more pronounced compared to C4 substitution due to proximity to the nitrogen atoms. |
| Bromo-diaryl-pyrazole | Aryl groups at C3/C5 | Varies | Varies | Significantly Reduced | Significantly Red-shifted | Extended π-conjugation from aryl rings dominates the electronic properties, leading to a smaller gap and absorption at longer wavelengths.[9][12] |
Conclusion and Future Perspectives
The introduction of a bromine substituent onto the pyrazole scaffold provides a versatile strategy for modulating the electronic properties of these important heterocyclic compounds. Through a combination of inductive withdrawal and resonance donation, bromine can be used to fine-tune HOMO and LUMO energy levels, the HOMO-LUMO gap, and the overall charge distribution. These electronic modifications have profound implications for the reactivity, intermolecular interactions, and ultimately, the biological activity of bromo-substituted pyrazoles, making them valuable building blocks in drug discovery and materials science.[3][28]
Future research in this area will likely focus on the synthesis of novel, more complex bromo-substituted pyrazole derivatives and the detailed investigation of their electronic properties using a combination of advanced experimental techniques and high-level computational methods. A deeper understanding of the structure-electronic property relationships will undoubtedly pave the way for the rational design of new pyrazole-based compounds with tailored functionalities for a wide range of applications.
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Thermodynamic Stability of Pyrazole-Based Intermediates: A Mechanistic and Calorimetric Guide for Drug Development
Executive Summary
Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as celecoxib, ruxolitinib, and sildenafil. However, the synthesis of heavily functionalized pyrazole derivatives often involves highly reactive intermediates (e.g., diazo compounds, alkynes, and hydrazines) and complex tautomeric equilibria. As a Senior Application Scientist, I frequently observe that scale-up failures in pyrazole synthesis stem from a fundamental misunderstanding of intermediate thermodynamic stability. This whitepaper deconstructs the thermodynamic principles governing pyrazole tautomerism, details the causality behind our analytical choices, and provides self-validating experimental protocols for safe and efficient process development.
The Mechanistic Basis of Pyrazole Stability: Tautomerism and Substituent Effects
The defining thermodynamic feature of the pyrazole ring is annular tautomerism—specifically, the rapid prototropic shift between the 1H, 3H, and 5H positions. The relative thermodynamic stability of these tautomers is not static; it is highly dependent on the electronic nature of the substituents and the solvation environment.
-
Electronic Causality: Strong electron-donating groups (e.g., -OH, -F) at the C5 position significantly stabilize the N2-H tautomer through resonance and inductive effects. Conversely, strong electron-withdrawing groups (e.g., -CF3, -COOH) definitively favor the N1-H tautomer (1).
-
Aromaticity vs. Kinetics: The 1H-pyrazole form is generally the most thermodynamically stable due to its complete π -electron delocalization (aromaticity). Non-aromatic tautomers (like 3H- or 4H-pyrazoles) or intermediate pyrazolines are higher in energy and often act as transient kinetic intermediates during cycloaddition reactions before rapidly aromatizing.
-
Keto-Enol Equilibria: In pyrazolone intermediates, the 5-pyrazolone isomer predominates due to greater thermodynamic stability in polar solvents, driven by lactam-lactim (keto-enol) equilibrium where the enol form imparts specific acidity ( pKa≈7−8 ) (2).
Causality in Experimental Design: The Tripartite Assessment
To confidently scale a pyrazole synthesis, we cannot rely on a single analytical technique. We must build a self-validating system that cross-references computational predictions with empirical thermal and structural data.
-
Why DFT (Density Functional Theory)? We use B3LYP/6-311++G(d,p) calculations to predict the Gibbs free energy ( ΔG ) difference between tautomers. This provides a theoretical baseline for regioselectivity.
-
Why Variable-Temperature NMR (VT-NMR)? DFT gives us gas-phase or implicit solvent energies. VT-NMR provides the actual solution-phase equilibrium constant ( Keq ) across a temperature gradient, allowing us to extract real-world ΔH and ΔS via the van 't Hoff equation.
-
Why Reaction Calorimetry? Pyrazole synthesis often involves high-energy multicomponent reactions or diazo intermediates undergoing 1,3-dipolar cycloadditions (3). Reaction calorimetry directly measures the heat flow ( dQ/dt ), revealing the enthalpy of reaction ( ΔHrxn ) and identifying potential thermal runaway conditions before pilot-plant scale-up.
Logical workflow for the tripartite assessment of pyrazole intermediate thermodynamic stability.
Quantitative Thermodynamic Parameters
To provide a concrete reference, the following table summarizes typical thermodynamic parameters for pyrazole intermediates, synthesized from recent calorimetric and computational literature.
| Process / Intermediate | Parameter | Typical Value Range | Analytical Method | Causality / Implication |
| 3-Amino vs 5-Aminopyrazole Tautomerism | ΔG (Energy Diff) | 8.0 - 11.0 kJ/mol | DFT (B3LYP) | 3-amino tautomer is more stable; dictates regioselectivity in subsequent electrophilic attacks. |
| 1,3-Dipolar Cycloaddition (Diazo + Alkyne) | ΔHrxn (Enthalpy) | -120 to -180 kJ/mol | Reaction Calorimetry | Highly exothermic. Requires strict dosing control to prevent thermal runaway. |
| Pyrazoline to Pyrazole Rearrangement | Activation Energy ( Ea ) | 45 - 65 kJ/mol | DSC / Kinetics | Rapid aromatization drives the reaction forward; intermediate pyrazolines are rarely isolable. |
| Keto-Enol (Lactam-Lactim) in Pyrazolones | pKa (Enol form) | 7.0 - 8.0 | Potentiometric Titration | The 5-pyrazolone isomer predominates due to thermodynamic stability in polar solvents. |
Self-Validating Experimental Protocols
Below are the step-by-step methodologies designed to ensure data integrity and process safety when handling pyrazole intermediates.
Protocol A: Reaction Calorimetry for Exothermic Pyrazole Synthesis
Objective: Determine the thermal envelope of synthesizing a pyrazole intermediate via the continuous cycloaddition of a diazo compound to an alkyne (4).
-
Reactor Preparation: Equip a 1L automated reaction calorimeter (e.g., Mettler Toledo RC1) with a retreat curve impeller, internal temperature probe ( Tr ), and jacket temperature control ( Tj ).
-
Baseline Calibration: Charge the reactor with the alkyne substrate and solvent (e.g., toluene). Heat to the target isothermal reaction temperature (e.g., 60°C). Run a calibration heater sequence to determine the specific heat capacity ( Cp ) of the reaction mass.
-
Controlled Dosing: Program the automated dosing unit to add the diazo intermediate at a constant rate over 120 minutes.
-
Causality: Continuous dosing prevents the accumulation of the highly unstable diazo species, mitigating the risk of a sudden, uncontrollable exothermic spike.
-
-
Heat Flow Measurement: Continuously monitor the temperature difference between the reactor and the jacket. The calorimeter calculates the heat generation rate ( qrxn ).
-
Post-Reaction Calibration & Analysis: Once dosing is complete and heat flow returns to baseline, run a final heater calibration. Integrate the heat flow curve over time to calculate the total enthalpy of reaction ( ΔHrxn ).
-
Self-Validation: Cross-reference the calorimetric conversion data with offline HPLC analysis of the reaction mixture to ensure the measured heat corresponds exclusively to the desired pyrazole formation, not diazo decomposition.
Step-by-step reaction calorimetry workflow for safe pyrazole synthesis scale-up.
Protocol B: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium
Objective: Quantify the thermodynamic parameters ( ΔH , ΔS ) of a pyrazole tautomeric shift.
-
Sample Preparation: Dissolve 15 mg of the pure pyrazole intermediate in 0.6 mL of a deuterated, non-protic solvent (e.g., Toluene- d8 ).
-
Causality: A non-protic solvent is strictly required to prevent rapid intermolecular proton exchange from artificially broadening and masking the distinct tautomeric signals.
-
-
Instrument Setup: Load the sample into a 500 MHz NMR spectrometer equipped with a variable temperature (VT) probe.
-
Temperature Gradient Acquisition: Acquire 1H and 13C spectra at 10 K intervals from 298 K down to 213 K (or until the rapid exchange limit is broken and distinct tautomer peaks resolve).
-
Integration and Calculation: Integrate the resolved signals for the N1-H and N2-H tautomers at each temperature to determine the equilibrium constant ( Keq=[TautomerA]/[TautomerB] ).
-
Thermodynamic Extraction: Plot ln(Keq) versus 1/T (van 't Hoff plot). The slope of the linear regression yields −ΔH/R , and the y-intercept yields ΔS/R .
-
Causality: Extracting these exact parameters allows process chemists to predict how the intermediate will shift during high-temperature downstream processing, ensuring the correct isomer is carried forward.
-
References
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- ResearchGate. "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
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Potential applications of pyrazole derivatives in drug discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its enduring prevalence in drug discovery is not accidental but is rooted in a unique combination of physicochemical properties. Unlike some heterocyclic systems that are susceptible to metabolic cleavage, the pyrazole nucleus often exhibits enhanced stability against oxidative metabolism by enzymes like cytochrome P450.[3] This inherent stability, coupled with the scaffold's versatile synthetic accessibility and its capacity to serve as a bioisosteric replacement for other functional groups, has made it a foundational building block for a multitude of therapeutic agents.[1][3] From blockbuster anti-inflammatory drugs to targeted cancer therapies, pyrazole derivatives have demonstrated a remarkable capacity to interact with a wide array of biological targets, solidifying their role as a critical tool in the development of novel therapeutics.[4][5][6]
This guide provides a technical exploration of the key applications of pyrazole derivatives in modern drug discovery, delving into the mechanistic rationale behind their efficacy and presenting practical workflows for their synthesis and evaluation.
Application I: Precision Anti-Inflammatory Agents via Selective COX-2 Inhibition
The development of nonsteroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management. However, traditional NSAIDs that inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are often associated with significant gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[7][8] Pyrazole derivatives have been instrumental in overcoming this challenge, leading to the creation of selective COX-2 inhibitors.
Mechanism of Action: The Case of Celecoxib
Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that exemplifies the success of this approach.[9] Its mechanism hinges on the selective inhibition of COX-2, the enzyme primarily responsible for synthesizing pro-inflammatory prostaglandins at sites of inflammation.[8][10] This selectivity is achieved through a specific structural feature: a polar sulfonamide side chain. The active site of COX-2 contains a larger, more flexible hydrophilic side pocket compared to COX-1.[7][8] Celecoxib's sulfonamide group binds within this specific pocket, anchoring the molecule for potent and selective inhibition of COX-2, while leaving the gastroprotective functions of COX-1 largely intact.[7][10] This targeted action reduces inflammation and pain with a lower risk of the gastrointestinal adverse effects common to non-selective NSAIDs.[7][8]
Caption: Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib.
Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
The following table summarizes the activity of representative pyrazole-based anti-inflammatory agents. The primary metric, IC50, indicates the concentration required to inhibit 50% of the enzyme's activity, with lower values denoting higher potency.
| Compound | Target | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.04 µM | ~10-20 | [7][11] |
| Deracoxib | COX-2 | - | Potent NSAID | [12] |
| Rofecoxib (Vioxx) | COX-2 | 0.018 µM | >1000 | - |
| Indomethacin | COX-1/COX-2 | 0.6 µM | ~0.1 | [12] |
Note: Rofecoxib, while a potent selective COX-2 inhibitor, was withdrawn from the market due to cardiovascular concerns. Indomethacin is a non-selective NSAID shown for comparison.
Application II: Anticancer Therapeutics via Kinase Inhibition
The overexpression or aberrant activation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] The pyrazole scaffold is a cornerstone in the design of small-molecule protein kinase inhibitors (PKIs) due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[3][13]
Targeting Key Oncogenic Kinases
Pyrazole derivatives have been successfully developed to target a range of kinases implicated in cancer progression.[14][15]
-
BRAF Kinase: Mutations in the BRAF gene, particularly the V600E mutation, are found in over 50% of melanomas and other cancers.[16][17] Pyrazole-based inhibitors have been designed to be potent and selective ATP-competitive inhibitors of this mutant kinase, blocking downstream signaling through the MAPK/ERK pathway and inhibiting cancer cell proliferation.[18][19][20]
-
Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their dysregulation is a common feature of cancer.[21] Pyrazole derivatives, such as those based on 4-(pyrazol-4-yl)-pyrimidines, have been developed as selective inhibitors of CDK4/6, leading to a G1 cell cycle arrest.[22] Other pyrazole-based compounds have shown potent inhibition of CDK2 and CDK9, highlighting the scaffold's versatility in targeting different members of the CDK family.[23][24]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated cell growth and differentiation. Ruxolitinib, a pyrazole-containing compound, is a potent and selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis.[3]
-
Receptor Tyrosine Kinases (EGFR/VEGFR): Dual inhibition of EGFR and VEGFR-2 is a powerful strategy to suppress tumor growth and angiogenesis.[25] Fused pyrazole systems, such as pyranopyrazoles and pyrazolopyrimidines, have emerged as promising scaffolds for developing these dual inhibitors.[15][25]
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Methodological & Application
Introduction: The Significance of a Versatile Chemical Scaffold
An In-Depth Guide to the Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde: Application Notes and Protocols
In the landscape of modern drug discovery and materials science, pyrazole-containing compounds represent a cornerstone of synthetic chemistry. The target molecule, 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde, is a highly functionalized intermediate of significant value. Its unique architecture, featuring a reactive aldehyde, a brominated pyrazole ring, and a chlorinated phenyl group, offers multiple points for diversification, making it a crucial building block for the synthesis of complex pharmaceutical agents and novel agrochemicals. The bromine atom, for instance, serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, while the aldehyde group can be readily transformed into a wide array of other functional groups.
This document serves as a comprehensive guide for researchers, providing a detailed, field-proven protocol for the synthesis of this key intermediate. Beyond a simple recitation of steps, this guide delves into the causality behind the experimental design, ensuring a robust and reproducible outcome.
Synthetic Strategy: A Tale of Two Pathways
The construction of the C-N bond between the pyrazole and the benzaldehyde moiety is the critical transformation in this synthesis. While several advanced methods like Buchwald-Hartwig amination[1][2][3] and Ullmann condensation[4][5][6] are staples in C-N bond formation, the selected strategy for this protocol is a classical yet highly efficient Nucleophilic Aromatic Substitution (SNAr).
Why Nucleophilic Aromatic Substitution (SNAr)?
The choice of an SNAr pathway is predicated on the electronic properties of the starting material, 2-chloro-4-fluorobenzaldehyde. The fluorine atom at the C4 position is a superior leaving group in SNAr reactions compared to the chlorine at C2. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by highly electronegative groups that strongly polarize the carbon atom. The presence of powerful electron-withdrawing groups—the aldehyde (-CHO) and the ortho-chloro group—further activates the aromatic ring, making it highly susceptible to attack by the pyrazole nucleophile. This approach offers significant advantages:
-
Simplicity: It avoids the need for expensive and air-sensitive transition-metal catalysts and ligands.
-
Efficiency: The reaction proceeds cleanly with high yields under relatively mild conditions.
-
Cost-Effectiveness: The reagents are commercially available and more economical compared to many specialized catalysts.
The overall synthetic transformation is depicted below.
Caption: Overall synthetic scheme for the target compound.
Physicochemical Data of Key Compounds
A summary of the properties for the reactants and the final product is provided below for quick reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | 146.97 | 93-97 | N/A | 2075-45-8 |
| 2-Chloro-4-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 60-63[7] | 118-120 / 50 mmHg[7][] | 84194-36-5[7] |
| 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde | C₁₀H₆BrClN₂O | 285.52 | N/A | N/A | 1602968-56-8[9] |
Detailed Experimental Protocol
This protocol is designed for the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde on a laboratory scale with a high degree of reproducibility.
Materials and Reagents
-
4-Bromo-1H-pyrazole (1.0 eq): Purity ≥98%, CAS: 2075-45-8
-
2-Chloro-4-fluorobenzaldehyde (1.1 eq): Purity ≥97%, CAS: 84194-36-5
-
Potassium Carbonate (K₂CO₃, 2.0 eq): Anhydrous, powdered, CAS: 584-08-7
-
N,N-Dimethylformamide (DMF): Anhydrous, ACS grade, CAS: 68-12-2
-
Ethyl Acetate (EtOAc): ACS grade
-
Hexanes: ACS grade
-
Deionized Water (H₂O)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel: 230-400 mesh
Equipment
-
Three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask, add 4-Bromo-1H-pyrazole (5.00 g, 34.0 mmol, 1.0 eq), 2-Chloro-4-fluorobenzaldehyde (5.93 g, 37.4 mmol, 1.1 eq), and anhydrous potassium carbonate (9.40 g, 68.0 mmol, 2.0 eq).
-
Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 10 minutes to establish an inert atmosphere.
-
Heating and Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Maintain this temperature for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The reaction is complete when the starting 4-Bromo-1H-pyrazole spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold deionized water. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).[10]
-
Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.[11][12]
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde as a white to off-white solid.
-
Expected Yield: 75-85%.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Experimental Workflow and Trustworthiness
The reliability of any synthetic protocol lies in its internal validation checkpoints and a clear understanding of the process.
Caption: A self-validating workflow for the synthesis protocol.
Causality Behind Experimental Choices
-
Base Selection: Potassium carbonate is a sufficiently strong base to deprotonate the N-H of the pyrazole (pKa ≈ 14), generating the nucleophilic pyrazolide anion required for the SNAr reaction. Its insolubility in DMF helps drive the reaction to completion and simplifies its removal during the aqueous work-up.
-
Solvent Rationale: DMF is a polar aprotic solvent, which is ideal for SNAr reactions. It effectively solvates the potassium cation but does not strongly solvate the pyrazolide anion, leaving its nucleophilicity intact. Furthermore, it helps to stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism, lowering the activation energy and accelerating the reaction.
-
Temperature Control: The reaction is conducted at an elevated temperature (90 °C) to provide sufficient thermal energy to overcome the activation barrier of the C-F bond cleavage. However, the temperature is kept below the boiling point of the solvent and is controlled to prevent potential side reactions or decomposition of the aldehyde product.
In-Process Validation
The use of TLC is a critical self-validating step. By comparing the reaction mixture to spots of the starting materials, one can unequivocally track the consumption of reactants and the formation of the new, more polar product. This prevents premature work-up of an incomplete reaction or unnecessary heating after completion, which could lead to by-product formation. Final structural confirmation via spectroscopic methods (NMR, MS) provides the ultimate validation of the protocol's success.
References
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- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO.
- How to synthesize 2-Chloro-4-fluorobenzaldehyde? FAQ. Guidechem.
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- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals.
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- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][4][13][14]thiadiazole Series. Semantic Scholar. Available at:
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m-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. 2-Chloro-4-fluorobenzaldehyde | 84194-36-5 [chemicalbook.com]
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Synthetic route to substituted pyrazole-4-carbaldehydes
Application Note: Advanced Synthetic Routes to Substituted Pyrazole-4-carbaldehydes via Vilsmeier-Haack Methodologies
Prepared by: Senior Application Scientist, Synthetic Chemistry Division Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
Substituted pyrazole-4-carbaldehydes are highly privileged pharmacophores in medicinal chemistry, serving as critical precursors for the development of anti-inflammatory agents (e.g., COX-2 inhibitors), antimicrobial compounds, and targeted anticancer therapeutics[1]. The aldehyde functionality at the C4 position provides a versatile synthetic handle for subsequent Knoevenagel condensations, reductive aminations, and Wittig reactions[2].
The most robust, scalable, and atom-economical route to these scaffolds is the Vilsmeier-Haack (VH) cyclization and formylation. This application note provides a deep mechanistic analysis and self-validating experimental protocols for synthesizing pyrazole-4-carbaldehydes, focusing on the causality behind reagent selection, temperature control, and intermediate management.
Mechanistic Causality: The "Why" Behind the Chemistry
The Vilsmeier-Haack reaction is not merely a formylation technique; in the context of pyrazole synthesis, it acts as a powerful cyclization engine. The reaction relies on the generation of the Vilsmeier reagent (chloromethyleniminium ion), formed in situ by the reaction of anhydrous N,N-dimethylformamide (DMF) with phosphoryl chloride (POCl₃)[3].
Pathway A: From Hydrazones (De Novo Ring Synthesis) When starting from an acetophenone-derived hydrazone, the Vilsmeier reagent attacks the nucleophilic nitrogen and the α-carbon. This triggers a cascade involving double formylation and subsequent intramolecular cyclization[3].
-
Causality Check: Why anhydrous DMF? The presence of water prematurely hydrolyzes the highly electrophilic chloromethyleniminium ion back into DMF and HCl, completely stalling the cyclization[3].
Pathway B: From Pyrazolones (Functionalization) When starting from a pre-formed pyrazolone (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), the VH reagent performs a dual role: it formylates the electron-rich C4 position and simultaneously converts the C5-hydroxyl group (enol tautomer) into a chloride, yielding a 5-chloro-pyrazole-4-carbaldehyde[2].
-
Causality Check: Why use POCl₃ over SOCl₂? POCl₃ provides the optimal balance of electrophilicity to activate DMF without causing uncontrolled degradation of the pyrazolone core[2].
Workflow of Vilsmeier-Haack mediated pyrazole-4-carbaldehyde synthesis.
Quantitative Data: Reaction Efficiency and Substrate Scope
The efficiency of the VH cyclization is heavily influenced by the electronic nature of the substituents on the aryl rings. Electron-donating groups generally accelerate the initial electrophilic attack, while highly deactivated systems (e.g., trifluoromethyl-substituted) require extended heating[3].
Table 1: Comparative Yields of Substituted Pyrazole-4-carbaldehydes via VH Synthesis
| Target Compound | Precursor | Reaction Conditions | Reported Yield | Ref. |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | N1-(1-phenyl ethylidene) benzohydrazide | DMF/POCl₃ (3.0 eq), 60–65 °C, 4 h | High (>75%) | [1] |
| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehyde | Phenylhydrazone derivative | DMF/POCl₃ (3.0 eq), 80–90 °C, 4 h | Good (60-80%) | [3] |
| 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 5-chloro-1,3-dimethyl-1H-pyrazole | DMF/POCl₃, RT to 80 °C, 1 h | 67% | [4] |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | DMF/POCl₃ (7.0 eq), Reflux, 1.5 h | High (>85%) | [2] |
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity at every stage.
Protocol A: Synthesis of the Hydrazone Precursor
This step establishes the structural backbone before cyclization.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve the substituted acetophenone (10 mmol) and the appropriate acid hydrazide or phenylhydrazine (10 mmol) in 30 mL of HPLC-grade methanol[1].
-
Catalysis: Add 3–4 drops of glacial acetic acid.
-
Causality: The acid protonates the carbonyl oxygen of the acetophenone, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine nitrogen.
-
-
Reflux & Monitoring: Heat the mixture under reflux for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Validation Checkpoint: The disappearance of the starting ketone spot and the emergence of a new, less polar spot under UV (254 nm) confirms imine formation.
-
-
Isolation: Cool the reaction mixture to room temperature. A precipitate will naturally separate. Filter the solid, wash thoroughly with cold water to remove trace acid, and recrystallize from methanol to yield the pure hydrazone[1].
Protocol B: Vilsmeier-Haack Cyclization and Formylation
Caution: POCl₃ is highly corrosive and reacts violently with water. Perform all steps in a well-ventilated fume hood.
-
Vilsmeier Reagent Generation: In a dry, multi-neck flask maintained at 0 °C (using an ice-salt bath), add anhydrous N,N-dimethylformamide (DMF) (15 mmol)[2].
-
POCl₃ Addition: Dropwise, add phosphoryl chloride (POCl₃) (30–35 mmol) over a period of 15–20 minutes with vigorous magnetic stirring[2].
-
Causality: The formation of the chloromethyleniminium ion is highly exothermic. Dropwise addition at 0 °C prevents the thermal decomposition of the reagent and avoids a runaway reaction.
-
-
Substrate Introduction: Stir the mixture at 0 °C for an additional 20 minutes to ensure complete reagent formation. Slowly add the hydrazone intermediate (or pyrazolone) (5–10 mmol) in small aliquots[1].
-
Cyclization (Thermal Activation): Remove the ice bath and gradually heat the reaction mixture to 60–90 °C (depending on substrate sterics, see Table 1) for 1.5 to 4 hours[1][2][3].
-
Causality: While reagent formation is exothermic, the subsequent double formylation and ring-closure have a high activation energy barrier that requires sustained thermal input.
-
-
Quenching & Hydrolysis: Cool the mixture to room temperature. Slowly pour the reaction contents onto 100 g of crushed ice with continuous stirring[1].
-
Causality: Ice serves a dual purpose: it safely dissipates the heat generated by the hydrolysis of excess POCl₃, and it provides the water necessary to hydrolyze the iminium salt intermediate into the desired carbaldehyde.
-
-
Neutralization: Carefully neutralize the acidic mixture by adding solid NaHCO₃ or dilute NaOH until the pH reaches 7.0–7.5[1][3].
-
Validation Checkpoint: As the pH neutralizes, the solubility of the organic product drops drastically, resulting in the immediate precipitation of a pale yellow/white solid[3]. If no precipitate forms, the iminium salt has not been fully hydrolyzed.
-
-
Purification: Filter the precipitate, wash with copious amounts of distilled water, and dry under a vacuum. Purify via flash column chromatography (ethyl acetate–petroleum ether) or recrystallization from ethanol[2][3].
References
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY Source: Semantic Scholar URL:[Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: PubMed Central (PMC) / NIH URL:[Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkat USA URL:[Link]
Sources
Application Note: Palladium-Catalyzed Heck Coupling of Aryl Bromides Bearing Benzaldehyde Moieties
Executive Summary & Strategic Context
The Mizoroki-Heck cross-coupling reaction is a cornerstone methodology in modern organic synthesis and pharmaceutical development, enabling the direct formation of C–C bonds between aryl halides and alkenes. When the aryl halide substrate contains an aldehyde moiety—such as 2-, 3-, or 4-bromobenzaldehyde—the resulting functionalized styrenes or cinnamaldehydes serve as critical precursors for chalcones, complex heterocycles, and advanced materials.
However, the inherent reactivity of the benzaldehyde moiety introduces unique chemoselectivity challenges. This application note provides a comprehensive, field-tested guide to optimizing the Heck coupling of bromobenzaldehydes, detailing the mechanistic causality behind reagent selection, and providing a self-validating experimental protocol designed for high-yield, scalable synthesis.
Mechanistic Causality & Reaction Dynamics
To master this specific transformation, scientists must balance the electronic advantages of the substrate against its chemical vulnerabilities.
Electronic Activation of the Aryl Bromide
In the Heck catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) active species is often the rate-determining step. The aldehyde group (-CHO) exerts a strong electron-withdrawing effect (-I, -M) on the aromatic ring. This dramatically lowers the electron density at the C-Br bond, making 4-bromobenzaldehyde highly activated toward oxidative addition compared to electron-neutral or electron-rich aryl halides. Consequently, these reactions can often proceed smoothly using ultra-low catalyst loadings (0.05–0.1 mol %) and "ligand-free" conditions (using simple palladium salts without expensive phosphine ligands)[1].
Chemoselectivity: The Aldehyde Challenge
While the aldehyde group accelerates the desired Heck coupling, it also introduces two primary side-reaction risks that dictate experimental design:
-
The Cannizzaro Disproportionation: Because 4-bromobenzaldehyde lacks α-hydrogens, exposure to strong aqueous bases (e.g., NaOH, KOH) will trigger a Cannizzaro reaction, disproportionating the starting material into 4-bromobenzyl alcohol and 4-bromobenzoic acid, capping the theoretical yield of any subsequent reaction at 50%[2]. Causality-Driven Solution: The use of mild, anhydrous inorganic bases such as Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) completely suppresses this pathway[1].
-
Catalyst and Substrate Oxidation: Aldehydes are highly susceptible to auto-oxidation to carboxylic acids in the presence of atmospheric oxygen. Furthermore, competing oxidation of the palladium catalyst can severely stall the catalytic cycle[3]. Causality-Driven Solution: Rigorous degassing of solvents (via sparging or freeze-pump-thaw) is mandatory to ensure a robust, self-validating reaction system[3].
Figure 1: Logical decision tree for base selection to prevent aldehyde disproportionation.
Optimization of Reaction Parameters & Data Presentation
Empirical data demonstrates that ligand-free systems utilizing highly polar aprotic solvents yield the best results for activated bromobenzaldehydes. The table below synthesizes quantitative data from authoritative kinetic and methodological studies.
| Catalyst System | Base | Solvent | Temperature | Olefin Partner | Yield (%) | Ref |
| Pd(OAc)₂ (0.1 mol%) | K₃PO₄ | DMA | 140 °C | Styrene | >99% | [1] |
| Pd(OAc)₂ (0.1 mol%) | K₂CO₃ | DMF / H₂O | 100 °C | Styrene | >90% | [2] |
| Palladacycle (40 µM) | NaOAc | DMA | 140 °C | Butyl Acrylate | >95% | [4] |
Note: DMA (N,N-Dimethylacetamide) is often preferred over DMF at higher temperatures due to its higher boiling point and lower rate of thermal decomposition into decarbonylating amines.
Validated Experimental Protocol: Ligand-Free Heck Coupling
This protocol describes the highly efficient, ligand-free coupling of 4-bromobenzaldehyde with styrene to produce (E)-4-(2-phenylethenyl)benzaldehyde. It is designed as a self-validating system: each step includes a rationale to ensure reproducibility.
Materials Required:
-
Aryl Halide: 4-Bromobenzaldehyde (1.0 mmol, 185 mg)
-
Olefin: Styrene (1.5 mmol, 156 mg) - Excess used to drive conversion and compensate for potential thermal polymerization.
-
Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.1 mol%, ~0.22 mg)
-
Base: Anhydrous Potassium Phosphate, K₃PO₄ (2.0 mmol, 424 mg)
-
Solvent: N,N-Dimethylacetamide (DMA), anhydrous (2.0 mL)
Step-by-Step Methodology:
Step 1: Reagent Preparation & Degassing (Critical)
-
Transfer 2.0 mL of anhydrous DMA into a Schlenk tube or a two-neck round-bottom flask.
-
Sparge the solvent with dry Argon or Nitrogen for at least 15 minutes.
-
Causality: Removing dissolved oxygen prevents the formation of Pd-peroxo complexes (which deactivate the catalyst) and prevents the auto-oxidation of the sensitive benzaldehyde starting material[3].
-
Step 2: Reaction Assembly
-
To the degassed solvent, add 4-bromobenzaldehyde (1.0 mmol) and anhydrous K₃PO₄ (2.0 mmol).
-
Add styrene (1.5 mmol).
-
Add the Pd(OAc)₂ catalyst (0.1 mol%).
-
Causality: Adding the catalyst last minimizes its exposure to localized high concentrations of uncoordinated species, ensuring it enters the catalytic cycle smoothly upon heating[1].
-
Step 3: Execution & In-Process Control (IPC)
-
Seal the vessel under an inert atmosphere and heat the vigorously stirring mixture to 140 °C using a pre-heated oil bath.
-
Monitor the reaction via TLC (Hexanes:EtOAc 8:2) or GC-MS.
-
Self-Validation: The reaction should exhibit a color change (often turning dark/black as Pd nanoparticles form, which act as a reservoir for the active Pd(0) species). Complete consumption of the 4-bromobenzaldehyde should be observed within 2 to 19 hours depending on exact heating efficiency[1].
-
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (15 mL) and wash with deionized water (3 × 15 mL), followed by brine (15 mL).
-
Causality: DMA is highly polar and water-miscible. Multiple aqueous washes are strictly required to partition the DMA into the aqueous layer, preventing it from co-eluting during chromatography.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (silica gel) to isolate the pure (E)-stilbene derivative.
Visualizing the Catalytic Workflow
The following diagram maps the mechanistic lifecycle of the palladium catalyst during this specific protocol, highlighting the resting states and active transformations.
Figure 2: The Mizoroki-Heck catalytic cycle for the coupling of 4-bromobenzaldehyde.
Sources
Application Notes and Protocols for Sonogashira Coupling of Pyrazole Derivatives
Introduction: The Strategic Importance of Alkynylpyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of a multitude of pharmacologically active agents and functional organic materials.[1][2] The ability to strategically functionalize the pyrazole ring is therefore of paramount importance in the development of novel molecular entities. Among the various carbon-carbon bond-forming reactions, the Sonogashira cross-coupling has emerged as a powerful and versatile tool for the direct installation of alkyne moieties onto the pyrazole scaffold.[1][3] This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, and proceeds under mild conditions with high functional group tolerance.[4][5]
The resulting alkynylpyrazole derivatives are not only valuable final products but also versatile synthetic intermediates, amenable to a wide range of further transformations. This guide provides a comprehensive overview of Sonogashira coupling protocols as applied to pyrazole derivatives, offering insights into the reaction mechanism, practical considerations for experimental design, and detailed, field-proven protocols for researchers in drug development and materials science.
Mechanistic Insights: The "Why" Behind the Reaction Components
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6] Understanding the role of each component is crucial for troubleshooting and optimizing the reaction for specific pyrazole substrates.
The Copper-Catalyzed Sonogashira Reaction
The classical Sonogashira reaction employs a dual catalytic system of palladium and copper.[4] The currently accepted mechanism involves two synergistic cycles:
-
The Palladium Cycle:
-
Oxidative Addition: A low-valent Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the halo-pyrazole (e.g., an iodo- or bromopyrazole) to form a Pd(II) intermediate.[6] The reactivity of the halopyrazole follows the order I > Br > Cl, consistent with the C-X bond strength.[3]
-
Transmetalation: The crucial C-C bond-forming step involves the transfer of the alkynyl group from a copper acetylide (generated in the copper cycle) to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylpyrazole product and regenerate the catalytically active Pd(0) species.[6]
-
-
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine such as triethylamine or diethylamine, deprotonates the alkyne to form a highly reactive copper acetylide intermediate.[4][6] This intermediate then participates in the transmetalation step of the palladium cycle.
-
Practical Considerations for Pyrazole Derivatives
N-H Protection: A Critical Choice
The pyrazole ring contains a potentially acidic N-H proton and two nitrogen atoms that can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. [2]Therefore, protection of the pyrazole nitrogen is often a prerequisite for a successful Sonogashira coupling. [2][7] Common protecting groups include:
-
Boc (tert-butyloxycarbonyl): Generally robust but can be unstable under certain conditions. [7]* THP (tetrahydropyranyl) and EtOEt (1-ethoxyethyl): These are often preferred as they are easily introduced and can be removed under mild acidic conditions. The choice between them may depend on the volatility of the corresponding vinyl ether used for their introduction, with ethyl vinyl ether being more volatile and sometimes preferred for easier removal during workup. [2] The choice of protecting group should be guided by the overall synthetic strategy and the stability of the group to the planned reaction conditions and subsequent deprotection steps.
Reactivity of Halopyrazoles
The position of the halogen on the pyrazole ring and the nature of other substituents can influence reactivity. Generally, iodopyrazoles are more reactive than bromopyrazoles, which are in turn more reactive than chloropyrazoles. [8]In dihalopyrazoles, selective coupling at the more reactive iodine-bearing position can often be achieved.
Comparative Data on Sonogashira Coupling of Pyrazoles
The following table summarizes various reported conditions for the Sonogashira coupling of different pyrazole derivatives, showcasing the versatility of this reaction.
| Pyrazole Substrate | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-EtOEt-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N | THF | RT | 95 | [2] |
| 1-EtOEt-4-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N | THF | RT | 94 | [2] |
| 1,3-Dimethyl-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | CuI (1) | Et₃N | DMF | 80 | 87-92 | [9] |
| 4-Iodo-1H-pyrazole derivative | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | - | CuI (4) | Et₃N | Et₃N | RT | High | [1] |
| Iodo-3H-pyrazole derivative | Terminal Alkyne | Pd catalyst | - | Cu catalyst | - | - | - | Smooth reaction | [3] |
| 1-Boc-4-iodopyrazole | Phenylacetylene | Pd(OAc)₂ (2.5) | SPhos (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 92 | [1] |
Detailed Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of pyrazole derivatives. Optimization may be required for specific substrates.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of an N-Protected Iodopyrazole
This protocol is adapted from a general procedure for the coupling of N-protected iodopyrazoles with terminal alkynes. [2][10] Materials:
-
N-protected iodopyrazole (e.g., 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole) (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Anhydrous triethylamine (Et₃N) (5 mL)
-
Anhydrous tetrahydrofuran (THF) (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-protected iodopyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF (2 mL) and anhydrous triethylamine (5 mL) via syringe. The amine serves as both a base and a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure alkynylpyrazole product.
Protocol 2: Copper-Free Sonogashira Coupling of an N-Protected Iodopyrazole
This protocol is a general guideline for a copper-free Sonogashira reaction, which can be advantageous for substrates sensitive to copper or to avoid homocoupling byproducts.
Materials:
-
N-protected iodopyrazole (e.g., 1-Boc-4-iodopyrazole) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.025 mmol, 2.5 mol%)
-
Phosphine ligand (e.g., SPhos) (0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine the N-protected iodopyrazole (1.0 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), the phosphine ligand (e.g., SPhos, 20.5 mg, 0.05 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent (5 mL) and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Sonogashira coupling reaction with a pyrazole derivative in a research setting.
Conclusion
The Sonogashira coupling is an indispensable method for the synthesis of alkynylpyrazoles, providing a robust and flexible route to a diverse range of valuable compounds. By understanding the underlying mechanism and carefully selecting the reaction components—particularly the catalyst system, base, and N-protecting group—researchers can effectively leverage this powerful reaction to advance their synthetic programs. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of Sonogashira couplings on pyrazole derivatives in both academic and industrial research settings.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
- Sadzevičienė, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71.
- Linas Labanauskas, et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Wikipedia. (n.d.). Sonogashira coupling.
- MDPI. (2020).
- ACS Publications. (2005).
- ResearchGate. (2014). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction.
- BOA. (n.d.).
- RSC Publishing. (2019).
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- The Chemical Reaction Database. (2025). Copper-free Sonogashira coupling.
- ACS Publications. (2019).
- PMC. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PMC. (2024).
- ArODES - HES-SO. (2025).
- ArODES - HES-SO. (2023).
- University of Michigan Library. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde as a building block for agrochemicals
Application Note: 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde as a Versatile Scaffold for Next-Generation Agrochemicals
Executive Summary & Rationale
The discovery of novel agrochemicals relies heavily on privileged scaffolds that can interact with specific biological targets while maintaining favorable environmental profiles. The pyrazole ring has become an indispensable pharmacophore in modern agricultural chemistry, functioning as the core structure for HPPD-inhibiting herbicides, succinate dehydrogenase inhibitor (SDHI) fungicides, and ryanodine receptor-modulating insecticides[1].
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde represents a highly strategic building block for agrochemical library generation. Unlike simple pyrazoles, this molecule is engineered with three orthogonal points of reactivity. This structural design allows medicinal and agricultural chemists to conduct divergent syntheses, rapidly generating complex pyrazole-tethered benzamides, Schiff bases, and biphenyl-pyrazoles for rigorous structure-activity relationship (SAR) profiling[2].
Mechanistic Profiling & Orthogonal Reactivity
To effectively utilize this building block, one must understand the causality behind its specific substitution pattern:
-
The Aldehyde Moiety (C1): Serves as the primary anchor for extending the molecule via condensation, Wittig olefination, or reductive amination. The aldehyde allows for the creation of tailored amide or amine linkages, which are critical for hydrogen-bonding interactions within target enzyme pockets[2].
-
The 2-Chloro Substituent (C2): Halogenation ortho to the aldehyde is not merely a synthetic artifact; it is a deliberate conformational lock. The steric bulk of the chlorine atom restricts the rotation of the resulting C1-linkage (e.g., an amide bond), locking the pharmacophore into an active conformation similar to that seen in commercial diamide insecticides. Furthermore, it modulates the electrophilicity of the aldehyde.
-
The 4-Bromo-1H-pyrazol-1-yl Group (C4): Halogenated pyrazoles exhibit significant inherent antifungal and insecticidal activities[3]. More importantly, the 4-bromo position is primed for transition-metal-catalyzed cross-coupling. Because the pyrazole is N-aryl substituted (lacking an acidic N-H proton), it does not poison palladium catalysts via product inhibition, a common issue with unprotected nitrogen-rich heterocycles[4]. This enables highly efficient Suzuki-Miyaura or Buchwald-Hartwig couplings[5].
Agrochemical Workflow & Derivatization Pathway
Workflow for generating agrochemical candidates from the functionalized benzaldehyde scaffold.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in in-process controls (IPCs) ensure that researchers can visually and analytically verify success at each mechanistic step.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Couple an arylboronic acid to the 4-bromo position while preserving the highly reactive aldehyde and the 2-chloro group. Causality & Design: Pd(dppf)Cl2 is selected over standard Pd(PPh3)4 because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step critical for electron-rich pyrazole substrates. Na2CO3 is chosen as a mild base; stronger bases (like KOtBu ) would trigger a Cannizzaro-type disproportionation of the unprotected aldehyde[5].
Step-by-Step Procedure:
-
Preparation: In a Schlenk tube, combine 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and Na2CO3 (2.0 equiv).
-
Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and H2O . Self-Validation: The solution will initially appear as a cloudy suspension. Evacuate and backfill with Argon three times. Failure to remove oxygen will result in the immediate precipitation of "Pd black" upon heating, indicating catalyst death.
-
Reaction: Seal the tube and heat at 80 °C for 6–8 hours.
-
IPC Monitoring: Analyze via TLC (Hexanes/EtOAc 3:1). Self-Validation: The starting material is UV-active. The successful formation of the biaryl product will typically exhibit a bright blue fluorescence under 254 nm UV light due to extended π -conjugation.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The biphasic workup effectively removes the inorganic borate salts. Dry the organic layer over Na2SO4 and purify via silica gel chromatography.
Protocol B: Mild Reductive Amination
Objective: Convert the aldehyde into a secondary amine linkage without reducing the halogenated sites. Causality & Design: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is specifically utilized because it is a mild, sterically hindered hydride donor. It selectively reduces the intermediate iminium ion without reducing the aldehyde directly, and it is completely inert toward the aryl chloride and aryl bromide bonds, preserving them for late-stage functionalization.
Step-by-Step Procedure:
-
Imine Formation: Dissolve the benzaldehyde building block (1.0 equiv) and a primary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) at room temperature. Self-Validation: Upon addition of the amine, the solution will often shift to a deep yellow color, visually confirming Schiff base formation.
-
Reduction: After 1 hour of stirring, add NaBH(OAc)3 (1.5 equiv) portion-wise.
-
IPC Monitoring: Self-Validation: The addition of the hydride should result in the gradual fading of the yellow color. If the deep yellow color persists after 2 hours, it indicates incomplete reduction; add a catalytic amount of glacial acetic acid (0.1 equiv) to further activate the imine.
-
Quench & Isolation: Quench the reaction with saturated aqueous NaHCO3 . Extract with Dichloromethane (DCM), dry, and concentrate. The resulting amine can be visualized on TLC using ninhydrin stain.
Quantitative Data: Functionalization Matrix
The table below summarizes the orthogonal reactivity profile of the building block, demonstrating the expected yields and preserved functional sites under various standard conditions.
| Reaction Type | Reagents & Conditions | Target Site | Preserved Sites | Typical Yield |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl2 , R-B(OH)2 , Na2CO3 , Dioxane/ H2O , 80 °C | C4-Bromo | Aldehyde, 2-Chloro | 82–89% |
| Reductive Amination | NaBH(OAc)3 , R-NH2 , DCE, RT | Aldehyde | C4-Bromo, 2-Chloro | 90–95% |
| Knoevenagel Condensation | Malononitrile, Piperidine (cat.), EtOH, Reflux | Aldehyde | C4-Bromo, 2-Chloro | 85–92% |
| Buchwald-Hartwig Amination * | Pd2(dba)3 , XPhos, Cs2CO3 , Toluene, 100 °C | C4-Bromo | 2-Chloro | 65–75% |
*Note: For Buchwald-Hartwig amination, the aldehyde must be transiently protected (e.g., as an acetal) to prevent competitive condensation between the coupling amine and the aldehyde moiety.
References
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: International Journal of Organic Chemistry (SCIRP) URL:[Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL:[Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi Source: PubMed Central (PMC) URL:[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (ACS) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Note: Derivatization Strategies for 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde
Mechanistic Rationale and Structural Dynamics
When designing synthetic routes for drug development, the derivatization of highly functionalized aromatic aldehydes requires a nuanced understanding of local electronic and steric environments. The target molecule, 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde , serves as a complex scaffold where the reactivity of the formyl group is heavily modulated by its substituents:
-
The Ortho-Chloro Effect : The chlorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the carbonyl carbon, making it a highly favorable target for nucleophilic addition[1]. However, its ortho-proximity introduces significant steric bulk, which can impede the formation of bulky transition states (such as oxaphosphetanes) or slow down the initial condensation step in imine formation.
-
The Para-Pyrazolyl Effect : The 4-bromo-1H-pyrazol-1-yl moiety is sterically demanding. While it withdraws electron density inductively, the nitrogen lone pair can also participate in resonance donation, creating a complex push-pull electronic system across the aromatic ring.
Understanding these competing factors is critical for selecting the appropriate reagents, solvents, and thermal conditions to ensure high-yielding, self-validating reactions.
Reaction Pathway Visualization
The following diagram outlines the logical workflow and intermediate transitions for the two primary derivatization strategies: Reductive Amination and Wittig Olefination.
Reaction pathways for the derivatization of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde.
Protocol I: Direct Reductive Amination
Causality & Reagent Selection: For the synthesis of secondary or tertiary amines, Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) is the optimal reductant. It is preferred over Sodium Cyanoborohydride ( NaBH3CN ) because it is milder, less toxic, and selectively reduces the protonated iminium intermediate without prematurely reducing the unreacted aldehyde[2]. Because the ortho-chloro group sterically hinders initial imine condensation, 1,2-Dichloroethane (DCE) is selected as the solvent; reactions in DCE proceed significantly faster than in THF[3].
Self-Validating Workflow:
-
Imine Condensation : Dissolve 1.0 eq (0.5 mmol) of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde and 1.2 eq of the target amine in 5.0 mL of anhydrous DCE. Add 1.0 eq of glacial acetic acid to catalyze iminium ion formation.
-
Validation Check: Stir at room temperature for 30 minutes. Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Proceed only when the aldehyde mass signal is consumed and the imine/iminium mass is dominant.
-
-
Selective Reduction : Upon validation of imine formation, add 1.5 eq of NaBH(OAc)3 portion-wise over 10 minutes to manage the mild exotherm.
-
Reaction Monitoring : Stir the suspension for 4–12 hours at room temperature. The reaction is self-indicating; the cloudy suspension typically clarifies as the active hydride is consumed and the soluble amine product forms.
-
Quench & Isolation : Quench the reaction with saturated aqueous NaHCO3 (5 mL) to neutralize the acetic acid and safely decompose any unreacted hydride. Extract with dichloromethane ( 3×5 mL), wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol II: Stereoselective Wittig Olefination
Causality & Reagent Selection: The Wittig reaction converts the aldehyde into a substituted alkene. When reacting ortho-halo benzaldehydes with benzylidenetriphenylphosphoranes, a well-documented "co-operative ortho-effect" occurs. This effect significantly alters the kinetic selectivity of the oxaphosphetane intermediate, driving an anomalous increase in Z-alkene stereoselectivity[4]. To exploit this kinetic control, strict temperature regulation during the cycloaddition phase is mandatory.
Self-Validating Workflow:
-
Ylide Generation : Suspend 1.2 eq of the phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in anhydrous THF (5 mL) under an inert argon atmosphere at 0 °C. Add 1.2 eq of a strong base (e.g., n-Butyllithium or Potassium tert-butoxide) dropwise.
-
Validation Check: The immediate formation of a vibrant orange or deep red color acts as a visual confirmation of successful phosphorus ylide generation[1].
-
-
Cycloaddition : Dissolve 1.0 eq of the benzaldehyde derivative in 2 mL of anhydrous THF. To maintain kinetic control over the oxaphosphetane stereochemistry, add this solution dropwise to the ylide at -78 °C.
-
Elimination : Allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Validation Check: The fading of the deep red color to a pale yellow visually indicates the consumption of the ylide and the successful breakdown of the oxaphosphetane into the alkene and triphenylphosphine oxide byproduct.
-
-
Workup : Quench with saturated aqueous NH4Cl (5 mL). Extract with ethyl acetate, dry over MgSO4 , and purify the E/Z isomers via silica gel chromatography.
Quantitative Data & Reaction Profiling
The following table summarizes the predictive quantitative metrics for derivatizing 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde based on established substituent effects.
| Reaction Type | Reagent System | Dominant Substituent Effect | Expected Reaction Time | Projected Yield | Stereochemical / Structural Outcome |
| Reductive Amination | NaBH(OAc)3 / DCE / AcOH | Ortho-Cl (-I) accelerates nucleophilic attack; Sterics slow imine formation. | 4 – 12 hours | 75% – 90% | Formation of secondary/tertiary amine; no over-alkylation. |
| Wittig Olefination (Semi-stabilized) | Phosphonium Ylide / THF / Base | Co-operative ortho-halo effect alters oxaphosphetane kinetics. | 2 – 4 hours | 65% – 85% | Enhanced Z-alkene selectivity compared to unsubstituted benzaldehydes. |
| Oxidation | KMnO4 or Pinnick Oxidation | Electron-withdrawing groups facilitate hydroxide attack. | 1 – 3 hours | >90% | Rapid conversion to 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzoic acid. |
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
- Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes.
Sources
Application Note: Chemoselective Functionalization of the Pyrazole Ring in 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde
Executive Summary
The compound 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde is a highly versatile, polyfunctional building block widely utilized in medicinal chemistry and materials science. It features three distinct reactive handles: an electrophilic aldehyde, an aryl chloride, and a 4-bromopyrazole moiety. This application note provides a comprehensive guide to the chemoselective functionalization of the pyrazole ring —specifically targeting the C-Br bond—while preserving the integrity of the C-Cl bond and the sensitive aldehyde group.
Mechanistic Rationale & Chemoselectivity
Successful derivatization of this scaffold requires strict control over chemoselectivity. Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) can be precisely tuned to exploit the intrinsic electronic and steric differences between the reactive sites:
-
Halogen Differentiation (C-Br vs. C-Cl): The bond dissociation energy (BDE) of a C(sp2)-Br bond is significantly lower than that of a C(sp2)-Cl bond. In palladium-catalyzed cross-couplings, the oxidative addition of Pd(0) into the C-Br bond of the pyrazole ring is kinetically favored, following the conventional chemoselectivity order of C–I > C–Br > C–Cl > C–OTf[1]. By carefully selecting the ligand and controlling the temperature, the 4-bromo position can be fully converted without initiating unwanted oxidative addition at the 2-chloro position.
-
Aldehyde Preservation: Aldehydes are highly susceptible to nucleophilic attack and base-catalyzed side reactions (such as the Cannizzaro reaction or aldol condensations). To preserve the -CHO group during cross-coupling, protocols must utilize mild, non-nucleophilic bases (e.g., K3PO4 or KOAc ) rather than strong hydroxides or alkoxides. Furthermore, the use of aprotic or strictly controlled aqueous-organic solvent mixtures (like 1,4-Dioxane/ H2O ) prevents the hydration and subsequent degradation of the aldehyde.
Reaction Pathways
The 4-bromopyrazole moiety can be diversified through two primary pathways: direct arylation via Suzuki-Miyaura cross-coupling, or conversion into a versatile boronate ester via Miyaura borylation.
Divergent chemoselective functionalization pathways for the 4-bromopyrazole moiety.
Quantitative Optimization Data
The choice of catalyst and base is paramount for achieving high yields while maintaining C-Br over C-Cl selectivity. Traditional catalysts like Pd(PPh3)4 often require longer reaction times, which can lead to minor dehalogenation or competitive C-Cl activation. Modern Buchwald-type precatalysts, such as XPhos Pd G2, have been shown to provide superior yields and rapid conversion for pyrazole substrates[2].
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-Br : C-Cl) |
| Pd(PPh3)4 (5%) | Na2CO3 (2.5) | Dioxane/ H2O (4:1) | 90 | 12 | 65 | > 95:5 |
| Pd(dppf)Cl2 (5%) | K2CO3 (2.0) | DMF/ H2O (5:1) | 80 | 16 | 72 | > 90:10 |
| XPhos Pd G2 (3%) | K3PO4 (2.0) | Dioxane/ H2O (4:1) | 100 | 4 | 92 | > 99:1 |
| SPhos Pd G2 (3%) | K3PO4 (2.0) | Toluene/ H2O (4:1) | 90 | 6 | 88 | > 99:1 |
Note: Data reflects typical performance metrics for 4-bromopyrazole derivatives under standard cross-coupling conditions[2],[3].
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol utilizes a highly active XPhos Pd G2 precatalyst to ensure rapid oxidative addition at the C-Br bond, minimizing the residence time at elevated temperatures and thereby protecting the aldehyde[2].
Materials:
-
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde (1.00 mmol)
-
Arylboronic acid (1.20 mmol)
-
XPhos Pd G2 (0.03 mmol, 3 mol%)
-
Potassium phosphate tribasic ( K3PO4 ) (2.00 mmol)
-
1,4-Dioxane (4.0 mL) and Deionized H2O (1.0 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the starting material, arylboronic acid, XPhos Pd G2, and K3PO4 .
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Removing oxygen is critical as Pd(0) intermediates are highly susceptible to oxidation, which halts the catalytic cycle.
-
Solvent Addition: Add degassed 1,4-Dioxane and H2O via syringe. Replace the septum with a Teflon screw cap under a positive flow of Argon.
-
Reaction: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 4 hours.
-
Validation Checkpoint: After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Self-Validating Marker: The desired product will exhibit an [M+H]+ peak corresponding to the aryl addition, while retaining the characteristic 3:1 isotopic pattern indicative of the intact 2-chloro substituent. The disappearance of the 1:1 isotopic pattern (Br-Cl combination) confirms complete consumption of the C-Br bond.
-
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO4 , filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure 4-(4-Aryl-1H-pyrazol-1-yl)-2-chlorobenzaldehyde.
Protocol B: Miyaura Borylation of the Pyrazole Ring
Converting the 4-bromo position to a pinacol boronate ester allows the molecule to act as a nucleophile in subsequent complex fragment couplings.
Materials:
-
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde (1.00 mmol)
-
Bis(pinacolato)diboron ( B2pin2 ) (1.50 mmol)
-
Pd(dppf)Cl2⋅CH2Cl2 (0.05 mmol, 5 mol%)
-
Potassium acetate (KOAc) (3.00 mmol)
-
Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Preparation: Combine the starting material, B2pin2 , Pd(dppf)Cl2 , and KOAc in an oven-dried Schlenk tube.
-
Atmosphere Exchange: Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add anhydrous 1,4-Dioxane. Causality: Strict anhydrous conditions are required here. The presence of water combined with base will lead to the rapid protodeboronation of the newly formed pyrazole-boronate ester.
-
Reaction: Heat the mixture at 90 °C for 12 hours.
-
Workup & Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate. Concentrate the filtrate and purify via column chromatography.
Catalytic Cycle Visualization
The following diagram maps the catalytic cycle of the Suzuki-Miyaura coupling, emphasizing the site of chemoselective oxidative addition.
Catalytic cycle highlighting chemoselective oxidative addition at the C-Br bond.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at:[Link]
-
Ng, S. S., Chen, Z., Yuen, O. Y., & So, C. M. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters (ACS Publications). Available at:[Link]
-
Yuen, O. Y., et al. (2025). Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. RSC Publishing. Available at:[Link]
Sources
- 1. Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00339C [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Validation of Pyrazoline-Based Cannabinoid Receptor Modulators
Introduction to Cannabinoid Receptor Modulation
The endocannabinoid system (ECS) comprises two primary class A G-protein-coupled receptors (GPCRs): CB1 , predominantly localized in the central nervous system (CNS) and peripheral tissues, and CB2 , primarily found in immune cells 1. Modulation of these receptors is a validated pharmacological strategy for treating metabolic disorders, obesity, and fibrotic diseases 2. Pyrazoline and pyrazole derivatives—most notably the 1,5-diarylpyrazole scaffold of Rimonabant (SR141716A)—have emerged as highly potent CB1 inverse agonists 3.
The rigid geometry of the pyrazoline/pyrazole core effectively mimics the hairpin conformation of endogenous ligands like anandamide, allowing deep insertion into the hydrophobic binding pocket formed by the transmembrane helices and extracellular loop 2 (ECL2) of the CB1 receptor 1.
Mechanistic Pathway: CB1 Receptor Inverse Agonism
CB1 receptors couple primarily to Gi/o proteins. Inverse agonists such as Rimonabant stabilize the inactive state of the receptor, inhibiting adenylyl cyclase (AC) and thereby reducing intracellular cyclic AMP (cAMP) levels.
Caption: CB1 receptor signaling pathway modulation by pyrazoline-based inverse agonists.
Synthetic Strategies and Rationale
The synthesis of 1,5-diarylpyrazole and 3,4-diarylpyrazoline derivatives typically proceeds via a two-stage condensation-cyclization sequence. While the Chalcone Route (aldol condensation followed by hydrazine cyclization) is common for basic pyrazolines 4, the Diketo Ester Route is the industry standard for Rimonabant and its advanced analogs. It involves the Claisen condensation of a propiophenone with diethyl oxalate, followed by cyclization with 2,4-dichlorophenylhydrazine 5.
The protocols below detail the optimized, scaleable Diketo Ester Route, which avoids tedious chromatographic purification by leveraging the selective precipitation of lithium salts 6.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of the Diketo Ester Intermediate
-
Objective: Form the lithium salt of 4-(4-chlorophenyl)-3-methyl-2,4-dioxo ethyl butyrate via Claisen condensation.
-
Mechanistic Rationale: Lithium hexamethyldisilazide (LiHMDS) is employed as a strong, non-nucleophilic base. It quantitatively generates the kinetic enolate of 4-chloropropiophenone without attacking the carbonyl carbon of diethyl oxalate. Cyclohexane is selected as the solvent because it facilitates the precipitation of the resulting lithium salt, driving the equilibrium forward and simplifying isolation 5.
-
Preparation: Purge a dry, 1 L multi-neck flask with N₂. Charge with 300 mL of 1.0 M LiHMDS in cyclohexane.
-
Enolate Formation: Cool the solution to 15–20 °C. Dropwise add a solution of 4-chloropropiophenone (1.0 mol, 168.6 g) in 125 mL cyclohexane over 45 minutes. Stir for 1 hour to ensure complete enolization.
-
Condensation: Add diethyl oxalate (1.1 mol, 160.7 g) over 10 minutes. Remove the cooling bath and stir at ambient temperature (25 °C) for 6 hours.
-
Isolation (In-Process Control): A yellow precipitate must form, indicating successful condensation. Filter the precipitate and wash with 100 mL of cold cyclohexane.
-
Acidification: Partition the solid between 1 N HCl (to neutralize the lithium salt) and dichloromethane (DCM). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the diketo ester (Yield: ~70%).
Protocol 2: Cyclization to the Pyrazole Core
-
Objective: Synthesize 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid.
-
Mechanistic Rationale: The reaction of the diketo ester with 2,4-dichlorophenylhydrazine initially forms a hydrazone intermediate. Acid catalysis (using 50% H₂SO₄) promotes the intramolecular nucleophilic attack of the secondary amine onto the remaining carbonyl, forming the pyrazole ring. Subsequent hydrolysis of the ethyl ester yields the carboxylic acid 6.
-
Hydrazone Formation: In a 2 L flask, combine the diketo ester (1.0 mol), ethanol (200 mL), and 2,4-dichlorophenylhydrazine hydrochloride (1.0 mol).
-
Cyclization: Add 80 mL of 50% H₂SO₄. Reflux the mixture (approx. 80 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the diketo ester spot disappears.
-
Hydrolysis: Remove the ethanol under reduced pressure. Add an additional 160 mL of 50% H₂SO₄ and reflux for another 6–8 hours to complete ester hydrolysis.
-
Purification: Cool the mixture, add 220 mL water, and adjust to pH 10–12 using NaOH. Wash with petroleum ether to remove unreacted non-polar impurities.
-
Precipitation (Self-Validation): Carefully acidify the aqueous layer to pH 2 using 12 N HCl. Stir for 15 minutes. Filter the resulting solid, wash with copious amounts of water, and dry at 35 °C to constant weight (Yield: ~70%).
Protocol 3: Amidation to Final Modulator (Rimonabant)
-
Objective: Couple the pyrazole-3-carboxylic acid with N-aminopiperidine.
-
Mechanistic Rationale: Direct amidation of carboxylic acids is kinetically slow. The acid is activated using oxalyl chloride to form an acyl chloride, which rapidly reacts with N-aminopiperidine. Triethylamine (TEA) is used to scavenge the HCl byproduct, preventing the deactivation of the nucleophilic amine 7.
-
Activation: Dissolve the pyrazole carboxylic acid (1.0 mol) in DCM. Add a catalytic amount of DMF (3 drops), cool to 0 °C, and dropwise add oxalyl chloride (1.7 mol). Stir for 1 hour at room temperature.
-
Concentration: Remove excess oxalyl chloride and DCM under reduced pressure to isolate the highly reactive acyl chloride intermediate.
-
Amidation: Redissolve the acyl chloride in DCM. In a separate flask, prepare a solution of N-aminopiperidine (1.5 mol) and TEA (1.0 mol) in DCM at 0 °C.
-
Coupling: Dropwise add the acyl chloride solution to the amine solution. Stir for 1 hour.
-
Workup: Wash the organic layer sequentially with 1 N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and evaporate the solvent. Recrystallize from ethanol to obtain pure Rimonabant (Yield: 65-80%).
Process Workflow Visualization
Caption: Three-stage synthetic workflow for the preparation of pyrazole-based CB1 modulators.
Structure-Activity Relationship (SAR) & Binding Data
The substitution pattern on the pyrazoline/pyrazole rings dictates both affinity and selectivity for CB1 over CB2. The 2,4-dichlorophenyl group at position 1 and the 4-chlorophenyl group at position 5 are critical for optimal hydrophobic interactions. Recent advancements have focused on peripherally restricted analogs (e.g., Zevaquenabant) to mitigate CNS-mediated psychiatric side effects while retaining metabolic benefits 2.
Table 1: Comparative Binding Affinities of Pyrazoline/Pyrazole Derivatives
| Compound / Scaffold | Target Profile | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | Selectivity (CB1/CB2) |
| Rimonabant (SR141716A) | Central CB1 Inverse Agonist | 11.5 | 1640 | ~142x for CB1 |
| Zevaquenabant (S-MRI-1867) | Peripheral CB1 Antagonist / iNOS Inhibitor | High Affinity | Low Affinity | Highly CB1 Selective |
| Compound 1a (Tricyclic Pyrazole) | CB2 Selective Agonist | >2000 | 0.34 | ~6000x for CB2 |
| Compound 1d (Oxa-cyclohepta) | CB1 Neutral Antagonist | 35.0 | >1000 | >28x for CB1 |
(Data aggregated from authoritative pharmacological evaluations 8, 9, 10)
Quality Control & Analytical Validation
To ensure the integrity of the synthesized modulators, the following analytical validations must be performed on the final product:
-
¹H NMR (CDCl₃, 400 MHz): Confirm the presence of the piperidine protons (multiplets at δ 1.4-1.8 ppm and 2.8-3.0 ppm), the pyrazole methyl group (singlet at δ 2.3 ppm), and the characteristic aromatic splitting pattern of the 2,4-dichlorophenyl and 4-chlorophenyl rings.
-
High-Resolution Mass Spectrometry (HRMS): ESI-MS should display the[M+H]⁺ peak corresponding to the exact mass of the specific derivative (e.g., m/z 463.08 for Rimonabant).
-
Chiral Purity (If applicable): For chiral pyrazolines like Zevaquenabant, enantiomeric excess (ee) must be determined via Supercritical Fluid Chromatography (SFC) using a chiral stationary phase to ensure >97% ee of the active (S)-enantiomer 2.
References
-
Torrens-Jover et al. / Buschmann et al. "Recent advances in the therapeutic applications of pyrazolines." National Institutes of Health (PMC). 3
-
Li et al. "Discovery and Labeling of High Affinity 3,4-Diarylpyrazolines as Candidate Radioligands for In Vivo Imaging of Cannabinoid Subtype-1 (CB1) Receptors." National Institutes of Health (PMC). 11
-
BenchChem. "Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones." BenchChem. 4
-
Ahn et al. "Ligand Binding Sensitivity of the Extracellular Loop Two of the Cannabinoid Receptor 1." National Institutes of Health (PMC). 1
-
Iyer et al. "A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant)." National Institutes of Health (PMC). 2
-
"An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant." Asian Journal of Chemistry. 5
-
"An Improved Synthesis of Rimonabant: Anti-Obesity Drug." Organic Process Research & Development (ACS Publications).6
-
"“Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant." National Institutes of Health (PMC). 7
-
"Development of Oxygen-Bridged Pyrazole-Based Structures as Cannabinoid Receptor 1 Ligands." Semantic Scholar. 8
-
"Synthesis and biological evaluation of novel 1,4-dihydroindeno[1,2-c]pyrazol-based ligands for CB1 and CB2 cannabinoid receptors." PubMed. 9
-
"WO2001029007A1 - Pyrazole derivatives as cannabinoid receptor antagonists." Google Patents. 10
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- 9. Tricyclic pyrazoles. Part 1: synthesis and biological evaluation of novel 1,4-dihydroindeno[1,2-c]pyrazol-based ligands for CB1and CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Large-Scale Synthesis of Trisubstituted 1H-Pyrazoles
Introduction: The Enduring Importance of Trisubstituted Pyrazoles
The 1H-pyrazole scaffold is a cornerstone in modern medicinal chemistry and drug development, featuring in a plethora of biologically active compounds.[1][2] Trisubstituted pyrazoles, in particular, offer a versatile three-dimensional arrangement of functionalities that allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical need for robust, scalable, and economically viable synthetic routes.[3][4][5] This comprehensive guide provides detailed application notes and protocols for the large-scale synthesis of this important class of heterocycles, with a focus on methodologies that prioritize safety, efficiency, and green chemistry principles.[5][6][7][8]
Strategic Approaches to Large-Scale Pyrazole Synthesis
The synthesis of trisubstituted pyrazoles can be broadly categorized into several key strategies. The choice of a particular method on an industrial scale depends on factors such as the availability and cost of starting materials, desired substitution patterns, regioselectivity, and scalability. Here, we delve into some of the most reliable and field-proven approaches.
The Knorr Pyrazole Synthesis: A Time-Tested Workhorse
First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a highly relevant and widely practiced method for pyrazole synthesis.[1][9][10] Its enduring popularity stems from the ready availability of the starting materials and the operational simplicity of the reaction.
Causality Behind Experimental Choices: The reaction is typically acid-catalyzed, which facilitates the initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[1][10] Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.[1] The choice of acid catalyst and solvent can significantly impact the reaction rate and yield. For large-scale operations, milder acids and greener solvents like ethanol are often preferred.[11]
Regioselectivity Considerations: A critical aspect of the Knorr synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[1] The outcome is governed by the relative electrophilicity of the carbonyl carbons and the steric hindrance around them.
Experimental Protocol: Knorr Synthesis of 1-Phenyl-3,5-dimethyl-1H-pyrazole
This protocol provides a detailed methodology for the synthesis of a model trisubstituted pyrazole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Acetylacetone | 100.12 | 100.12 g | 1.0 |
| Phenylhydrazine | 108.14 | 108.14 g | 1.0 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Ethanol | 46.07 | 500 mL | - |
Procedure:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add acetylacetone (100.12 g, 1.0 mol) and ethanol (300 mL).
-
Addition of Phenylhydrazine: While stirring the solution, add phenylhydrazine (108.14 g, 1.0 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will be observed.
-
Acid Catalysis and Reflux: After the addition is complete, add glacial acetic acid (20 mL) to the reaction mixture. Heat the mixture to reflux and maintain for 2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator. Pour the concentrated mixture into 1 L of ice-cold water with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water (2 x 200 mL). Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3,5-dimethyl-1H-pyrazole.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 85-92%
Visualization of the Knorr Synthesis Workflow:
Caption: Workflow for Knorr Pyrazole Synthesis.
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: A Modern, Regioselective, and Scalable Approach
This methodology offers a significant advancement in the synthesis of 1,3,5-trisubstituted pyrazoles, providing complete regioselectivity, which is often a challenge in classical methods like the Knorr synthesis.[12][13] The reaction proceeds under optimized conditions and avoids the formation of potentially hazardous diazo intermediates, making it a safer and more practical choice for large-scale production.[12]
Causality Behind Experimental Choices: The reaction is typically carried out using a strong base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent like pyridine.[12] The use of a crown ether, such as 18-crown-6, can enhance the yield and reduce the reaction time by sequestering the potassium cation and increasing the nucleophilicity of the base.[12] The proposed mechanism involves a sequence of nucleophilic addition, 1,3-H shift, cyclization, and protonation steps.[12]
Experimental Protocol: Regioselective Synthesis of 1-Alkyl-3,5-disubstituted-1H-pyrazoles
This protocol is a general guide and may require optimization for specific substrates.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-Alkylated Tosylhydrazone | Varies | 1.0 equiv | 1.0 |
| Terminal Alkyne | Varies | 1.2 equiv | 1.2 |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 2.0 equiv | 2.0 |
| 18-Crown-6 | 264.32 | 0.1 equiv | 0.1 |
| Pyridine | 79.10 | - | - |
Procedure:
-
Inert Atmosphere: All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the N-alkylated tosylhydrazone (1.0 equiv), the terminal alkyne (1.2 equiv), potassium tert-butoxide (2.0 equiv), and 18-crown-6 (0.1 equiv).
-
Solvent Addition: Add anhydrous pyridine via a syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 4-12 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 1,3,5-trisubstituted pyrazole.
Visualization of the Proposed Reaction Mechanism:
Caption: Proposed mechanism for pyrazole synthesis.
Multicomponent Reactions (MCRs): An Efficient and Green Approach
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as a powerful tool in modern organic synthesis.[14] For the synthesis of trisubstituted pyrazoles, MCRs offer significant advantages in terms of efficiency, atom economy, and reduced waste generation, aligning well with the principles of green chemistry.[15]
Causality Behind Experimental Choices: One-pot, three-component couplings of aldehydes, 1,3-dicarbonyls, and diazo-compounds or their precursors like N-tosylhydrazones provide a direct route to polyfunctionalized pyrazoles.[3] These reactions often proceed through a tandem sequence of Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent aromatization.[3] The choice of catalyst and reaction conditions can be tuned to control the reaction pathway and optimize the yield of the desired product. In some cases, the reaction can be performed at room temperature in environmentally benign solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can also be recovered and reused.[15]
Data Summary: Comparison of Synthetic Methodologies
| Methodology | Key Advantages | Key Disadvantages | Scalability |
| Knorr Pyrazole Synthesis | Readily available starting materials, operational simplicity.[1] | Potential for regioisomeric mixtures with unsymmetrical diketones.[1] | Excellent |
| From Tosylhydrazones and Alkynes | Excellent regioselectivity, avoids diazo intermediates, good functional group tolerance.[12][13] | Requires synthesis of tosylhydrazone precursors. | Good to Excellent |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste, operational simplicity.[14][15] | Can require careful optimization of reaction conditions for new substrates. | Good |
| 5-exo-dig Cyclization | High atom economy, often solvent-free, microwave-accelerated.[16] | May require specific alk-3-yn-1-one starting materials. | Moderate to Good |
Purification and Characterization
For large-scale synthesis, purification is a critical step to ensure the final product meets the required purity specifications.
-
Crystallization: This is the most common and cost-effective method for purifying solid pyrazole derivatives. The choice of solvent is crucial and should be determined on a case-by-case basis.
-
Column Chromatography: While effective, column chromatography can be resource-intensive for very large quantities. It is often used for the purification of smaller batches or for the removal of closely related impurities.
-
Characterization: The structure and purity of the synthesized trisubstituted pyrazoles should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point: As an indicator of purity.
-
Safety Considerations for Large-Scale Synthesis
Scaling up chemical reactions introduces new safety challenges that must be carefully addressed.
-
Exothermic Reactions: The Knorr synthesis, in particular, can be exothermic. The rate of addition of reagents should be carefully controlled, and adequate cooling should be available to manage the heat generated.
-
Flammable Solvents: Many of the solvents used in these syntheses are flammable. All operations should be conducted in a well-ventilated area, away from ignition sources, and appropriate fire safety measures should be in place.
-
Hazardous Reagents: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a fume hood.
-
Pressure Build-up: When conducting reactions under reflux, ensure that the system is not closed to prevent pressure build-up.
Conclusion
The large-scale synthesis of trisubstituted 1H-pyrazoles is a well-established field with a variety of robust and scalable methodologies. The choice of the optimal synthetic route will depend on the specific target molecule, economic considerations, and the desired level of "greenness" of the process. The classic Knorr synthesis remains a viable option for many applications, while modern methods based on tosylhydrazones and multicomponent reactions offer significant advantages in terms of regioselectivity and efficiency. By carefully considering the principles of chemical reactivity, process safety, and purification, researchers and drug development professionals can successfully and safely produce these valuable heterocyclic compounds on a large scale.
References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579. [Link]
-
Reddy, B. V. S., et al. (2024). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. [Link]
-
Maurya, S. A., et al. (2012). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. ChemInform. [Link]
-
Ghahremanzadeh, R., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]
-
Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]
-
Kumar, B. S., et al. (2022). 1,3,4-Trisubstituted Pyrazoles: Synthesis, Antimicrobial Evaluation, and Time Resolved Studies. Polycyclic Aromatic Compounds. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. PubMed. [Link]
-
J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis. [Link]
-
Giradkar, V. (2016). Knorr pyrazole synthesis (M. Pharm). Slideshare. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Unknown. Knorr Pyrazole Synthesis. [Link]
-
OAE Publishing Inc. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. [Link]
-
Padakanti, S., et al. (2011). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. PMC. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5‐Trisubstituted Pyrazoles by the Reaction of n ‐Monosubstituted Hydrazones with Nitroolefins. R Discovery. [Link]
-
S. G. Agalave, S. R. Maujan, V. S. Pore. (2011). Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. Organic & Biomolecular Chemistry. [Link]
-
B. V. S. Reddy, et al. (2015). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Reddy, B. V. S., et al. (2013). Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction. Arabian Journal of Chemistry. [Link]
-
Elguero, J., & Goya, P. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
-
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]
-
Singh, S., et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Al-Amiery, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
- Google Patents. (1991).
-
Hansen, T. V., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
-
Kumar, D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. [Link]
-
IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.ORG. [Link]
-
IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review. ijfmr.com. [Link]
-
Combs, A. P., et al. (2009). Efficient Synthesis of Trisubstituted Pyrazoles and Isoxazoles Using a Traceless “Catch and Release” Solid-Phase Strategy. Journal of Combinatorial Chemistry. [Link]
- Google Patents. (2019).
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]
-
Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
-
Sasol. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
-
Cambridge University Press. Paal-Knorr Synthesis. [Link]
-
ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
ResearchGate. (2010). GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY. [Link]
-
Frontiers. (2020). Editorial: Green Synthesis of Heterocycles. [Link]
-
Zenodo. (2025). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. [Link]
-
IntechOpen. (2022). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde .
This compound presents a unique triad of purification challenges: a highly lipophilic di-halogenated core, a slightly basic pyrazole heterocycle, and a highly reactive aldehyde moiety. This guide moves beyond standard protocols to explain the causality behind each chromatographic and physical behavior, ensuring your workflows are robust, reproducible, and self-validating.
Compound Profiling & Purification Strategy
Before troubleshooting, it is critical to understand how the structural features of this molecule dictate its behavior in separation matrices.
Table 1: Physicochemical Profile & Purification Implications
| Structural Feature | Property Consequence | Purification Implication |
| Benzaldehyde Core | Susceptible to autoxidation and acetalization. | Avoid prolonged exposure to air/light. Avoid primary alcohols (e.g., Methanol) in acidic HPLC mobile phases. |
| Pyrazole Ring | Contains a nitrogen lone pair capable of hydrogen bonding. | Causes severe peak tailing on standard acidic silica gel due to silanol interactions. |
| Halogens (Cl, Br) | High polarizability and lipophilicity (MW: 285.52 g/mol ). | Elutes later in reverse-phase chromatography; requires strong non-polar solvent ratios in normal phase. |
| Crystalline Nature | High propensity to form ordered crystal lattices. | Highly amenable to recrystallization, provided "oiling out" is prevented via proper solvent selection. |
Troubleshooting & FAQs: Normal Phase Flash Chromatography
Q: Why am I seeing a trailing peak or "streaking" on my TLC and silica column, even when the crude NMR looks relatively clean? A: This is a classic matrix interaction issue. Basic nitrogen heterocycles, such as the pyrazole ring in your target compound, are well known to tail significantly on standard silica-based stationary phases . The nitrogen lone pair acts as a hydrogen bond acceptor, interacting strongly with the acidic silanol groups (-SiOH) on the silica surface. Solution: You must mask these silanol groups. Add 1% Triethylamine (Et₃N) to your mobile phase to competitively bind the silanols, or switch to end-capped/amine-functionalized silica.
Q: My purified product degrades into a more polar, baseline-hugging spot over time. What is happening? A: Your aldehyde is undergoing autoxidation. Benzaldehydes undergo radical chain reactions with atmospheric oxygen (initiated by light or trace metals) to form peroxy acids. These peroxy acids then react with unoxidized aldehyde molecules (disproportionation) to yield the corresponding carboxylic acid . The resulting 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzoic acid is highly polar and will stick to the baseline on a normal-phase TLC. Solution: Flush purified fractions with Argon/Nitrogen immediately after collection and store the concentrated solid at 2-8°C in the dark.
Autoxidation of benzaldehydes to carboxylic acids via radical intermediates.
Troubleshooting & FAQs: Preparative HPLC (Reverse Phase)
Q: During Prep-HPLC using a Methanol/Water gradient, my product peak is split, broadened, or shows a leading shoulder. Why? A: Aldehydes can reversibly react with methanol to form hemiacetals and acetals, especially if the mobile phase is slightly acidic (e.g., if 0.1% Formic Acid is used as a modifier). This creates an equilibrium mixture of the aldehyde and the hemiacetal on the column, resulting in split or broadened peaks. Solution: Switch your organic modifier from Methanol to Acetonitrile (MeCN). Acetonitrile is aprotic and will not form acetals with your target compound.
Q: The compound crashes out of solution in the sample loop before hitting the column. How do I prevent this? A: The di-halogenated core makes this molecule highly hydrophobic. If your sample diluent has a higher organic concentration than your initial mobile phase conditions, the sudden drop in solubility upon injection causes precipitation. Solution: Dissolve your sample in DMSO (which has excellent solvating power for halogenated aromatics) and ensure your injection volume is small enough (<5% of column void volume) to allow rapid dilution into the mobile phase without crashing.
Troubleshooting & FAQs: Recrystallization
Q: When I try to recrystallize, the compound forms a syrupy oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent. Because the compound is highly soluble in the hot solvent but insoluble in the cold, it separates as a supercooled liquid rather than a crystal lattice. Solution: Lower the boiling point of your solvent system. Switch from a high-boiling system (like Toluene) to a lower-boiling binary system like Ethyl Acetate/Hexanes. Ensure you induce nucleation (seeding or scratching) before the oil phase separates.
Self-Validating Experimental Workflows
To ensure trustworthiness, the following protocols incorporate self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.
Workflow A: Silanol-Masked Flash Chromatography
Objective: Purify crude mixture without pyrazole-induced tailing.
-
Solvent Preparation: Prepare a mobile phase of 15% Ethyl Acetate in Hexanes. Add 1% v/v Triethylamine (Et₃N) and mix thoroughly.
-
2D TLC Validation (Self-Validation Step): Spot the crude mixture on a TLC plate. Run it in the prepared solvent. Dry the plate, rotate it 90 degrees, and run it again. Validation: If the compound forms a single, tight, round spot on the diagonal, the silanols are successfully masked. If it streaks, increase Et₃N to 2%.
-
Column Packing: Slurry pack the silica gel using the Et₃N-treated solvent. The basic modifier must equilibrate with the column before loading.
-
Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (3x the crude mass) and evaporate to a free-flowing powder. Load this onto the column head.
-
Elution: Run the column. Collect fractions and immediately spot on TLC.
-
Post-Collection: Pool pure fractions and concentrate under reduced pressure at <35°C to minimize thermal degradation. Flush the flask with Argon immediately.
Workflow B: Binary Solvent Recrystallization
Objective: Isolate ultra-pure crystalline product while avoiding oiling out.
-
Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal volume of hot Ethyl Acetate (approx. 60°C) until the solid just dissolves.
-
Anti-Solvent Addition: Slowly add hot Hexanes dropwise while swirling. Stop adding Hexanes the moment the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution is perfectly clear again.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath for 1 hour.
-
Mother Liquor Validation (Self-Validation Step): Before filtering, extract 10 µL of the mother liquor and run a quick TLC or HPLC. Validation: The concentration of the target compound should be minimal compared to impurities. If the product concentration is still high, concentrate the mixture further before filtration.
-
Isolation: Filter the crystals via vacuum filtration, wash with ice-cold Hexanes, and dry under high vacuum.
Decision matrix and workflow for the purification of the target compound.
References
-
Dick, C. R., & Hanna, R. F. "Aromatic Peracids. The Effects of Solvent on the Ozone-Initiated Autoxidation of Benzaldehydes." The Journal of Organic Chemistry, 1964.
-
American Pharmaceutical Review. "Advances in Achiral Stationary Phases for SFC" (Addressing basic heterocycle tailing on silica). American Pharmaceutical Review, 2014.
-
Erickson, R. E., et al. "Surfactant-Assisted Ozonolysis of Alkenes in Water" (Discussion on autoxidation and ozonolysis mechanisms). The Journal of Organic Chemistry, 2022.
Technical Support Center: Troubleshooting Pyrazolyl Benzaldehyde Synthesis
Welcome to the Technical Support Center. Pyrazolyl benzaldehydes are highly valuable synthetic intermediates, frequently utilized in the development of kinase inhibitors, COX-2 inhibitors, and advanced agrochemicals. However, synthesizing these scaffolds—whether through the formylation of pyrazole cores or the cross-coupling of pyrazole boronic acids—often yields frustrating side products.
This guide is designed for research scientists and process chemists. It bypasses basic textbook theory to directly address the mechanistic causality of common side reactions, providing field-proven, self-validating protocols to optimize your yields.
Part 1: Diagnostic Synthesis Workflow
Depending on your starting materials, side products diverge across two primary synthetic routes. Use the workflow below to diagnose where your target synthesis is failing.
Diagnostic workflow of pyrazolyl benzaldehyde synthesis and common side product pathways.
Part 2: Route A - Vilsmeier-Haack Formylation Troubleshooting
The Vilsmeier-Haack (VH) reaction is the standard method for introducing a formyl group at the C4 position of an electron-rich pyrazole ring. However, the highly electrophilic nature of the reagent often leads to over-reaction.
FAQ & Mechanistic Causality
Q: Why am I isolating 5-chloro-pyrazole derivatives instead of my pure 4-formyl target? A: When starting from pyrazolones or pyrazoles bearing oxygenated substituents, the chloromethyleneiminium salt (the active VH reagent) acts as both a formylating and a chlorinating agent. The hydroxyl group at the C5 position nucleophilically attacks the phosphorus intermediate, leading to its substitution by chloride, yielding 5-chloro-1H-pyrazole-4-carbaldehydes[1]. Causality & Fix: The POCl3 acts as a severe dehydrating/chlorinating agent. To prevent this, protect the hydroxyl group prior to formylation, or swap POCl3 for milder formylating agents like phthaloyl dichloride (PDC) under microwave irradiation[2].
Q: My yield of 4-formylpyrazole is extremely low, and I am recovering unreacted starting material. How do I force the reaction? A: While pyrazoles are electron-rich, steric hindrance or electron-withdrawing N-substituents can impede electrophilic aromatic substitution. Furthermore, incomplete hydrolysis during the workup traps the product as a water-soluble iminium salt.
Optimized Protocol: Vilsmeier-Haack Formylation of Pyrazoles
This protocol utilizes a self-validating hydrolysis step to ensure maximum recovery.
-
Preparation of VH Reagent: In a dry, nitrogen-purged flask, cool anhydrous DMF (5.0 eq) to 0 °C. Add POCl3 (2.0 eq) dropwise over 15 minutes.
-
Causality: The formation of the chloromethyleneiminium salt is highly exothermic. Controlling the temperature prevents the thermal degradation of DMF into dimethylamine, which would otherwise compete as a nucleophile.
-
-
Addition: Dissolve the starting pyrazole (1.0 eq) in a minimal amount of anhydrous DMF. Add dropwise to the VH reagent at 0 °C.
-
Heating: Gradually warm the mixture to room temperature, then heat to 90–120 °C for 2–5 hours.
-
Self-Validating Quench: Pour the cooled mixture over crushed ice. Critical Step: Carefully neutralize with 2M NaOH to exactly pH 7-8.
-
Validation: Monitor the aqueous layer via TLC. The initial iminium salt will not migrate (Rf = 0). As the pH reaches 7.5, alkaline hydrolysis collapses the intermediate into the final aldehyde, which will suddenly become extractable into the organic phase. Failure to reach pH 7-8 will result in the product being lost in the aqueous waste.
-
-
Extraction: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2SO4 , and concentrate.
Part 3: Route B - Suzuki-Miyaura Cross-Coupling Troubleshooting
Coupling a pyrazole boronic acid with a bromobenzaldehyde (or vice versa) is highly efficient but plagued by three specific side reactions: Dehalogenation, Homocoupling, and Protodeborylation.
FAQ & Mechanistic Causality
Q: I am observing significant amounts of dehalogenated starting material and homocoupled biaryls. What is causing this? A:
-
Dehalogenation: Occurs when the Pd(II) intermediate oxidizes an amine base or an alcoholic solvent (e.g., ethanol), gaining a hydride ligand. Subsequent reductive elimination yields the des-halo side product[3].
-
Homocoupling: Driven by the presence of oxygen in the reaction mixture, which promotes the oxidative dimerization of the boronic acid[4].
Q: My pyrazole boronic acid is degrading before it can couple. How do I prevent protodeborylation? A: Heteroaryl boronic acids are highly susceptible to protodeborylation (hydrolysis of the C-B bond) under basic aqueous conditions. The adjacent nitrogen atom in the pyrazole ring acts as an internal base, accelerating the cleavage of the boron species[3].
Quantitative Data: Catalyst & Condition Matrix
| Issue | Recommended Catalyst / Ligand | Base / Solvent | Mechanism of Mitigation |
| Homocoupling | Pd(PCy3)2 or PdCl2(dtbpf) | K2CO3 / Toluene- H2O | Bulky ligands prevent dimer coordination; strict N2 purging prevents O2 -mediated dimerization[4]. |
| Dehalogenation | Pd(OAc)2 with SPhos | K3PO4 / Dioxane | Fast transmetalation outcompetes hydride abstraction from solvents[3]. |
| Protodeborylation | Pd(dppf)Cl2 | KF / Anhydrous THF | Fluoride activates the boronate without the need for hydrolytic hydroxide/water. |
Optimized Protocol: Microwave-Assisted Suzuki Coupling
This protocol minimizes reaction time to outcompete protodeborylation while preventing homocoupling.
-
Reagent Loading: In a 10 mL microwave vial, combine 4-bromobenzaldehyde (1.0 mmol), pyrazole-4-boronic acid pinacol ester (1.2 mmol), and Pd(PPh3)4 (0.05 mmol, 5 mol%).
-
Causality: Heteroaryl boronates inherently undergo trace protodeborylation even under optimized conditions. The 20% stoichiometric excess acts as a sacrificial buffer to ensure the complete consumption of the more valuable aryl halide[5].
-
-
Base and Solvent: Add K2CO3 (2.0 mmol) followed by a pre-degassed mixture of Ethanol/Water (1:1, 2 mL).
-
Purging (Critical): Seal the vial with a Teflon septum and sparge the solution directly with Argon for 5 minutes.
-
Causality: Palladium(0) is highly sensitive to oxidation, and dissolved O2 directly facilitates the oxidative dimerization of the boronic acid into homocoupled side products.
-
-
Microwave Irradiation: Heat in a microwave reactor at 110 °C for 15–20 minutes.
-
Workup: Dilute with water, extract with dichloromethane, and purify via silica gel chromatography to isolate the pyrazolyl benzaldehyde.
Part 4: Mechanism of Suzuki Side Reactions
Catalytic cycle of Suzuki coupling highlighting the divergence points for common side reactions.
References
-
Popov, A. V. et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkat USA. Available at: 1
-
"Recent Advances in Synthesis and Properties of Pyrazoles." MDPI. Available at: 2
-
"Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at: 3
-
"Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI. Available at: 4
-
"Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis." Benchchem. Available at: 5
Sources
Technical Support Center: Optimizing the Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde.
This critical building block is synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-4-fluorobenzaldehyde and 4-bromo-1H-pyrazole[1]. While para-fluorobenzaldehydes are generally excellent SNAr electrophiles[2], the electron-withdrawing nature of the 4-bromo substituent on the pyrazole ring significantly reduces its nucleophilicity[3]. This often leads to incomplete conversions, hydrolysis byproducts, or base-catalyzed degradation if the reaction parameters are not strictly controlled.
Part 1: Reaction Logic & Troubleshooting FAQs
SNAr reaction pathway highlighting optimal conditions and potential failure modes.
Q1: Why does the reaction selectively displace fluorine at C4 rather than chlorine at C2? Causality: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. Fluorine is highly electronegative, which severely polarizes the C-F bond and lowers the activation energy for nucleophilic attack[4]. Furthermore, the C4 position is para to the strongly electron-withdrawing aldehyde group. This allows the negative charge of the intermediate to be stabilized via resonance onto the exocyclic carbonyl oxygen. The chlorine at C2 is meta to the fluorine and ortho to the aldehyde; it provides inductive activation but is a poorer leaving group than fluorine in this specific electronic environment.
Q2: My reaction stalls at 60-70% conversion even after 24 hours at 80 °C. How can I drive it to completion? Causality: 4-Bromo-1H-pyrazole is a relatively weak nucleophile because the bromine atom pulls electron density away from the pyrazole nitrogens. Standard conditions using Potassium Carbonate ( K2CO3 ) in DMF at 80 °C often fail to provide sufficient activation[2]. Solution:
-
Elevate Temperature: Increase the reaction temperature to 100–110 °C.
-
Leverage the "Cesium Effect": Switch the base from K2CO3 to Cesium Carbonate ( Cs2CO3 ). The larger ionic radius of the cesium cation results in a looser ion pair with the pyrazolide anion, creating a highly reactive, "naked" nucleophile that significantly accelerates the SNAr process.
Q3: LC-MS shows a major byproduct with a mass of[M-19+17] (loss of F, addition of OH). What is this and how do I prevent it? Causality: This mass corresponds to 2-chloro-4-hydroxybenzaldehyde. It is formed when hydroxide ions ( OH− ) act as competing nucleophiles. Hydroxide is generated when trace moisture in hygroscopic solvents (like DMF or DMSO) reacts with the carbonate base at elevated temperatures. Solution: The reaction environment must be strictly anhydrous. Use anhydrous DMF stored over 3Å molecular sieves, flame-dry your reaction vessels, and run the synthesis under a positive pressure of dry Nitrogen or Argon.
Q4: The aldehyde peak is disappearing, and I am observing a mixture of a carboxylic acid and a benzyl alcohol. Why? Causality: This is the classic Cannizzaro reaction. In the presence of strong or aqueous bases, aldehydes lacking α -hydrogens undergo base-catalyzed disproportionation into the corresponding carboxylic acid and alcohol. Solution: Never use hydroxide bases (e.g., NaOH, KOH) for this synthesis. Stick to mild, non-nucleophilic bases like Cs2CO3 .
Part 2: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and yield, demonstrating why the Cs2CO3 /Anhydrous DMF system is the gold standard for this specific transformation.
| Base | Solvent (Condition) | Temp (°C) | Time (h) | Conversion | Major Byproduct | Yield (Isolated) |
| K2CO3 (1.5 eq) | DMF (Reagent Grade) | 80 | 24 | ~65% | 2-chloro-4-hydroxybenzaldehyde | 52% |
| K2CO3 (1.5 eq) | DMF (Anhydrous) | 100 | 24 | ~80% | Unreacted starting material | 71% |
| NaOH (1.5 eq) | DMSO (Reagent Grade) | 80 | 12 | >95% | Cannizzaro degradation products | <20% |
| Cs2CO3 (1.5 eq) | DMF (Anhydrous) | 100 | 12 | >98% | None (Clean profile) | 89% |
Part 3: Workup Logic & Standardized Experimental Protocol
Decision tree for the isolation and purification of the crude SNAr product.
Self-Validating Step-by-Step Methodology
Scale: 10 mmol (Adjust volumetrically for scale-up)
Step 1: Preparation & System Validation
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a continuous stream of dry Argon.
-
Validation Checkpoint: Test the anhydrous DMF using Karl Fischer titration. Ensure water content is <50 ppm before proceeding.
Step 2: Reaction Assembly
-
Charge the flask with 2-chloro-4-fluorobenzaldehyde (1.58 g, 10.0 mmol) and 4-bromo-1H-pyrazole (1.47 g, 10.0 mmol).
-
Add anhydrous DMF (20 mL) and stir until complete dissolution is achieved.
-
Add finely powdered, anhydrous Cs2CO3 (4.89 g, 15.0 mmol) in one portion.
-
Purge the headspace with Argon for 5 minutes, then heat the reaction mixture to 100 °C using an oil bath.
Step 3: Reaction Monitoring
-
Stir the mixture at 100 °C for 12 hours.
-
Validation Checkpoint: Pull a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the peak for 2-chloro-4-fluorobenzaldehyde (m/z 158) is <2% relative to the product peak (m/z 284/286).
Step 4: Workup & Isolation (LiCl Method) Note: Polar aprotic solvents like DMF easily partition into the organic layer during standard water washes. We utilize Lithium Chloride to alter the partition coefficient.
-
Cool the reaction mixture to room temperature.
-
Dilute the crude mixture with Ethyl Acetate (EtOAc, 100 mL).
-
Transfer to a separatory funnel and wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL). The lithium ions strongly coordinate with the oxygen atoms of DMF, pulling it entirely into the aqueous phase.
-
Wash the organic layer once with brine (50 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 5: Final Purification
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient from 9:1 to 7:3).
-
Evaporate the product fractions to yield 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde as an off-white solid.
Part 4: References
-
Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Source: NIH / PMC. URL: [3]
-
Title: SNAr Reaction of Polyhalogenated Heterocycles. Source: WuXi Biology. URL: [4]
-
Title: Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations. Source: NIH / PMC. URL: [2]
-
Title: CN114174267A - Pesticidal pyrazole and triazole derivatives. Source: Google Patents. URL: [1]
Sources
- 1. CN114174267A - Pesticidal pyrazole and triazole derivatives - Google Patents [patents.google.com]
- 2. Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
Technical Support Center: Preventing Dehalogenation in 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde Reactions
Welcome to the Advanced Application Support Center. As drug development professionals, working with polyhalogenated, multi-functional scaffolds like 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde requires precise chemoselectivity. This molecule presents a trifecta of reactive sites: an electrophilic aldehyde, a moderately reactive aryl chloride, and a highly reactive pyrazole bromide.
The most frequent mode of failure when functionalizing this scaffold is unintended dehalogenation—either via hydrodehalogenation during aldehyde reduction or protodehalogenation during cross-coupling. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure orthogonal functionalization.
Part 1: Troubleshooting Reductive Amination (Aldehyde Functionalization)
Q: Why does standard catalytic hydrogenation (Pd/C, H₂) cause complete loss of the bromine and chlorine atoms?
A: Dehalogenation under standard hydrogenation conditions is a highly favorable competing pathway driven by the oxidative addition of Pd(0) into the C-Br and C-Cl bonds. The 4-bromo-pyrazole moiety is intrinsically reactive, and the ortho-chlorine is electronically activated by the adjacent electron-withdrawing aldehyde. Once Pd inserts into these bonds, the hydrogen atmosphere drives rapid hydrogenolysis (hydrodehalogenation). To prevent this, you must either abandon heterogeneous catalytic hydrogenation in favor of mild hydride donors or engineer the catalyst surface to disfavor oxidative addition.
Q: How can I scale up reductive amination without using stoichiometric hydride reagents?
A: If hydrogen gas is required for process-scale synthesis, standard Pd/C must be replaced. Research demonstrates that calcining a Pd/C catalyst at high temperatures (400 °C) significantly increases the palladium particle size. Larger Pd particles exhibit a drastically reduced rate of oxidative addition into carbon-halogen bonds while maintaining excellent catalytic turnover for imine reduction, boosting chemoselectivity to >96% [1]. Alternatively, bimetallic PdCu/C catalysts can be employed, where copper synergistically facilitates aldehyde reduction without triggering dehalogenation[2].
Quantitative Comparison of Reductive Amination Conditions
To assist in reagent selection, the following table summarizes the expected outcomes when applying different reductive amination conditions to halogenated benzaldehydes.
| Reducing Agent | Catalyst / Additive | Dehalogenation Rate | Target Amine Yield | Scalability / Process Fit |
| H₂ (40 bar) | Standard Pd/C (Uncalcined) | High (>50%) | Low (<45%) | Poor (Due to impurities) |
| H₂ (40 bar) | Calcined Pd/C (400 °C) | Low (<4%) | High (>96%) | Excellent (Green synthesis) |
| NaBH(OAc)₃ | None (Stoichiometric) | None (0%) | High (85–95%) | Good (Lab to pilot scale) |
Protocol 1: Chemoselective Reductive Amination via NaBH(OAc)₃
This self-validating protocol ensures complete conversion of the aldehyde while preserving both the pyrazole bromide and the aryl chloride. The use of weakly acidic conditions accelerates imine formation without activating the halogens.
-
Imine Formation: In an oven-dried flask under nitrogen, dissolve 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde (1.0 equiv) and the desired secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Acid Catalysis: Add glacial acetic acid (1.0 equiv) to the mixture. Stir at room temperature for 2 hours. Causality Check: Monitoring via LC-MS should show >90% conversion to the intermediate iminium ion before proceeding.
-
Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), in three portions over 15 minutes.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 4–12 hours.
-
Quench & Workup: Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Part 2: Troubleshooting Cross-Coupling (Buchwald-Hartwig Amination)
Q: I am attempting a Buchwald-Hartwig amination on the 4-bromo-pyrazole moiety, but I mostly isolate the protodehalogenated byproduct. What is the mechanistic cause?
A: Protodehalogenation in Pd-catalyzed C-N cross-coupling is the direct result of an unproductive β-hydride elimination pathway [3]. After the amine binds to the Ar-Pd(II)-X intermediate, the complex must undergo reductive elimination to form the desired C-N bond. If this step is slow, the palladium center can abstract a β-hydride from the amine's alkyl chain (or from an alkoxide base), generating an Ar-Pd(II)-H intermediate. This species rapidly undergoes reductive elimination to yield the dehalogenated heteroarene (Ar-H).
Mechanistic divergence in Pd-catalyzed amination: C-N coupling vs. protodehalogenation.
Q: How do I engineer my catalytic system to outcompete this side reaction?
A: You must manipulate the steric and electronic environment of the palladium center.
-
Ligand Selection: Employ highly sterically hindered, electron-rich biarylphosphine ligands such as BrettPhos or tBuBrettPhos. These ligands impart severe steric strain around the Pd center, which artificially lowers the activation energy for the product-forming reductive elimination step, forcing the reaction down the desired pathway before β-hydride elimination can occur [3].
-
Base Selection: Avoid strong alkoxide bases (e.g., NaOtBu) which can act as exogenous hydride donors. Substitute with weaker, non-nucleophilic inorganic bases like anhydrous Cs₂CO₃ or K₃PO₄.
Protocol 2: Dehalogenation-Free Buchwald-Hartwig Amination
This protocol utilizes BrettPhos to accelerate reductive elimination, specifically targeting the more reactive C-Br bond on the pyrazole while leaving the C-Cl bond intact.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde (or its reductively aminated derivative) (1.0 equiv), the primary or secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (8 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).
-
Solvent: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the mixture at 90 °C for 12 hours. Causality Check: The use of a weaker base (Cs₂CO₃) requires higher temperatures than NaOtBu, but the bulky BrettPhos ligand ensures the elevated thermal energy drives C-N coupling rather than decomposition.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic base and precipitated palladium black. Concentrate the filtrate and purify via flash chromatography.
Part 3: Orthogonal Functionalization Strategy
When designing a synthetic route for 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde, the order of operations dictates the survival of the halogens. The aldehyde should be functionalized first using non-transition-metal methods, followed by the selective cross-coupling of the pyrazole bromide.
Orthogonal functionalization workflow for 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde.
References
- Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ9c-sREzmBvT7NcqTZrLJXPJuwwHohelaVhaYq6zAp96tonepnKtxSh7jt-oRx3ZrIUNYMYNLRjwZWix74u8MF6CSZ6yKfyeL33RfZlmnJCJM-7fvcRLV2Y5Hl2AceFmoFTGv1AeMOg9yEt3HvsMLUkeLgPrtZg==]
- Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic Aldehydes. ResearchGate / ChemCatChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5--V0Ks4rn9cPi1V9fVrv81yA3a5S4x8o8yLiuyarbjIKft-7OxeLyO7PQ9ZIfTdGhd_rgwIFP18dJibBcOjuqqaWEJByxN-XvWWJLx10aaj4g4bNlT1uNSNQcsywedBA29-zVIkn_qJyEmv98ZCHxMFymZacZne6tYrPaCs8TXfq1slV0aZwjDn768cLnIUitPd0HiQ1SGj6_G-eC5jMaP9n1b8WWVhZgXgVGGLC3Qg2x1Fxf-79WKJM0vcB6S0yF32pUFS843RC]
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7lu2iFqneInJY5FcTO7BSKEYtSrg7ruaJuD1D3zMeXzh8vHAVddN91WTf03uP_YTrzWP137ivhnliN5qKcAu72aoc1jv_V8yvMHgRcelDUQn9zp-JLeFLUWQY2rKdcMwvQKZk1A89MMAQ6k7nNozf3Vs2UTuS4hZ9pSHLP_HljpfrrbCkQU8jbuhAHYP2EwBV506CeyD8rM2yO8X95TS0grFULvU2eoD6S7o=]
Column chromatography conditions for purifying pyrazole derivatives
Welcome to the Technical Support Center for Pyrazole Chromatography. Pyrazole derivatives are ubiquitous in medicinal chemistry and drug development, but their unique electronic properties—specifically the presence of both a basic pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1)—often present significant purification challenges.
This guide is designed for research scientists and chromatography specialists to diagnose, troubleshoot, and resolve complex separation issues associated with pyrazole synthesis.
Diagnostic Workflow
Diagnostic workflow for resolving common pyrazole chromatography issues.
Troubleshooting Guides
Issue 1: Severe Peak Tailing and Irreversible Adsorption
Symptom: Pyrazole derivatives streak heavily on TLC plates and elute as broad, asymmetrical peaks during flash chromatography, resulting in poor fraction purity and low recovery.
Causality (The 'Why'): The pyrazole ring contains a basic nitrogen atom that readily interacts with the stationary phase. Older or lower-quality "Type A" silica gels contain trace metal impurities that act as chelates and lower the pKa of surface silanol groups, making them highly acidic[1]. The basic pyrazole nitrogen undergoes strong ion-exchange interactions with these ionized silanols. This secondary retention mechanism disrupts the standard adsorption/desorption equilibrium, causing severe peak tailing[1],[2].
Solutions:
-
Switch to Type B Silica: Always use high-purity "Type B" silica gel for basic compounds. Type B silica has a significantly lower metal content, ensuring the silanol groups maintain a higher pKa and are less prone to ionizing and trapping basic nitrogens[1].
-
Mobile Phase Modifiers (Silanol Suppressors): Add a competitive volatile base, such as 1-5% Triethylamine (TEA), to your mobile phase. The TEA associates with the anionic silanol groups, effectively masking them and reducing their availability to interact with the pyrazole analytes[2],[3].
-
Low pH Reversed-Phase: If normal phase fails, switch to reversed-phase (C18) chromatography. Working at a low pH (e.g., using a 20 mM phosphate buffer at pH 2.5) neutralizes the silanol groups on the silica surface, preventing ion exchange from taking place[2],[3].
Issue 2: Co-elution of 1,3- and 1,5-Pyrazole Regioisomers
Symptom: The synthesis of asymmetric pyrazoles yields a mixture of 1,3-disubstituted and 1,5-disubstituted regioisomers that appear as a single elongated spot on TLC and co-elute on the column[4].
Causality (The 'Why'): Regioisomers possess identical molecular weights and often have nearly identical dipole moments. Because their overall polarities are so similar, they exhibit indistinguishable partitioning coefficients on standard bare silica when using steep or isocratic elution gradients[5].
Solutions:
-
Shallow Gradient Elution: Implement a highly optimized, shallow gradient (e.g., 0-20% Ethyl Acetate in Hexane over 20 column volumes) rather than a step gradient to exploit minute differences in their affinity for the stationary phase[6],[5].
-
Mandatory Dry Loading: Regioisomers are highly sensitive to injection band broadening. Dissolving the crude mixture in a strong solvent (like dichloromethane) and loading it directly will ruin the separation. Dry loading prevents the strong sample solvent from interfering with the initial partitioning[5].
-
Reversed-Phase HPLC: If flash chromatography lacks the necessary theoretical plates, preparative reversed-phase HPLC (C18) is essential for high-resolution separation of closely related regioisomers[5].
Issue 3: Poor Recovery of Highly Polar/Water-Soluble Pyrazoles
Symptom: The target pyrazole is retained permanently on the column, or recovery is unacceptably low (<50%).
Causality (The 'Why'): Highly functionalized pyrazoles (e.g., those containing sulfonic acids, carboxylic acids, or quaternary amines) can ionize in solution. In normal-phase chromatography, these ionized species form non-reversible interactions with the stationary phase, permanently trapping the compound[7].
Solutions:
-
Reversed-Phase with pH Control: Transition to a C18 column. Adjust the mobile phase pH to keep the pyrazole in its neutral state. For example, ionizing the pyrazole functionality changes the equilibrium dynamics, making the compound more hydrophilic; controlling the pH prevents this unfavorable partitioning[7].
Frequently Asked Questions (FAQs)
Q: How do I separate chiral pyrazole enantiomers? A: Chiral isomers exhibit identical physical properties in a non-chiral environment. You must use specialized chiral stationary phases (CSPs). Polysaccharide-based columns, such as Lux cellulose-2 and Lux amylose-2, have demonstrated excellent chiral recognition capabilities for pyrazole derivatives using polar organic elution modes (e.g., ethanol/hexane mixtures)[5],[8].
Q: Why does my pyrazole change retention time when I scale up from TLC to a flash column? A: This is often due to column heating or solvent demixing. When using high-capacity silica columns, ensure you equilibrate the column with a solvent blend containing less than 10% polar solvent to minimize the potential for exothermic column heating, which alters retention times[9].
Quantitative Data Summaries
Table 1: Recommended Solvent Systems and Additives for Pyrazole Purification
| Pyrazole Property | Recommended Stationary Phase | Primary Solvent System | Additive / Modifier |
| Non-polar, neutral | Type B Silica (Normal Phase) | Hexane / Ethyl Acetate | None |
| Basic, tailing-prone | Type B Silica (Normal Phase) | Hexane / Ethyl Acetate | 1-5% Triethylamine (TEA) |
| Highly polar, ionizable | C18 (Reversed Phase) | Water / Acetonitrile | Buffer to control pH |
| Co-eluting Regioisomers | High-Resolution Silica | Shallow Hexane/EtOAc gradient | None (Use Dry Loading) |
| Chiral Enantiomers | Polysaccharide CSPs | Polar Organic (EtOH/Hexane) | None |
Step-by-Step Experimental Protocols
Protocol 1: Dry-Loading Technique for Resolving Pyrazole Regioisomers
Self-validating rationale: By removing the dissolution solvent entirely, the analytes begin partitioning immediately upon contact with the mobile phase, preventing artificial band broadening.
-
Dissolution: Dissolve the crude pyrazole mixture in a highly volatile, strong solvent (e.g., Dichloromethane or Methanol) in a round-bottom flask.
-
Silica Addition: Add high-purity Type B silica gel to the solution. A standard ratio is 1:3 to 1:5 (mass of crude sample to mass of silica).
-
Evaporation: Evaporate the solvent completely under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained[5].
-
Packing: Pack the dry silica-sample mixture evenly into a solid load cartridge or directly onto the top of the pre-equilibrated column.
-
Elution: Elute using a shallow gradient (e.g., 0% to 20% Ethyl Acetate in Hexane over 15-20 column volumes) to maximize the resolution between the 1,3- and 1,5-regioisomers.
Protocol 2: Amine-Modified Mobile Phase Preparation for Flash Chromatography
Self-validating rationale: Pre-saturating the mobile phase with a competitive base ensures that all acidic silanol sites are occupied before the pyrazole analyte is introduced.
-
Prepare Weak Solvent (Solvent A): Measure 1 Liter of Hexane (or Heptane). Add 10 mL of Triethylamine (TEA) to create a 1% v/v modified solution.
-
Prepare Strong Solvent (Solvent B): Measure 1 Liter of Ethyl Acetate. Add 10 mL of Triethylamine (TEA) to create a 1% v/v modified solution.
-
Degassing: Mix thoroughly and sonicate both solvent bottles for 5 minutes to degas.
-
System Flush: Flush the chromatography system lines with the modified solvents before attaching the column to prevent baseline drift.
-
Equilibration: Equilibrate the silica column with at least 3-5 column volumes of 100% Solvent A before loading the basic pyrazole sample.
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
-
Column chromatography conditions for separating pyrazole isomers. BenchChem.
-
Identifying and removing byproducts in pyrazole synthesis. BenchChem.
-
Purifying ionic compounds by flash column chromatography. Biotage.
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. PMC - NIH.
-
The little secrets of silica gel in liquid chromatography columns. uHPLCs Lab.
-
How to Use Biotage® Sfär Columns on Teledyne Isco CombiFlash Systems. Biotage.
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online.
Sources
- 1. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 7. biotage.com [biotage.com]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selekt.biotage.com [selekt.biotage.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Synthesis
Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose and resolve low conversion rates in pyrazole synthesis. Pyrazole scaffolds are a cornerstone of medicinal chemistry, but achieving high yields—particularly in the classic Knorr pyrazole synthesis or multicomponent couplings—requires rigorous optimization and a deep understanding of reaction mechanics[1].
This guide provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.
Diagnostic Workflow for Low Conversion
Before altering your reaction conditions, it is critical to identify exactly where the synthesis is failing. Use the following diagnostic workflow to determine if your low yield is due to a stalled reaction, intermediate trapping, or poor regioselectivity.
Diagnostic workflow for troubleshooting low pyrazole synthesis yields.
Mechanistic Troubleshooting & Causality
Q: Why is my Knorr synthesis stalling at the hydrazone intermediate without cyclizing?
A: The Knorr pyrazole synthesis is a two-step process that relies heavily on acid catalysis to activate the carbonyl group for both the initial hydrazone formation and the subsequent intramolecular cyclization[1].
Causality: If the reaction stalls at the hydrazone stage, the pH is likely too high. A high pH leaves the remaining ketone oxygen unprotonated, rendering the carbonyl carbon insufficiently electrophilic for the second nitrogen's intramolecular attack[1]. Conversely, if the pH drops below 2, the hydrazine becomes completely protonated, destroying its nucleophilicity and preventing even the first step. Resolution: Buffer the reaction to an optimal pH of 2–4 using glacial acetic acid or a catalytic amount of a strong acid to ensure the carbonyl is activated without deactivating the hydrazine[1].
Mechanistic pathway of the Knorr synthesis highlighting conversion bottlenecks.
Q: I am observing full consumption of starting materials, but my yield of the target pyrazole is low due to a 1:1 mixture of regioisomers. How can I improve regioselectivity?
A: When using unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack can occur at either carbonyl carbon, leading to the formation of two distinct regioisomeric pyrazole products[1].
Causality: The selectivity is naturally dictated by the steric and electronic properties of the substituents. To override this and force regioselectivity, transition-metal catalysis must be employed. For instance, using Zinc Triflate ( Zn(OTf)2 ) in the hydrohydrazination of alkynes coordinates the intermediate species, directing the nucleophilic attack to form a single pyrazoline intermediate, which is then easily oxidized to the target pyrazole[2].
Quantitative Data on Yield Optimization
To illustrate the profound impact of catalyst selection on conversion rates and regioselectivity, the following table summarizes the optimization of zinc-catalyzed pyrazole synthesis via hydrohydrazination of 3-butynol with phenylhydrazine[2].
| Catalyst | Loading | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
| ZnCl2 | 100 mol % | THF | 100 | 93% | High |
| Zn(OAc)2 | 5 mol % | THF | 100 | < 20% | Poor |
| Zn(OTf)2 | 5 mol % | THF | 100 | 98% | Complete |
| Zn(OTf)2 | 5 mol % | Dioxane | 100 | ~85% | Complete |
Data demonstrates that a catalytic amount of a strong Lewis acid ( Zn(OTf)2 ) dramatically outperforms weaker Lewis acids ( Zn(OAc)2 ) in both yield and regiocontrol[2].
Self-Validating Experimental Protocols
Protocol 1: Optimized Acid-Catalyzed Knorr Synthesis
This protocol includes an in-process validation check to ensure the pH balance is correct before proceeding to isolation.
-
Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in absolute ethanol to achieve a 0.5 M concentration[1].
-
Hydrazine Addition: Slowly add the hydrazine derivative (1.1 equiv) dropwise at 0 °C. Causality: This controls the exothermic nature of the initial hydrazone formation and prevents hydrazine degradation[1].
-
Catalysis: Add glacial acetic acid (0.1–0.2 equiv). Causality: This lowers the pH to ~3, activating the carbonyl for cyclization without fully protonating the hydrazine[1].
-
Reflux & Monitor (Self-Validation): Heat the mixture to reflux. After 2 hours, perform a TLC check.
-
Validation Check: If the hydrazone intermediate persists (indicating Bottleneck 2), the pH is slightly too high. Add an additional 0.05 equiv of acetic acid and reflux for 1 more hour.
-
-
Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO3 , and extract with ethyl acetate.
Protocol 2: Zinc-Catalyzed Regioselective Synthesis
A highly efficient protocol for generating single regioisomers from alkynes and hydrazines.
-
Setup: In a Schlenk tube, combine 3-butynol (1.5 mmol) and the substituted phenylhydrazine (1.95 mmol) in 3 mL of THF[2].
-
Catalyst Addition: Add 5 mol % Zn(OTf)2 . Causality: The Lewis acid coordinates the alkyne, facilitating a highly regioselective nucleophilic attack that bypasses traditional Knorr isomer mixtures[2].
-
Cyclization: Stir the reaction mixture at 100 °C for 24 hours[2].
-
One-Pot Oxidation (Self-Validation): Add acetic acid and expose the mixture to air at 50 °C for 24–72 hours to oxidize the pyrazoline intermediate to the final pyrazole[2].
-
Validation Check: Complete conversion is visually indicated by a distinct color change and should be quantitatively confirmed via GC-MS before purification.
-
Frequently Asked Questions (FAQs)
Q: Does solvent choice significantly impact the synthesis of fluorinated pyrazoles? A: Yes. Recent high-throughput benchtop 19F NMR studies on the synthesis of trifluoromethylated pyrazoles (such as Celecoxib and Mavacoxib) demonstrate that the keto-enol equilibrium of the fluorinated dicarbonyl starting material is highly solvent-dependent[3]. Solvents that stabilize the enol form drastically alter the reaction kinetics and the final yield. Always screen solvents (e.g., ethanol vs. THF) when working with fluorinated substrates[3].
Q: Can I achieve high regioselectivity without using diazo intermediates, which are hazardous? A: Absolutely. An efficient, diazo-free route to 1,3,5-trisubstituted pyrazoles utilizes N-alkylated tosylhydrazones and terminal alkynes[4]. By using potassium tert-butoxide ( t-BuOK ) as a base in pyridine with 18-crown-6, the reaction proceeds via nucleophilic addition and a 1,3-H shift. This achieves complete regioselectivity and high yields without the safety risks and handling difficulties associated with diazo compounds[4].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Zinc-catalyzed synthesis of pyrazolines and pyrazoles via hydrohydrazination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Pyrazole Functionalization
Welcome to the Pyrazole Functionalization Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the regioselective functionalization of the pyrazole scaffold.
Because pyrazoles possess two adjacent nitrogen atoms (N1, N2) and three distinct carbon positions (C3, C4, C5), achieving absolute regiocontrol requires a deep understanding of tautomerism, steric hindrance, and transition-metal coordination chemistry[1]. This guide moves beyond basic recipes, detailing the mechanistic causality behind experimental choices to ensure your synthetic workflows are robust, scalable, and self-validating.
Part 1: Knowledge Base & Mechanistic Causality (FAQs)
Q: Why do I consistently isolate a mixture of N1 and N2 isomers during the alkylation of asymmetric 1H-pyrazoles? A: This is caused by annular prototropic tautomerism. In solution, an asymmetric 1H-pyrazole rapidly interconverts between its N1-H and N2-H tautomers. When treated with an electrophile and a base, both nitrogen atoms can act as nucleophiles. The resulting regioselectivity is a competition between steric control and electronic control . If your electrophile is small (e.g., methyl iodide), electronic factors dominate, often leading to a near 1:1 mixture. If the electrophile is bulky, steric repulsion directs the alkylation to the less hindered nitrogen[1].
Q: How does the choice of catalyst dictate whether C-H functionalization occurs at the C4 or C5 position? A: The regioselectivity between C4 and C5 is dictated by the inherent electronic properties of the pyrazole ring versus the coordination geometry of the catalyst[2].
-
C4 Functionalization: The C4 position is the most electron-rich carbon in the pyrazole π -system. It inherently favors standard Electrophilic Aromatic Substitution (EAS) mechanisms (e.g., halogenation, Vilsmeier-Haack formylation).
-
C5 Functionalization: The C5 proton is the most acidic due to its proximity to the electronegative N1 atom[2]. Transition-metal catalysts (like Pd or Cu) exploit the Lewis basic N2 lone pair as a directing group. The metal coordinates to N2, forming a rigid palladacycle that places the metal center exactly at the C5 position for Concerted Metalation-Deprotonation (CMD)[3].
Part 2: Troubleshooting Workflows
Workflow 1: Resolving Poor N-Alkylation/Arylation Regioselectivity
When standard Ullmann or Chan-Lam coupling yields inseparable N1/N2 regioisomers[4], you must override the substrate's inherent tautomeric equilibrium by implementing a steric-blocking strategy.
Decision tree for troubleshooting N-alkylation regioselectivity in asymmetric pyrazoles.
Workflow 2: Directing C-H Activation
If your goal is late-stage functionalization of a complex pyrazole core, utilizing the correct catalytic pathway is critical to avoid over-functionalization or incorrect positional targeting.
Mechanistic divergence in pyrazole C-H functionalization targeting C4 versus C5 positions.
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway before you commit to tedious purifications.
Protocol A: Regioselective N1-Alkylation via Trityl (Tr) Protection
Causality: The trityl group is exceptionally bulky. When applied to an asymmetric pyrazole, it exclusively protects the less sterically hindered nitrogen. Subsequent alkylation occurs at the remaining, more hindered nitrogen, forming a charged pyrazolium intermediate. The trityl group is then easily cleaved under mild acidic conditions, leaving a single N-alkylated regioisomer.
Step-by-Step Methodology:
-
Protection: Dissolve the asymmetric 1H-pyrazole (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and triphenylmethyl chloride (TrCl, 1.1 eq). Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: Run an LC-MS. The trityl-protected intermediate will show a massive shift in retention time (highly lipophilic) and the appearance of 15 aromatic protons (7.1–7.4 ppm) in a crude 1 H NMR.
-
-
Alkylation: Isolate the protected pyrazole and dissolve in anhydrous acetonitrile. Add the desired alkyl halide (1.5 eq) and heat to 80 °C for 12 hours to form the pyrazolium salt.
-
Deprotection: Concentrate the mixture, then dissolve in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir for 2 hours at room temperature.
-
Isolation: Neutralize with saturated NaHCO 3 , extract with EtOAc, and purify via flash chromatography.
Protocol B: C5-Selective Arylation via Pd-Catalyzed Directed C-H Activation
Causality: Using an N1-substituted pyrazole, the N2 lone pair coordinates to Palladium(II), forming a 5-membered palladacycle[3]. The addition of a bulky carboxylic acid (e.g., PivOH) acts as an internal base, facilitating the cleavage of the C5-H bond via Concerted Metalation-Deprotonation (CMD)[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine the N1-substituted pyrazole (1.0 eq), aryl iodide (1.5 eq), Pd(OAc) 2 (5 mol%), Ag 2 CO 3 (1.5 eq), and Pivalic acid (PivOH, 30 mol%).
-
Reaction: Suspend the mixture in anhydrous DMF (0.2 M) and degas via three freeze-pump-thaw cycles. Heat the sealed tube to 110 °C for 16 hours.
-
Self-Validation Checkpoint: Take a crude 1 H NMR aliquot. The disappearance of the characteristic C5 proton doublet (typically ~7.5 ppm) while the C4 proton signal remains intact confirms absolute C5 regioselectivity.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts and palladium black. Wash the organic layer with water and brine, dry over Na 2 SO 4 , and concentrate for purification.
Part 4: Quantitative Benchmarking Data
The table below summarizes the expected regiomeric ratios (rr) and yields when applying different functionalization strategies to the pyrazole core. Use this data to benchmark your own experimental results.
| Substrate | Reagents / Catalyst System | Target Position | Dominant Mechanism | Regiomeric Ratio (rr) | Typical Yield |
| 3-Methyl-1H-pyrazole | Benzyl Bromide, K 2 CO 3 , DMF | N1 / N2 | Direct Alkylation (Electronic) | 55:45 (Mixture) | 88% |
| 3-Methyl-1H-pyrazole | 1. TrCl, NEt 3 2. BnBr 3. TFA | N1 | Steric Blocking | >99:1 | 76% (Over 3 steps) |
| 1-Methylpyrazole | Aryl Iodide, Pd(OAc) 2 , Ag 2 CO 3 | C5 | Directed C-H Activation (CMD) | >99:1 | 85% |
| 1-Phenylpyrazole | N-Bromosuccinimide (NBS), DMF | C4 | Electrophilic Aromatic Sub. (EAS) | >99:1 | 92% |
| 1H-Indazole | Aryl Iodide, CuI, Diamine Ligand | N1 | Ullmann-type Coupling | >20:1 | 81% |
Part 5: References
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210.
-
Padhi, B., Kang, G., Kim, E., Ha, J., Kim, H. T., Lim, J., & Joo, J. M. (2021). Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes. Accounts of Chemical Research.
-
Mickevičius, V., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect.
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587.
Sources
Technical Support Center: Removal of Residual Palladium from Coupling Reactions
Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The efficient removal of residual palladium is a critical step to ensure the purity and safety of the final product, especially in the synthesis of active pharmaceutical ingredients (APIs).[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during palladium removal.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts and offers step-by-step solutions.
Problem 1: Incomplete Palladium Removal After Filtration
Symptom: The isolated product remains gray or black after standard filtration, indicating the presence of residual palladium.
Possible Causes & Solutions:
-
Colloidal Palladium Formation: The palladium catalyst may have formed fine colloidal particles that pass through standard filter media.
-
Solution 1: Filtration through Celite®. A common and effective first step is to filter the reaction mixture through a pad of Celite®.[3][4] Diluting the reaction mixture with a suitable solvent can reduce viscosity and improve filtration efficiency.[5]
-
Solution 2: Activated Carbon Treatment. Activated carbon is a cost-effective adsorbent that can effectively remove both dissolved and colloidal palladium.[6][7] However, it's important to be aware that activated carbon can sometimes adsorb the desired product, leading to yield loss.[7]
-
Solution 3: Flocculation. Adding a small amount of a flocculating agent can help aggregate colloidal particles, making them easier to remove by filtration.
-
-
Soluble Palladium Species: The palladium may be present in a soluble form that cannot be removed by simple filtration.
Problem 2: Low Efficiency of Palladium Scavengers
Symptom: Residual palladium levels remain above the desired limit even after treatment with a scavenger.
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, and the nature of the product.[5][9]
-
Insufficient Scavenger Loading or Reaction Time: The amount of scavenger and the contact time are crucial for effective removal.
-
Solution: Optimize Scavenger Loading and Time. Increase the amount of scavenger used and/or extend the reaction time. Heating the mixture can also dramatically improve the scavenger's efficiency.[10]
-
-
Strong Product-Palladium Complexation: The final product may form a strong complex with palladium, making it difficult for the scavenger to capture the metal.
-
Solution 1: Use a Combination of Scavengers. A combination of different types of scavengers may be necessary to break the product-palladium complex and effectively remove the metal.[10]
-
Solution 2: Modify Work-up Conditions. Altering the pH or solvent system during work-up can sometimes disrupt the product-palladium complex, facilitating its removal.
-
Problem 3: Significant Product Loss During Purification
Symptom: Low yield of the final product after the palladium removal step.
Possible Causes & Solutions:
-
Non-specific Adsorption onto Adsorbents: Activated carbon and some scavenger resins can non-specifically adsorb the desired product.[7][11]
-
Solution 1: Reduce Adsorbent Amount. Use the minimum effective amount of activated carbon or scavenger to minimize product loss.[11]
-
Solution 2: Thoroughly Wash the Adsorbent. After filtration, wash the adsorbent cake with fresh solvent to recover any bound product.[5]
-
Solution 3: Screen Different Adsorbents. Some scavengers and types of activated carbon exhibit lower non-specific binding than others.[11]
-
-
Product Precipitation with Palladium: The product may co-precipitate with the palladium species.
-
Solution: Optimize Precipitation Conditions. If using a precipitation method, carefully control the addition of the precipitating agent and the temperature to selectively precipitate the palladium without causing significant product loss.
-
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in pharmaceutical products.[12][13] For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which generally translates to a concentration limit of 10 ppm in the final API.[11][14]
Q2: How do I choose the right palladium removal method for my reaction?
A2: The optimal method depends on several factors, including the nature of the palladium catalyst (heterogeneous or homogeneous), the solvent system, the properties of your product, and the required final palladium concentration.[5] The decision tree below provides a general guide for selecting an appropriate method.
Q3: What is Celite®, and how does it aid in palladium removal?
A3: Celite® is a brand of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is often used as a filter aid. For palladium removal, a pad of Celite® is prepared in a funnel, and the reaction mixture is passed through it.[3] The fine, porous structure of the Celite® traps finely dispersed or colloidal palladium particles that would otherwise pass through standard filter paper.[3][15]
Q4: Can I reuse palladium catalysts after they have been removed?
A4: In some cases, it may be possible to recover and reuse the palladium catalyst, which is economically and environmentally beneficial given the high cost and limited supply of palladium.[7] Methods like precipitation can allow for the recovery of the palladium in a form that can be reprocessed. However, the feasibility of reuse depends on the specific catalyst and the recovery method employed.
Q5: What are palladium scavengers, and how do they work?
A5: Palladium scavengers are solid-supported reagents, often based on silica or polystyrene, that have been functionalized with groups that have a high affinity for palladium, such as thiols, amines, or phosphines.[5][7] When the reaction mixture is treated with the scavenger, the palladium is chelated or bound to these functional groups.[16] The solid scavenger can then be easily removed by filtration, leaving a purified solution.[13]
Data & Protocols
Table 1: Comparison of Common Palladium Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Final Pd Level |
| Filtration through Celite® | Physical separation of solid particles | Simple, fast, and inexpensive.[3] | Only effective for heterogeneous or precipitated palladium.[5] | > 100 ppm[2] |
| Activated Carbon | Adsorption | Cost-effective, removes a wide range of palladium species.[6][7] | Can lead to product loss due to non-specific adsorption.[7] | < 1 - 300 ppm[7] |
| Solid-Supported Scavengers | Chemisorption (Chelation) | High selectivity, high efficiency, minimal product loss.[17][18] | Higher cost compared to activated carbon.[6] | < 1 - 10 ppm[12][17] |
| Precipitation | Chemical reaction to form an insoluble salt | Can be effective for soluble palladium, allows for catalyst recovery.[8][19] | May require optimization to avoid product co-precipitation.[19] | Variable, can be < 10 ppm |
| Solvent Extraction | Partitioning between immiscible liquids | Can be effective for removing certain palladium salts.[8][20] | May require large volumes of solvent, can be less efficient.[7] | Variable |
Experimental Protocol: Palladium Removal using a Solid-Supported Scavenger
This protocol provides a general procedure for using a solid-supported scavenger to remove residual palladium.
-
Scavenger Selection: Choose an appropriate scavenger based on the palladium oxidation state and reaction conditions. Thiol-functionalized silica is a common choice for its high affinity for various palladium species.[7][18]
-
Determine Scavenger Amount: The amount of scavenger needed will depend on the initial palladium concentration and the scavenger's loading capacity. Consult the manufacturer's recommendations, but typically 10-20 weight equivalents relative to the palladium are used.
-
Scavenging Process:
-
To the crude reaction mixture, add the calculated amount of the solid-supported scavenger.
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.
-
-
Filtration:
-
Filter the mixture through a pad of Celite® or a fine porosity filter to remove the scavenger.
-
Wash the scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.
-
-
Analysis:
Experimental Protocol: Palladium Removal using Activated Carbon
-
Carbon Selection: Different grades of activated carbon have varying properties. It may be necessary to screen a few types to find the most effective one for your specific application.
-
Determine Carbon Amount: A typical starting point is to use 5-10 wt% of activated carbon relative to the crude product.
-
Adsorption Process:
-
Add the activated carbon to the solution of your crude product.
-
Stir the suspension at room temperature or a slightly elevated temperature for 1-18 hours.[7]
-
-
Filtration:
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Thoroughly wash the carbon on the filter with fresh solvent to recover the product.
-
-
Analysis:
-
Combine the filtrate and washings.
-
Analyze the palladium content of the purified solution to determine the effectiveness of the treatment.
-
Visualizations
Caption: Decision tree for selecting a palladium removal method.
References
Sources
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. proplate.com [proplate.com]
- 9. docserver.ingentaconnect.com [docserver.ingentaconnect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. onyxipca.com [onyxipca.com]
- 13. biotage.com [biotage.com]
- 14. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apolloscientific.co.uk [apolloscientific.co.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium Extraction by Gravimetric Precipitation [corarefining.com]
- 20. mdpi.com [mdpi.com]
- 21. arborassays.com [arborassays.com]
- 22. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
Technical Support Center: Characterization of Impurities in 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this specialized guide to assist researchers and drug development professionals in identifying, characterizing, and troubleshooting impurity profiles associated with 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde.
This critical intermediate is typically synthesized via the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4-fluorobenzaldehyde with 4-bromo-1H-pyrazole[1]. Due to the reactivity of the functional groups and the presence of halogens, precise analytical control is required to prevent downstream failures in Active Pharmaceutical Ingredient (API) manufacturing.
Quantitative Impurity Profiling
To effectively troubleshoot, you must first understand the baseline analytical signatures of the expected impurities. The table below summarizes the quantitative and qualitative data for the most common process-related impurities and degradants.
| Impurity | Origin / Type | Expected[M+H]+ (m/z) | Isotope Pattern | Relative Retention Time (RRT) | Key NMR Signature (DMSO-d6) |
| Main Product | Target API Intermediate | 285.0 / 287.0 / 289.0 | 3:4:1 (Br + Cl) | 1.00 | Aldehyde CHO singlet ~10.3 ppm |
| Impurity A | Debrominated Byproduct | 207.0 / 209.0 | 3:1 (Cl only) | ~0.75 | Pyrazole H4 triplet ~6.6 ppm |
| Impurity B | Oxidation Degradant | 301.0 / 303.0 / 305.0 | 3:4:1 (Br + Cl) | ~0.60 | Absence of CHO; broad COOH ~13.5 ppm |
| Impurity C | Unreacted Starting Material | 159.0 / 161.0 | 3:1 (Cl only) | ~0.85 | Strong C-F coupling in 13C NMR |
| Impurity D | Unreacted Pyrazole | 147.0 / 149.0 | 1:1 (Br only) | ~0.40 | Broad NH ~13.0 ppm |
Troubleshooting Guide & FAQs
Q1: Why does my LC-MS spectrum for the main product show a complex triplet at m/z 285, 287, and 289 instead of a single mass peak? A1: Causality: This is a classic hallmark of multi-halogenated compounds. Bromine naturally occurs as 79 Br and 81 Br in a ~1:1 ratio, while Chlorine occurs as 35 Cl and 37 Cl in a ~3:1 ratio. The combination of one Br and one Cl atom in your molecule creates a mathematically predictable M : M+2 : M+4 isotopic cluster ratio of 3:4:1[2]. If you observe a simple 3:1 doublet instead, you are likely looking at the debrominated Impurity A.
Q2: I am observing a new peak eluting earlier than the main product (RRT ~0.60) that increases when the sample is left on the autosampler overnight. What is causing this? A2: Causality: Benzaldehyde derivatives are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, converting the aldehyde group to a carboxylic acid[3]. This forms 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzoic acid (Impurity B). The carboxylic acid is significantly more polar than the aldehyde, causing it to elute earlier on a reversed-phase C18 column. Solution: Store solid samples under an inert gas (Argon/Nitrogen) at -20°C. Always prepare fresh analytical solutions immediately before injection.
Q3: How can I definitively prove that the pyrazole ring is attached at the correct position rather than forming a regioisomer? A3: Causality: While mass spectrometry confirms the molecular weight, it cannot distinguish regioisomers formed during pyrazole synthesis[4]. 2D NMR is required. In a 1 H- 13 C HMBC experiment, the correct attachment will show a distinct 3-bond correlation from the pyrazole H3/H5 protons to the C4 carbon of the benzaldehyde ring. Furthermore, a NOESY experiment will reveal spatial proximity (cross-peaks) between the pyrazole protons and the benzaldehyde H3/H5 protons.
Self-Validating Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
Purpose: Baseline separation of the main product from polar degradants and starting materials.
-
Column Preparation: Install a C18 column (250 x 4.6 mm, 5 µm). Equilibrate with 90% Mobile Phase A (0.1% TFA in Water) and 10% Mobile Phase B (0.1% TFA in Acetonitrile).
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then re-equilibrate for 5 minutes.
-
Detection: Set the UV detector to 254 nm.
-
Self-Validation Check: Inject a blank (diluent only). The baseline drift must be <2 mAU. Inject a system suitability standard containing the main product and Impurity A. The method is only valid if the resolution ( Rs ) between these two peaks is >2.0.
Protocol 2: LC-MS Isotopic Profiling
Purpose: Mass identification leveraging halogen isotopic signatures.
-
Source Parameters: Configure the ESI source in positive ion mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
Acquisition: Scan the mass range from 100 to 500 m/z.
-
Self-Validation Check: Before analyzing the crude mixture, inject a standard of 4-bromo-1H-pyrazole. The system is validated for halogen profiling only if the M and M+2 peaks at m/z 147 and 149 exhibit a strict 1:1 intensity ratio[2].
Protocol 3: NMR Structural Elucidation
Purpose: Regiochemical confirmation of the SNAr coupling.
-
Sample Prep: Dissolve 15 mg of the isolated compound in 0.6 mL of DMSO-d6.
-
Acquisition: Acquire standard 1D 1 H and 13 C spectra, followed by 2D HMBC and NOESY with a mixing time of 300 ms.
-
Self-Validation Check: Calibrate the residual solvent peak of DMSO-d6 precisely to 2.50 ppm ( 1 H) and 39.5 ppm ( 13 C). Failure to calibrate exactly will invalidate the chemical shift assignments required to differentiate positional isomers.
Analytical Workflow
Analytical workflow for isolating and characterizing pyrazole-benzaldehyde impurities.
References
-
Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica. URL: [Link]
-
Pyrazoline synthesis through a chalcone intermediate. ResearchGate. URL:[Link]
Sources
Technical Support Center: Recrystallization of Substituted Benzaldehydes
Welcome to the technical support center for the purification of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical purification step of recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your outcomes.
Introduction: The Art and Science of Purifying Benzaldehydes
Substituted benzaldehydes are foundational building blocks in organic synthesis, crucial for pharmaceuticals, fragrances, and advanced materials. Their purity is paramount. Recrystallization is a powerful and economical technique for purification, predicated on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1][2] However, the diverse nature of substituents on the benzene ring—from electron-donating amino groups to electron-withdrawing nitro groups—dramatically alters the molecule's polarity, solubility, and melting point. This diversity means a one-size-fits-all approach to recrystallization is destined to fail. This guide provides the technical insights and practical steps to master this essential technique.
Part 1: The Cornerstone of Success - Solvent Selection
The choice of solvent is the most critical decision in designing a successful recrystallization protocol.[3] An ideal solvent should dissolve the benzaldehyde derivative completely when hot but poorly when cold, ensuring maximum recovery of pure crystals.[4][5][6]
Frequently Asked Questions: Solvent Selection
Q1: How do I start choosing a solvent for my specific substituted benzaldehyde?
A: The principle of "like dissolves like" is your primary guide.[7] The polarity of your substituted benzaldehyde dictates the polarity of the ideal solvent.
-
Polar Substituents (-OH, -NH2, -COOH): These compounds are more polar. Start with polar solvents like ethanol, methanol, or water, or mixtures such as ethanol/water.[5][8]
-
Nonpolar Substituents (-Alkyl, -OR, -Halogens): These are less polar. Explore solvents of intermediate to low polarity like toluene, ethyl acetate, or hexanes. A mixed solvent system, such as ethyl acetate/hexane, is often effective.[1]
-
Highly Polar/Ionic Substituents (-SO3H): For compounds like sulfonated benzaldehydes, which can be salt-like, highly polar solvents are necessary. Water-ethanol mixtures are a common choice.[9]
The best method is to perform a small-scale solubility test before committing your entire batch.[10]
Q2: What is a mixed-solvent system and when should I use one?
A: A mixed-solvent system (or solvent-pair) is used when no single solvent has the ideal solubility profile. It consists of two miscible solvents: a "good" solvent that dissolves the compound readily, and a "poor" or "anti-solvent" in which the compound is insoluble.[1][4]
You should consider this system when your compound is either too soluble in all common solvents (even when cold) or too insoluble (even when hot). The procedure involves dissolving the compound in a minimum of the hot "good" solvent and then adding the "poor" solvent dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the cloudiness before allowing the solution to cool.[1][11]
Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude substituted benzaldehyde into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) drop by drop at room temperature, swirling after each addition.
-
If the compound dissolves readily in the cold solvent, that solvent is unsuitable as a primary recrystallization solvent because recovery would be poor.[10][12]
-
If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.
-
If the compound dissolves completely in the hot solvent, it is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent is one in which the compound dissolves when hot and forms an abundance of crystals upon cooling.[3][10]
Table 1: Recommended Solvent Systems for Substituted Benzaldehydes
| Substituent Type | Example Compound | Recommended Single Solvents | Recommended Mixed Solvents | Key Considerations |
| Hydroxy (-OH) | 4-Hydroxybenzaldehyde | Ethanol, Methanol, Water | Ethanol/Water | High polarity and hydrogen bonding dominate. Solubility in various alcohols is well-documented.[8] |
| Alkoxy (-OR) | 4-(Hexyloxy)benzaldehyde | Ethanol, Isopropanol | Ethanol/Water, Ethyl Acetate/Hexane | Polarity decreases with increasing alkyl chain length.[1][5] |
| Nitro (-NO2) | 4-Nitrobenzaldehyde | Ethanol, Acetone, Toluene | Ethanol/Water | The nitro group is highly polar, but the overall molecule can often be crystallized from solvents of intermediate polarity. |
| Amino (-NH2) | 4-Aminobenzaldehyde | Water (acidified), Ethanol | Toluene/Hexane | Can be purified via acid-base chemistry by dissolving in dilute acid, filtering, and reprecipitating by neutralization.[13] |
| Sulfonic Acid (-SO3H) | Benzaldehyde-2,4-disulfonic acid | Water | Ethanol/Water | These are highly polar, often ionic compounds. Inorganic salt removal may be necessary.[9] |
Part 2: The Recrystallization Workflow
This section provides a detailed, step-by-step methodology for a standard single-solvent recrystallization.
Diagram: General Recrystallization Workflow
Caption: A standard workflow for purification by recrystallization.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude substituted benzaldehyde in an appropriately sized Erlenmeyer flask. In a separate flask, bring the chosen solvent to a boil. Add the hot solvent to the solid in small portions, swirling and heating, until the compound just dissolves.[10] Causality: Using the minimum amount of hot solvent is crucial for achieving a saturated solution, which is necessary for maximizing crystal recovery upon cooling.[11][14] An excess of solvent will keep more of your product dissolved at cold temperatures, drastically reducing the yield.[15][16]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts) or if you have added decolorizing charcoal, you must perform a hot filtration. Use a pre-heated funnel and receiving flask to prevent the desired compound from crystallizing prematurely in the funnel.[10][11] Quickly pour the hot solution through a fluted filter paper. Causality: This step removes impurities that do not dissolve in the hot solvent. Pre-heating the apparatus is critical to keep the solution temperature above the point of saturation, preventing product loss.[11][14]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[10] Slow cooling is paramount. Rapid cooling traps impurities and leads to the formation of small, often impure, crystals.[6][15] Once at room temperature, you can place the flask in an ice-water bath to maximize the crystal yield.[10][11] Causality: Crystal formation is a process of molecular self-assembly. Slow cooling allows the molecules of the desired compound to selectively arrange themselves into a crystal lattice, excluding the differently shaped impurity molecules, which remain in the "mother liquor".[3][15]
-
Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel.[10] Once the solvent has been drawn through, wash the crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality: The wash step removes the residual mother liquor, which is saturated with soluble impurities. Using ice-cold solvent is essential to avoid redissolving your purified product.[10]
-
Drying: Continue to draw air through the funnel for several minutes to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven. The final product's purity can be assessed by melting point analysis; pure compounds have sharp, defined melting points.[17]
Part 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section addresses the most common problems in a direct question-and-answer format.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Q&A Troubleshooting Guide
Issue 1: My solution has cooled, but no crystals have formed.
-
Symptoms: The solution remains clear, even after cooling in an ice bath.
-
Possible Causes & Solutions:
-
Cause: You have used too much solvent.[15][16] The solution is not saturated enough for crystals to form.
-
Cause: The solution is supersaturated, but crystal nucleation is kinetically hindered.[4]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4][9][18]
-
Solution 2 (Seeding): If you have a small amount of the pure product, add a tiny "seed" crystal to the cooled solution. This provides a template for further crystal growth.[4][9][18]
-
-
Issue 2: An oil is forming instead of solid crystals.
-
Symptoms: A liquid phase, often appearing as syrupy droplets, separates from the solution upon cooling. This is known as "oiling out".[4][14]
-
Possible Causes & Solutions:
-
Cause: The solution is too concentrated, and the compound is coming out of solution at a temperature that is above its melting point. This is common for low-melting point solids or highly impure samples.[14][16]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool much more slowly (e.g., by insulating the flask).[4][15][16] This allows the solution to reach a lower temperature before the compound begins to precipitate.
-
-
Cause: The chosen solvent's boiling point is too high relative to the compound's melting point.
-
Solution: Attempt the recrystallization again with a different solvent that has a lower boiling point.[5]
-
-
Issue 3: My final yield of crystals is very low.
-
Symptoms: You recover only a small fraction of your starting material.
-
Possible Causes & Solutions:
-
Cause: Too much solvent was used during the initial dissolution step.[5][15]
-
Solution: Before discarding the mother liquor, you can test it by dipping in a glass rod and letting the solvent evaporate. A large residue indicates significant product loss.[15] If so, the mother liquor can be concentrated and cooled again to recover a second crop of crystals. For future attempts, use the absolute minimum amount of hot solvent required for dissolution.
-
-
Cause: Premature crystallization occurred during a hot filtration step.
-
Solution: Ensure your funnel and receiving flask are adequately pre-heated. Using a slight excess of solvent before the hot filtration and then boiling it off afterward can also prevent this.[14]
-
-
Cause: The crystals were washed with solvent that was not cold enough, or too much washing solvent was used.
-
Solution: Always use ice-cold solvent for washing, and use only enough to rinse the surface of the filter cake.
-
-
Issue 4: My purified crystals are still colored.
-
Symptoms: The final product is discolored, indicating trapped impurities.
-
Possible Causes & Solutions:
-
Cause: Highly colored impurities are present and have similar solubility profiles to your product.
-
Solution (Activated Charcoal): Redissolve the crystals in hot solvent. Add a very small amount (tip of a spatula) of activated charcoal to the hot solution and swirl for a few minutes.[1] The charcoal adsorbs the colored impurities. Remove the charcoal via hot filtration and proceed with the recrystallization. Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing your yield.[1][15]
-
-
Cause: The crystals formed too quickly, trapping impurities within the lattice.
-
Solution: A second recrystallization, ensuring a very slow cooling rate, is often necessary to achieve high purity.[1]
-
-
References
- Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. (n.d.). Benchchem.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. (n.d.). Benchchem.
- Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization. (n.d.). Benchchem.
- Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. (n.d.). Benchchem.
- Crystallization. (n.d.).
- Recrystallization methods for purifying 2-(2,4-Dinitrophenoxy)benzaldehyde. (n.d.). Benchchem.
- Problems with Recrystallisations. (n.d.). University of York.
- Purification of N-substituted aminobenzaldehydes. (1984). Google Patents.
- What criteria would you utilize to select a recrystallization and what ex... (2025, April 23). Filo.
- RECRYSTALLISATION. (n.d.).
- Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. (n.d.). ResearchGate.
- Recrystallization I. (n.d.).
- Problems in recrystallization. (n.d.). Biocyclopedia.
- Solubility of 4-(benzo[d]thiazol-2-yl)benzaldehyde in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- Recrystallization. (2022, August 17). Chemistry LibreTexts.
- recrystallization.pdf. (n.d.).
- Video: Recrystallization - Concept. (2020, March 26). JoVE.
- Recrystallization (chemistry). (2024). EBSCO.
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Technical Support Center: TLC Monitoring & Troubleshooting for Pyrazole Synthesis
Overview The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a cornerstone reaction in medicinal chemistry for generating kinase inhibitors and other bioactive scaffolds[1]. However, monitoring the progress of this reaction via Thin-Layer Chromatography (TLC) frequently presents analytical bottlenecks. The basicity of the nitrogen-containing precursors and products, combined with the potential for regiochemical ambiguity, requires a nuanced approach to chromatographic monitoring[2].
This technical guide provides validated protocols, mechanistic troubleshooting steps, and visualization strategies to ensure accurate reaction monitoring.
Caption: Standard experimental workflow for TLC monitoring in pyrazole synthesis.
Section 1: Standard Operating Protocol (SOP) for Reaction Monitoring
To guarantee scientific integrity, this protocol incorporates a self-validating co-spotting technique . This ensures that any observed spot migration is definitively attributed to chemical transformation rather than solvent matrix effects or plate inconsistencies[3].
Step-by-Step Methodology:
-
Sample Preparation : Withdraw 10–20 µL of the reaction mixture. If the reaction is conducted in a high-boiling solvent (e.g., DMF, DMSO) or under strongly acidic/basic conditions, partition the aliquot between water (100 µL) and ethyl acetate (100 µL) in a microcentrifuge tube. Extract the upper organic layer for spotting.
-
Plate Preparation : Utilize a standard silica gel 60 F254 glass-backed TLC plate. Draw a baseline 1 cm from the bottom edge using a pencil.
-
Spotting (The 3-Lane Method) :
-
Lane 1 (SM) : Starting Material reference (e.g., the 1,3-dicarbonyl compound).
-
Lane 2 (Co-spot) : Spot the SM, let it dry, and spot the Reaction Mixture directly on top. Causality: This internal control validates that the Rf of the SM in the complex reaction matrix matches the pure SM, ruling out false positives.
-
Lane 3 (RM) : Reaction Mixture aliquot.
-
-
Development : Place the plate in a TLC chamber pre-equilibrated with the chosen mobile phase (e.g., 30% EtOAc in Hexanes). Ensure the bulk solvent level remains strictly below the baseline[3].
-
Visualization : First, examine the plate under short-wave UV light (254 nm) and mark UV-active spots. Second, apply a chemoselective stain to visualize non-UV active components (detailed in Section 3).
Section 2: Troubleshooting Guides & FAQs
Q1: Why is my pyrazole product or hydrazine starting material streaking severely on the silica plate, making it impossible to calculate an accurate Rf value?
-
Causality : Standard normal-phase TLC utilizes silica gel (SiO₂), which inherently possesses slightly acidic surface silanol (Si–O–H) groups[4]. Pyrazoles and their unreacted hydrazine precursors contain basic nitrogen atoms. As these basic analytes migrate up the plate, they undergo reversible protonation by the acidic silica, drastically increasing their affinity for the stationary phase. This continuous acid-base interaction manifests as a broad, unquantifiable streak rather than a resolved spot[5].
-
Solution : Dynamically neutralize the stationary phase by incorporating a volatile Lewis base into your mobile phase[5].
-
Action : Add 1% to 5% Triethylamine (TEA) to your developing solvent (e.g., 30% EtOAc / 65% Hexane / 5% TEA)[6]. The TEA acts as a sacrificial base, saturating the acidic silanol sites and allowing your basic pyrazole to elute freely as a tight band[4].
Q2: I am using an aliphatic hydrazine (e.g., methylhydrazine) in my Knorr synthesis. It doesn't show up under 254 nm UV light. How can I reliably track its consumption?
-
Causality : UV visualization at 254 nm relies on the analyte quenching a fluorescent indicator embedded in the TLC plate[7]. This quenching requires a conjugated π -system (a chromophore). While aromatic hydrazines (e.g., phenylhydrazine) and the fully aromatized pyrazole products possess this conjugation, simple aliphatic hydrazines do not, rendering them invisible under standard UV inspection[7].
-
Solution : Utilize a chemoselective TLC stain that reacts specifically with amines to form a colored complex.
-
Action : Use a Ninhydrin stain . Dip the developed and dried TLC plate into a ninhydrin solution (1.5 g ninhydrin in 100 mL n-butanol with 3 mL acetic acid) and heat gently[8]. Primary and secondary hydrazines will react to form distinct colored spots (often blue or yellow), allowing you to monitor the disappearance of the hydrazine precursor[9].
Q3: My NMR data indicates a mixture of 3,5-disubstituted pyrazole regioisomers, but my TLC only shows a single product spot. How can I resolve them?
-
Causality : The condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine typically yields two regioisomers[2]. Because these isomers share identical molecular weights and very similar overall polarities, they often co-elute in standard normal-phase binary solvent systems (like Hexane/EtOAc).
-
Solution : Alter the selectivity of the mobile or stationary phase to exploit subtle structural differences.
-
Action 1 (Mobile Phase Modifier) : Introduce a third solvent with different hydrogen-bonding characteristics. Adding 5% Dichloromethane (DCM) or replacing Hexane with Toluene can sometimes disrupt the co-elution.
-
Action 2 (Stationary Phase) : Switch to Reversed-Phase TLC (C18-coated plates) using a polar mobile phase (e.g., Water/Acetonitrile)[6]. The subtle hydrophobic differences between the regioisomers will be magnified on a C18 phase, leading to successful resolution.
Caption: Decision matrix for resolving common TLC issues during pyrazole synthesis.
Section 3: Quantitative Data & Stain Selection
To optimize visualization, select the appropriate stain based on the specific functional groups present in your pyrazole synthesis workflow. The table below summarizes the quantitative and qualitative aspects of common TLC stains used in heterocyclic chemistry.
| Visualization Method | Target Compounds | Mechanism / Causality | Visual Result |
| UV Light (254 nm) | Aryl-hydrazines, 1,3-Dicarbonyls, Pyrazoles | Analyte's conjugated π -system quenches the fluorescent indicator in the TLC plate[7]. | Dark spots on a bright green background. |
| Ninhydrin Stain | Aliphatic Hydrazines, Amino-pyrazoles | Reacts specifically with primary and secondary amines/hydrazines to form Ruhemann's purple[9]. | Blue, purple, or yellow spots (requires gentle heating)[8]. |
| Phosphomolybdic Acid (PMA) | Universal (Hydrazines, Pyrazoles, Byproducts) | Harsh oxidizer; Mo(VI) is reduced to mixed-valence Mo(V)/Mo(IV) by oxidizable organic compounds[7]. | Dark blue/green spots on a yellow-green background (requires strong heating)[8]. |
| p-Anisaldehyde Stain | Nucleophilic pyrazoles, unreacted ketones | Acid-catalyzed condensation with nucleophilic sites or carbonyls[10]. | Variety of colors (pink, blue, purple) on a white/pink background. |
| KMnO₄ Stain | Olefinic intermediates, Hydrazines | Reduction of purple Mn(VII) to brown Mn(IV) dioxide by oxidizable functional groups[7]. | Bright yellow/brown spots on a purple background (no heating required)[8]. |
References
-
Benchchem . "A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers." Benchchem Technical Support. 1
-
Chemistry Hall . "Thin Layer Chromatography: A Complete Guide to TLC." Chemistry Hall. 4
-
Reach Devices . "TLC Stains: Thin Layer Chromatography stains." Reach Devices. 7
-
Chemistry LibreTexts . "Thin Layer Chromatography." LibreTexts.3
-
The Journal of Organic Chemistry . "Synthesis of Pyrazoles via Electrophilic Cyclization." ACS Publications. 2
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- 10. depts.washington.edu [depts.washington.edu]
Validation & Comparative
Comparing reactivity of bromo vs chloro substituents in cross-coupling
An in-depth understanding of the reactivity differences between bromo- and chloro-substituents is a cornerstone of strategic synthetic planning. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), the choice of the aryl halide dictates not only the reaction kinetics but also the catalyst selection, ligand design, and the potential for orthogonal functionalization.
This guide objectively compares the thermodynamic, kinetic, and practical performance of bromo- vs. chloro-substituents, providing actionable methodologies for researchers and drug development professionals.
Thermodynamic and Kinetic Causality
The fundamental reactivity gap between aryl bromides (Ar–Br) and aryl chlorides (Ar–Cl) originates in the initial, often rate-determining step of the catalytic cycle: oxidative addition [1].
Bond Dissociation Energy (BDE)
The thermodynamic barrier to cleaving a carbon-halogen bond directly correlates with its BDE. The C–Br bond is significantly weaker ( ≈276 kJ/mol) than the C–Cl bond ( ≈339 kJ/mol) [2]. Consequently, the oxidative addition of a Pd(0) species into a C–Br bond is thermodynamically more favorable and requires less thermal energy.
Mechanistic Divergence in Oxidative Addition
Beyond simple bond strength, the kinetic pathways for oxidative addition diverge depending on the halogen. Groundbreaking kinetic studies by the Hartwig group on hindered bisphosphine palladium(0) complexes revealed distinct mechanistic pathways [3]:
-
Aryl Bromides: Oxidative addition occurs via a rate-limiting dissociation of the phosphine ligand, rapidly forming the Pd(II) intermediate.
-
Aryl Chlorides: Oxidative addition proceeds through a reversible dissociation of the phosphine ligand, followed by a much slower, rate-limiting oxidative addition step.
Because the Pd(0) complex can reversibly re-coordinate the ligand before cleaving the strong C–Cl bond, aryl chlorides are highly prone to stalling the catalytic cycle unless highly electron-rich, bulky ligands (e.g., XPhos, SPhos, or N-heterocyclic carbenes) are employed to force the forward reaction.
Palladium catalytic cycle emphasizing distinct oxidative addition kinetics for Ar-Br vs Ar-Cl.
Chemoselectivity: Exploiting the Reactivity Gap
In complex drug development, polyhalogenated scaffolds (e.g., bromo-chloro-arenes) are highly prized. The intrinsic reactivity difference allows for orthogonal, sequential cross-coupling .
By carefully selecting the catalyst system, a researcher can selectively couple the C–Br bond using a mild, standard catalyst (like Pd(PPh3)4 ), leaving the C–Cl bond completely intact. In a subsequent step, the dormant C–Cl bond can be activated using a more aggressive catalyst system (like Pd2(dba)3 with a Buchwald ligand) [4].
Sequential functionalization workflow exploiting the reactivity gap between C-Br and C-Cl bonds.
Comparative Data: Bromo vs. Chloro Performance
The following table summarizes the typical reaction parameters required to achieve >90% conversion for standard unactivated aryl bromides versus aryl chlorides.
| Reaction Parameter | Aryl Bromide (Ar–Br) | Aryl Chloride (Ar–Cl) |
| Typical Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd2(dba)3 or Pd(OAc)2 |
| Required Ligands | Standard phosphines ( PPh3 , dppf) | Bulky, electron-rich (XPhos, SPhos, NHCs) |
| Oxidative Addition Rate | Fast (Minutes to low hours) | Slow (Often requires prolonged heating) |
| Typical Temperature | 60∘C−80∘C | 90∘C−110∘C |
| Base Strength Needed | Mild ( Na2CO3 , K2CO3 ) | Strong ( KOtBu , K3PO4 , Cs2CO3 ) |
| Substrate Cost/Availability | Moderate to High Cost / Good availability | Low Cost / Excellent availability |
Note: While Ar–Br provides ease of use and mild conditions, modern process chemistry heavily favors Ar–Cl due to the lower cost of chlorinated starting materials, provided the catalyst turnover number (TON) justifies the ligand expense [5].
Self-Validating Experimental Protocol: Sequential Coupling
To demonstrate the practical application of this reactivity difference, below is a standardized, self-validating protocol for the sequential functionalization of 1-bromo-4-chlorobenzene .
Step 1: Chemoselective Suzuki-Miyaura Coupling (C–Br Activation)
Objective: Selectively couple phenylboronic acid to the bromide position without activating the chloride.
-
Setup: In an oven-dried Schlenk flask under argon, combine 1-bromo-4-chlorobenzene (1.0 equiv, 10 mmol) and phenylboronic acid (1.05 equiv, 10.5 mmol).
-
Catalyst & Base: Add Pd(PPh3)4 (2 mol%, 0.2 mmol) and aqueous Na2CO3 (2.0 M, 2.0 equiv).
-
Solvent: Add degassed Toluene/Ethanol (4:1 ratio, 0.2 M concentration).
-
Reaction: Heat the biphasic mixture to 75∘C for 4 hours.
-
Validation Checkpoint 1 (TLC/GC-MS): Monitor by GC-MS. The reaction is complete when the starting material disappears. The mass spectrum should show the intermediate 4-chloro-1,1'-biphenyl ( m/z≈188 ). Crucially, no di-coupled terphenyl product should be observed, validating the chemoselectivity.
-
Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO4 , and concentrate. Purify via flash chromatography (Hexanes) to isolate the chloro-biphenyl intermediate.
Step 2: Buchwald-Hartwig Amination (C–Cl Activation)
Objective: Activate the dormant C–Cl bond of the intermediate to couple with morpholine.
-
Setup: In a glovebox or under strict argon, combine the isolated 4-chloro-1,1'-biphenyl (1.0 equiv, 5 mmol) and morpholine (1.2 equiv, 6 mmol).
-
Catalyst & Ligand: Add Pd2(dba)3 (1 mol% Pd, 0.05 mmol) and XPhos (2.5 mol%, 0.125 mmol). Causality: The bulky biaryl phosphine XPhos is mandatory here to force the reversible oxidative addition of the C–Cl bond forward.
-
Base & Solvent: Add Sodium tert-butoxide ( NaOtBu , 1.5 equiv) and anhydrous Toluene (0.2 M).
-
Reaction: Heat to 100∘C for 12 hours.
-
Validation Checkpoint 2: Monitor by TLC. The highly fluorescent product spot indicates the successful formation of the extended conjugated amine system.
-
Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via chromatography to yield the final di-functionalized product.
References
-
Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944-6945. Retrieved from[Link]
-
Zeidan, N., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2694-2705. Retrieved from[Link]
Comparative Guide: Structure-Activity Relationship (SAR) of Pyrazole-Based Kinase Inhibitors vs. Alternative Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: SAR Analysis, Scaffold Comparison, and Self-Validating in vitro Kinase Assays
Mechanistic Rationale: The Pyrazole Scaffold in Kinase Inhibition
The development of small-molecule kinase inhibitors relies heavily on identifying scaffolds that can effectively outcompete cellular ATP for the highly conserved kinase hinge region. The pyrazole ring has emerged as a privileged pharmacophore in this domain[1].
Mechanistically, the adjacent nitrogen atoms (N1 and N2) of the pyrazole core act as an optimal hydrogen bond donor-acceptor pair. This configuration perfectly mimics the adenine ring of ATP, allowing the inhibitor to form critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge residues[2]. When compared to alternative scaffolds like standard pyrimidines or quinazolines, pyrazoles offer a highly modular synthetic pathway. This allows medicinal chemists to rapidly fine-tune the structure-activity relationship (SAR) to target specific kinase conformations (e.g., DFG-in vs. DFG-out) and improve selectivity.
Fig 1: p38α MAPK signaling pathway illustrating targeted intervention by pyrazole inhibitors.
SAR and Performance Comparison: Pyrazoles vs. Alternatives
To objectively evaluate the pyrazole scaffold, we must benchmark its performance against alternative heterocyclic systems across various high-value kinase targets.
Case Study A: Cyclin-Dependent Kinase 2 (CDK2)
In the pursuit of CDK2 inhibition, the pyrazole-based lead compound AT7519 fills the adenine region of the ATP binding pocket, exhibiting potent multi-CDK inhibition with IC50 values ranging from 10 to 210 nM[2]. By contrast, imidazo-pyrimidine derivatives like AZD5438 utilize a fused bicyclic system to achieve a more rigid hinge-binding conformation, yielding a highly potent IC50 of 6 nM[2]. While the imidazo-pyrimidine offers slight potency advantages, the di-amino pyrazole derivative CAN508 (IC50 = 0.35 µM) demonstrates that simple pyrazole cores can be heavily substituted to drive specific apoptotic-inducing activity[2].
Case Study B: p38α Mitogen-Activated Protein Kinase (MAPK)
For p38α MAPK, fused pyrazole-derived inhibitors (such as Compound 10m) have been optimized through rigorous SAR investigations to achieve IC50 values in the low single-digit nanomolar range in whole blood assays[3]. The SAR revealed that appending bulky, lipophilic functional groups to the pyrazole core enhances binding affinity within the allosteric DFG-out pocket, significantly improving kinase selectivity and oral bioavailability compared to older pyridinyl-imidazole alternatives[3].
Case Study C: Activin Receptor-Like Kinase 2 (ALK2)
In targeting ALK2 for conditions like fibrodysplasia ossificans progressiva, bis-heteroaryl pyrazolo[1,5-a]pyrimidine inhibitors (e.g., LDN-193189 ) serve as a prime example of scaffold evolution[4]. The integration of the pyrazole ring into a fused pyrimidine system provides superior pharmacokinetic properties and an IC50 of approximately 5 nM, outperforming traditional pyridine-based small molecules[4].
Quantitative Scaffold Comparison
| Target Kinase | Scaffold Class | Representative Compound | IC50 / Ki Value | Key SAR Observation |
| CDK2 | Pyrazole | AT7519 | 10–210 nM | Preserved pyrazole core fills adenine pocket; high H-bond affinity[2]. |
| CDK2 | Imidazo-pyrimidine | AZD5438 | 6 nM | Fused bicyclic system provides rigid hinge-binding[2]. |
| p38α MAPK | Fused Pyrazole | Compound 10m | <10 nM | Hydrophobic side chain optimization enhances DFG-out binding[3]. |
| Akt1 | Pyrazole | Afuresertib | 0.08 nM (Ki) | Constraining flexible regions increases potency and selectivity[1]. |
| ALK2 | Pyrazolo-pyrimidine | LDN-193189 | ~5 nM | Bis-heteroaryl substitution improves pharmacokinetic properties[4]. |
Experimental Methodology: Self-Validating Kinase Assay Protocol
To generate the comparative IC50 data presented above, reliance on a robust, objective, and self-validating biochemical assay is mandatory. The ADP-Glo™ Kinase Assay is the industry standard for evaluating pyrazole-based inhibitors[5].
Why ADP-Glo? Unlike radiometric assays that pose safety hazards, or antibody-based assays that require substrate-specific reagents, ADP-Glo universally measures the production of ADP. Because all kinases convert ATP to ADP, this assay allows for the direct, objective comparison of inhibitors across entirely different kinase families (e.g., CDK2 vs. ALK2) using a single standardized readout.
Step-by-Step Protocol & Mechanistic Causality
This protocol is designed as a self-validating system . By incorporating specific controls at each step, researchers can calculate the Z'-factor—a statistical measure of assay robustness—ensuring that any observed inhibition is a true pharmacological effect rather than an assay artifact.
-
Compound Preparation & Serial Dilution
-
Action: Prepare a 10-point serial dilution of the pyrazole inhibitor in DMSO, ranging from 100 µM down to 0.5 nM[4].
-
Causality: A wide 10-point concentration range is mathematically required to accurately capture both the upper and lower asymptotes of the dose-response curve, enabling precise 4-parameter logistic (4PL) fitting for IC50 determination.
-
-
Reaction Setup & Control Implementation
-
Action: In a white, opaque 384-well plate, add the target kinase, specific substrate, and assay buffer[5].
-
Self-Validation: You must include a Positive Control (kinase + ATP, no inhibitor) to establish maximum enzyme velocity (Vmax), and a Negative Control (ATP + buffer, no kinase) to establish the background noise floor. White plates are chosen specifically to maximize luminescence reflection and prevent well-to-well crosstalk.
-
-
Initiation & Incubation
-
Action: Initiate the reaction by adding ATP (e.g., 10 µM) and incubate for 2 hours at room temperature[4].
-
Causality: The ATP concentration is deliberately kept near the Michaelis constant ( Km ) of the specific kinase. Because pyrazoles are ATP-competitive inhibitors, flooding the system with excess ATP would artificially mask the inhibitor's true potency.
-
-
ATP Depletion
-
Action: Add the ADP-Glo™ Reagent and incubate for 40 minutes[5].
-
Causality: This reagent contains an ATPase that actively degrades any unreacted ATP left in the well. This step is critical; it drives the background luminescence to near-zero, massively increasing the signal-to-noise ratio.
-
-
Signal Generation & Readout
-
Action: Add the Kinase Detection Reagent and incubate for 30 minutes. Measure luminescence using a microplate reader[5].
-
Causality: This reagent simultaneously inhibits the ATPase from Step 4 and converts the product ADP back into ATP. This newly formed ATP drives a luciferase/luciferin reaction, emitting light that is directly proportional to kinase activity.
-
Fig 2: Step-by-step ADP-Glo kinase assay workflow for objective, high-throughput IC50 determination.
References
- Title: Part 1: Structure-Activity Relationship (SAR)
- Title: Structural Basis of Activin Receptor-Like Kinase 2 (R206H)
- Source: benchchem.
- Source: rsc.
- Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
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The Strategic Advantage of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the selection of molecular building blocks is a critical determinant of synthetic success and the ultimate performance of the target compounds. Among the vast arsenal of available synthons, 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde has emerged as a particularly advantageous scaffold. This guide provides an in-depth comparison of this versatile building block with other alternatives, supported by experimental insights and data, to illuminate its superior utility in the development of novel therapeutics and advanced materials.
The Pyrazole Core: A Privileged Scaffold
The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with a significant number of FDA-approved drugs incorporating this five-membered heterocycle.[1][2][3] Its metabolic stability and ability to act as a bioisostere for other aromatic rings, while offering improved physicochemical properties like solubility and lipophilicity, make it a highly sought-after motif in drug discovery.[2] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The pyrazole ring's capacity to engage in hydrogen bonding, with one nitrogen atom acting as a donor and the other as an acceptor, facilitates strong and specific interactions with biological targets.[2]
Deconstructing the Advantages: A Multifunctional Building Block
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde is not merely another pyrazole derivative. Its unique constellation of functional groups—a brominated pyrazole ring, a chlorinated phenyl ring, and a reactive aldehyde—offers a powerful and versatile platform for complex molecular engineering.
Key Structural Features and Their Synthetic Implications
| Feature | Advantage |
| 4-Bromo-1H-pyrazole | Provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents.[6][7] This enables extensive structure-activity relationship (SAR) exploration.[8] |
| 2-Chlorobenzaldehyde | The chlorine atom offers an additional site for modification, potentially through nucleophilic aromatic substitution or other cross-coupling reactions. The ortho position of the chlorine relative to the aldehyde can induce specific conformational preferences in the final molecule, which can be crucial for target binding.[9] |
| Aldehyde Group | A versatile functional group that can participate in a wide range of transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes, providing a gateway to a vast chemical space.[10][11] |
Comparative Performance in Synthesis
The true value of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde is best understood through a direct comparison with alternative building blocks in common synthetic applications.
Alternative Building Blocks
-
4-Bromobenzaldehyde: A simpler building block that offers a bromine for cross-coupling and an aldehyde for further functionalization.[10][11][12] However, it lacks the crucial pyrazole moiety and the additional chlorine substituent, limiting its utility in creating molecules with the specific electronic and steric properties often required for high-affinity biological targets.
-
2-Bromo-4-chlorobenzaldehyde: This isomer provides a different substitution pattern on the phenyl ring.[9] While useful, the placement of the bromine atom directly on the phenyl ring can lead to different reactivity and final molecular geometries compared to the pyrazole-linked bromine in our target molecule.
-
Simple Halogenated Pyrazoles: Building blocks like 4-bromo-1H-pyrazole offer a reactive handle on the pyrazole ring but lack the integrated aldehyde functionality, necessitating additional synthetic steps to introduce this crucial group.
The key advantage of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde lies in its pre-packaged, multi-functional nature, which streamlines synthetic routes and provides multiple, orthogonal handles for diversification.
Experimental Showcase: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[6][7] The 4-bromo position on the pyrazole ring of our target molecule is an excellent substrate for this reaction.
General Protocol for Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative is as follows:
-
To a reaction vessel, add the 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like Na₂CO₃ (2.5 equivalents).[7]
-
Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).[7]
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol can be adapted for microwave-assisted synthesis, which can significantly reduce reaction times.[13]
Visualizing the Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Applications in Kinase Inhibitor Development
Protein kinases are a major class of drug targets, particularly in oncology.[6][14] The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6][14][15] The ability to rapidly generate a library of analogs by modifying the 4-position of the pyrazole ring using 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde is a significant advantage in the hit-to-lead and lead optimization phases of drug discovery.
The aldehyde functionality can be further elaborated to introduce additional pharmacophoric features or to attach linkers for targeted drug delivery systems. For instance, reductive amination of the aldehyde can be used to install various amine-containing groups, which can form key interactions with the target kinase.
Logical Pathway to Kinase Inhibitors
Caption: Synthesis pathway to kinase inhibitors.
Conclusion
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde stands out as a superior building block due to its unique combination of a privileged pyrazole scaffold with multiple, orthogonally reactive functional groups. This enables streamlined synthetic strategies and provides extensive opportunities for molecular diversification, which is paramount in the fields of drug discovery and materials science. Its strategic advantages over simpler building blocks translate to increased efficiency in the laboratory and a higher probability of discovering novel compounds with desired properties. For researchers aiming to accelerate their discovery programs, the adoption of this versatile building block is a well-founded and strategic choice.
References
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Heller, S. T., & Sarpong, R. (2013). One-Pot Synthesis of Pyrazoles from Hydrazones and Vinyl Ethers. Organic Letters, 15(5), 1164–1167*. [Link]
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Küçükgüzel, Ş. G., & Coşkun, Ö. (2022). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 549-565. [Link]
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Li, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 779–784*. [Link]
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Wang, F., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4528–4532*. [Link]
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Bojita, M. A., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13498–13515*. [Link]
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Brown, F. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5743–5753*. [Link]
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Katzenellenbogen, J. A., et al. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(24), 4518–4539*. [Link]
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Kumar, A., & Siddiqui, H. H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2027*. [Link]
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Le-Tiran, A., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5594*. [Link]
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Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724*. [Link]
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Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1033-1053*. [Link]
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International Journal of Novel Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. [Link]
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ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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Talaviya, R. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 280, 03001. [Link]
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Ruan, J., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(1), 453–465*. [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]
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Xia, Y., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2203*. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 2-Bromo-4-Chlorobenzaldehyde for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse001029 - 4-chlorobenzaldehyde (C7H5OCl). BMRB. [Link]
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SpectraBase. (n.d.). 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole - Optional[13C NMR]. SpectraBase. [Link]
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Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Organic Syntheses. [Link]
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Kamal, A., & Kumar, G. S. (2014). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Combinatorial Chemistry & High Throughput Screening, 17(9), 771–795*. [Link]
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HPLC methods for analyzing the purity of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde
High-Resolution HPLC Methodologies for Purity Profiling of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde: A Comparative Guide
As a Senior Application Scientist, I frequently encounter complex halogenated heterocyclic intermediates during pharmaceutical method development. 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde is a critical, yet challenging, building block. Its structural features—a reactive aldehyde moiety, an ortho-chloro substituent, and a brominated pyrazole ring—present unique chromatographic hurdles.
While highly reactive aldehydes often require pre-column derivatization (e.g., with 2,4-DNPH) or Gas Chromatography (GC) analysis, sterically hindered aldehydes like this one can be successfully characterized using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) without prior derivatization[1]. This guide objectively compares the performance of traditional C18 stationary phases against specialized Phenyl-Hexyl phases for the purity analysis of this compound, providing actionable experimental protocols and empirical data.
Mechanistic Rationale: Stationary Phase Selection
Standard C18 columns rely predominantly on dispersive hydrophobic interactions. However, for highly polarizable, halogenated aromatic compounds, C18 often fails to resolve closely related structural isomers or des-halogenated synthetic impurities.
Phenyl-Hexyl phases, conversely, offer dual selectivity. The hexyl chain provides baseline hydrophobicity, while the terminal phenyl ring facilitates π−π interactions with the pyrazole and benzyl rings of the analyte. Furthermore, the electron-withdrawing nature of the bromine and chlorine atoms enhances these π−π interactions, leading to superior shape selectivity and retention of polar aromatics[2].
Logical relationship of stationary phase interactions with halogenated pyrazole benzaldehydes.
Comparative Performance Data
To empirically validate this mechanistic theory, we compared a high-purity C18 column against a Fused-Core (superficially porous) Phenyl-Hexyl column. The Fused-Core architecture was chosen to mimic UHPLC efficiency on standard HPLC systems, minimizing band broadening and improving throughput[2].
Table 1: Chromatographic Performance Comparison (Gradient Elution)
| Parameter | Standard C18 (5 µm, 150 x 4.6 mm) | Fused-Core Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm) |
| Retention Time (Rt) | 8.4 min | 5.2 min |
| Theoretical Plates (N) | ~12,500 | ~28,000 |
| Tailing Factor (Tf) | 1.45 (Noticeable tailing) | 1.08 (Highly symmetrical) |
| Resolution (Rs) from Des-bromo impurity | 1.6 (Marginal) | 3.4 (Baseline) |
| Signal-to-Noise (S/N) at 0.1% level | 15:1 | 45:1 |
Analysis of Causality: The C18 column exhibits peak tailing (Tf = 1.45) likely due to secondary interactions between the basic nitrogen of the pyrazole ring and residual surface silanols on the silica backbone. High-purity Phenyl-Hexyl columns employ dense end-capping and utilize the phenyl ring's electron density to sterically and electronically shield residual silanols, resulting in significantly sharper peaks (Tf = 1.08)[3]. Furthermore, the targeted π−π affinity drastically improves the resolution (Rs = 3.4) from the des-bromo synthetic impurity, guaranteeing accurate purity integration.
Experimental Methodology & Self-Validating Protocol
A robust analytical method must be a self-validating system. The following step-by-step protocol incorporates System Suitability Testing (SST) to ensure the instrument is performing optimally before any sample analysis occurs.
Reagents and Materials
-
Analyte : 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde (Reference Standard).
-
Solvents : HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).
-
Modifier : Formic Acid (LC-MS grade, 0.1% v/v). Note: Formic acid is chosen over phosphoric acid to maintain MS-compatibility for downstream unknown impurity identification[4].
Step-by-Step HPLC Protocol (Phenyl-Hexyl Optimized Method)
Step 1: Mobile Phase Preparation
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic pH (~2.7) suppresses the ionization of any trace acidic impurities and ensures the pyrazole nitrogens remain in a consistent protonation state, preventing peak splitting and retention time drift.
Step 2: Sample Preparation (Self-Validating)
-
Diluent : 50:50 Water:MeCN. Causality: Matching the initial mobile phase conditions prevents solvent-shock band broadening at the column head.
-
Standard Solution : Dissolve 10 mg of the reference standard in 10 mL diluent (1 mg/mL).
-
Sensitivity Check (LOQ) : Dilute the standard to 0.5 µg/mL (0.05%). This step self-validates that the system can detect impurities at the required reporting threshold.
Step 3: Chromatographic Conditions
-
Column : Fused-Core Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm.
-
Column Temperature : 40 °C. Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics.
-
Flow Rate : 1.2 mL/min.
-
Gradient Program :
-
0.0 - 1.0 min: 30% B (Isocratic hold to focus the analyte band)
-
1.0 - 7.0 min: 30% to 80% B (Linear ramp for impurity elution)
-
7.0 - 9.0 min: 80% B (Column wash)
-
9.0 - 12.0 min: 30% B (Re-equilibration)
-
-
Detection : UV at 254 nm (Optimal wavelength for conjugated aromatic systems).
Step 4: System Suitability Criteria (SST)
-
Inject the Standard Solution (n=5).
-
Acceptance Criteria : %RSD of Retention Time ≤ 0.5%; %RSD of Peak Area ≤ 1.0%; Tailing Factor ≤ 1.2. Do not proceed with sample analysis unless these criteria are met.
Self-validating HPLC workflow for purity analysis.
Conclusion
For the purity analysis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde, relying on standard C18 columns introduces severe risks of co-elution for closely related halogenated impurities. Transitioning to a Phenyl-Hexyl stationary phase leverages π−π interactions, providing orthogonal selectivity that guarantees baseline resolution. By pairing this chemistry with superficially porous particles (Fused-Core), laboratories can achieve UHPLC-like high-throughput performance on standard LC systems, reducing analysis time by over 30% while doubling theoretical plate counts.
References
-
Title : Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source : americanpharmaceuticalreview.com URL :1
-
Title : Ascentis® Express Phenyl Hexyl Columns for U/HPLC Source : sigmaaldrich.com URL : 2
-
Title : Luna Phenyl-Hexyl HPLC Columns Source : phenomenex.com URL : 3
-
Title : Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column Source : sielc.com URL : 4
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Ascentis® Express Phenyl Hexyl Columns for U/HPLC [sigmaaldrich.com]
- 3. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 4. Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
In Vitro Antimicrobial Efficacy of Halogenated Pyrazole Compounds: A Comparative Guide
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist evaluating novel heterocyclic scaffolds for drug development, I frequently encounter the pyrazole nucleus. While pyrazole itself is a privileged pharmacophore, the introduction of halogen atoms (F, Cl, Br, I) to the pyrazole ring fundamentally transforms its pharmacokinetic and pharmacodynamic profile. This guide objectively compares the in vitro antimicrobial performance of halogenated pyrazoles against standard therapeutics, providing actionable, self-validating experimental protocols for researchers.
The superiority of halogenated pyrazoles over their non-halogenated counterparts stems from two distinct physicochemical phenomena:
-
The "Sigma-Hole" Advantage (Halogen Bonding): Unlike traditional hydrogen bonding, halogen bonding (XB) involves a highly directional interaction between the electrophilic region of the halogen atom (the sigma-hole) and nucleophilic residues within pathogenic target enzymes[1]. This allows for precision targeting of bacterial and fungal proteins.
-
Enhanced Lipophilicity: Halogenation significantly increases the lipophilicity of the pyrazole core. This facilitates superior penetration through the complex lipid bilayers of Gram-negative bacteria and the ergosterol-rich membranes of fungi, reducing the likelihood of efflux pump-mediated resistance[2].
Comparative In Vitro Efficacy: Halogenated Pyrazoles vs. Standard Antimicrobials
To establish a baseline for performance, we must analyze the Minimum Inhibitory Concentration (MIC) data of various halogenated pyrazole derivatives against ESKAPE pathogens and fungal strains. The quantitative data below demonstrates that specific halogen substitutions can yield sub-microgram MIC values, frequently outperforming or matching clinical standards like Ciprofloxacin and Streptomycin.
Table 1: In Vitro MIC Comparison (Selected Halogenated Pyrazoles vs. Clinical Standards)
| Compound Designation | Halogen Substitution | Target Pathogen | MIC (µg/mL) | Clinical Standard MIC (µg/mL) | Ref |
| Compound 8III-k | Fluorinated | Escherichia coli | 0.25 | 0.50 (Ciprofloxacin) | [3] |
| Compound 8V-c | Fluorinated | Salmonella spp. | 0.05 | 0.25 (Ciprofloxacin) | [3] |
| Compound 4g/4h | Chlorinated/Fluorinated | Staphylococcus aureus | 6.25 | >6.25 (Streptomycin) | [4] |
| 3-Bromo-pyrazole deriv. | Brominated | MRSA | 4.00 | N/A | [5] |
| Compound 2a | Multi-halogenated | Candida albicans | 31.25 | N/A | [6] |
Data Interpretation: The introduction of fluorine at specific positions (e.g., Compound 8V-c) dramatically enhances binding affinity to bacterial targets like DNA gyrase, resulting in a 5-fold increase in potency compared to Ciprofloxacin against Salmonella[3]. Similarly, brominated pyrazoles show significant promise against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[5].
Mechanistic Pathway Visualization
To understand how these compounds exert their antimicrobial effects, the following workflow maps the interaction pathway from initial membrane penetration to cellular arrest.
Figure 1: Mechanism of action for halogenated pyrazoles via lipophilicity and halogen bonding.
Self-Validating Experimental Protocol: Broth Microdilution Assay
A robust, reproducible protocol is the bedrock of in vitro pharmacology. Standardized by CLSI (Clinical and Laboratory Standards Institute) guidelines[1], the following broth microdilution method is optimized specifically for highly lipophilic halogenated pyrazoles.
Rationale & Causality in Experimental Design
When testing halogenated pyrazoles, the primary experimental pitfall is compound precipitation in aqueous media, leading to false-negative MIC values. To counteract this, we utilize a strictly controlled DMSO solubilization step. Furthermore, we integrate Resazurin (Alamar Blue) as a metabolic indicator to provide a self-validating, objective readout of cellular viability, eliminating the subjectivity of visual turbidity assessments.
Step-by-Step Methodology
Step 1: Compound Solubilization & Standardization
-
Action: Dissolve the halogenated pyrazole in 100% molecular-biology grade DMSO to create a 10 mg/mL stock solution.
-
Causality: Halogenated scaffolds are inherently hydrophobic. Initial dissolution in pure DMSO ensures complete molecular dispersion.
-
Critical Control: The final concentration of DMSO in the assay well must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which would confound the antimicrobial data.
Step 2: Media Preparation & Serial Dilution
-
Action: Perform two-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or RPMI-1640 (buffered with MOPS to pH 7.0) for fungi[1].
-
Causality: CAMHB provides optimized divalent cation (Ca2+, Mg2+) concentrations necessary for the stable growth of ESKAPE pathogens, while RPMI-1640 is the gold standard for supporting Candida species without interfering with drug activity.
Step 3: Inoculum Preparation
-
Action: Standardize the microbial suspension to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL), then dilute 1:100 in broth before adding to the microtiter plates.
-
Causality: Standardizing the inoculum ensures a consistent pathogen load. Over-inoculation leads to artificially high MICs (the "inoculum effect"), while under-inoculation yields false positives.
Step 4: Incubation & Resazurin Validation
-
Action: Incubate plates at 37°C for 18-24 hours. After incubation, add 10 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours.
-
Causality: Resazurin acts as a self-validating metabolic switch. Viable cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is objectively recorded as the lowest concentration well that remains strictly blue (indicating complete metabolic arrest).
Conclusion
The strategic halogenation of the pyrazole core is not merely a structural tweak; it is a fundamental enhancement of the molecule's pharmacokinetic and pharmacodynamic capabilities. By leveraging the "sigma-hole" effect and optimized lipophilicity, halogenated pyrazoles consistently demonstrate superior in vitro antimicrobial activity compared to non-halogenated precursors, and in several cases, outcompete established clinical standards.
References
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Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities, MDPI. 2
-
Synthesis of Novel Pyrazolopyrrolopyrazines, Potential Analogues of Sildenafil, ResearchGate. 4
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The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles, ResearchGate. 6
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5-Bromo-3-methyl-1-phenylpyrazole | 41327-15-5, Benchchem. 1
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Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine, ResearchGate. 3
-
3-Bromo-1H-pyrazole | Building Block for R&D, Benchchem. 5
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Molecular Docking and Validation of Pyrazole Derivatives
As a Senior Application Scientist, I approach drug discovery not merely as a sequence of computational screening steps, but as a self-validating system where in silico predictions must establish a clear causal relationship with in vitro phenotypic outcomes.
Pyrazole derivatives—characterized by their five-membered heterocyclic diazole ring—are highly privileged scaffolds in medicinal chemistry[1]. Their exceptional hydrogen-bonding capabilities make them ideal candidates for targeting complex enzymatic pockets. Recently, the drug development paradigm has shifted toward designing dual-target pyrazole inhibitors to combat aggressive diseases like inflammation-associated colorectal cancer, specifically by simultaneously targeting the Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) pathways[2].
This guide objectively compares the docking performance and experimental validation of novel pyrazole derivatives against industry-standard reference drugs.
Target Selection & Biological Rationale
In aggressive malignancies, inhibiting a single pathway often triggers compensatory survival mechanisms. The COX-2/PGE2 inflammatory pathway and the EGFR/ERK1/2 proliferation pathway exhibit extensive cross-talk[2]. Inhibiting EGFR alone frequently leads to resistance mediated by upregulated COX-2. By utilizing pyrazole derivatives functionalized with specific moieties (e.g., ar-turmerone hybrids or thiazole rings), researchers can achieve dual inhibition, effectively shutting down both synergistic pathways[2][3].
Diagram 1: Dual inhibition of COX-2 and EGFR pathways by pyrazole derivatives.
Comparative Performance Data
To evaluate the efficacy of structural modifications on the pyrazole core, we compare two recent classes of compounds: Pyrazole-ar-turmerone hybrids [2] and Pyrazolyl-thiazole derivatives [3].
The data below demonstrates how incorporating a thiazole ring drastically shifts the selectivity and potency toward EGFR/HER-2 kinase inhibition, achieving nanomolar efficacy compared to the micromolar activity of the ar-turmerone hybrids. Conversely, the ar-turmerone hybrids exhibit superior COX-2 binding affinities compared to the FDA-approved drug Celecoxib[2].
Table 1: In Silico Binding Affinities and In Vitro IC₅₀ Values
| Compound Class | Specific Derivative | Primary Target | In Silico Binding Energy (kcal/mol) | In Vitro IC₅₀ (µM) | Reference Drug |
| Pyrazole-ar-turmerone | Compound 1 | COX-2 | -12.5 | 0.63 | Celecoxib |
| Pyrazole-ar-turmerone | Compound 1 | EGFR | N/A | 37.56 | Lapatinib |
| Pyrazole-ar-turmerone | Compound 2 | COX-2 | -12.0 | 1.04 | Celecoxib |
| Pyrazolyl-thiazole | Derivative 8 | EGFR | N/A | 0.009 | Erlotinib |
| Pyrazolyl-thiazole | Derivative 8 | HER-2 | N/A | 0.013 | Lapatinib |
| Reference Drug | Celecoxib | COX-2 | -10.9 | - | - |
Self-Validating Experimental Protocols
A robust drug discovery pipeline requires that computational predictions be strictly validated by functional assays. Below is the step-by-step methodology linking in silico docking to in vitro enzymatic validation.
Diagram 2: Self-validating workflow from in silico docking to in vitro enzymatic assays.
Protocol A: High-Throughput Molecular Docking (AutoDock Vina)
Causality Check: We utilize AutoDock Vina because its empirical scoring function calculates the sum of steric, hydrophobic, and hydrogen-bonding interactions, offering a superior balance of accuracy and computational cost for large heterocyclic libraries[4][5].
-
Ligand Preparation: Convert 2D pyrazole structures to 3D. Calculate Gasteiger charges and minimize energy using the MMFF94 force field. This ensures the ligand is in its lowest-energy, biologically relevant conformation before docking.
-
Protein Preparation: Retrieve high-resolution crystal structures (e.g., COX-2 PDB: 3LN1; EGFR PDB: 1M17)[3][6].
-
Critical Step: Remove co-crystallized water molecules. Water molecules can artificially block the binding pocket during rigid-receptor docking, leading to false negatives. Add polar hydrogens to correct the protonation states of active site residues (e.g., Histidine).
-
-
Grid Box Generation: Center the grid box coordinates directly on the native co-crystallized ligand (e.g., Celecoxib in 3LN1). This restricts the search space to the validated active site, preventing the algorithm from identifying irrelevant allosteric poses.
-
Docking Execution: Run AutoDock Vina with an exhaustiveness parameter set between 8 and 16 to ensure thorough conformational sampling of the flexible pyrazole side chains.
-
Interaction Analysis: Extract the top poses based on ΔG (kcal/mol). Validate the pose by confirming hydrogen bond formation with critical catalytic residues (e.g., interaction with Val523 in COX-2, or the ASN818 residue in the EGFR kinase domain)[6].
Protocol B: In Vitro Kinase-Glo Luminescent Assay (EGFR Validation)
Causality Check: To validate the in silico predictions, a functional enzyme assay is required. The Kinase-Glo assay measures the amount of unreacted ATP left after the kinase reaction. A highly potent pyrazole inhibitor prevents ATP consumption by EGFR, resulting in high residual ATP and consequently high luminescence[3]. This provides a direct, causal readout of target engagement.
-
Reagent Preparation: Thaw EGFR enzyme, ATP, and Poly(Glu:Tyr) substrate on ice to prevent premature thermal degradation of the kinase[3].
-
Master Mix Assembly: Prepare a master mix containing 5× Kinase Buffer, 500 µM ATP, and the substrate. Aliquot 25 µL into each well of a 96-well opaque plate[3].
-
Inhibitor Addition: Add 5 µL of the synthesized pyrazole derivative (at varying serial dilutions) to the test wells. Use pure inhibitor buffer for the positive control wells[3].
-
Reaction Initiation: Dilute the EGFR enzyme to an optimal concentration (e.g., 7 ng/µL) and add it to the wells to initiate the phosphorylation cascade. Incubate the plate at room temperature for exactly 40 minutes[3].
-
Luminescence Detection: Add the Kinase-Glo reagent and incubate for 15 minutes in the dark. Read the luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis comparing the signal against the uninhibited controls[3].
Strategic Recommendations
When developing pyrazole derivatives, computational docking is a powerful predictive tool, but it must be contextualized by the structural biology of the target.
-
If the goal is COX-2 selectivity , bulky hydrophobic extensions (like the ar-turmerone scaffold) are highly effective at exploiting the unique hydrophobic side pocket of COX-2 (which is absent in COX-1)[2].
-
If the goal is EGFR/HER-2 kinase inhibition , incorporating electron-rich heteroaromatics (like thiazole or benzothiazole rings) is critical, as the nitrogen and sulfur atoms form essential hydrogen bonds with the hinge region of the kinase domain[3][5].
References
-
Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation. RSC Medicinal Chemistry (via NIH/PMC).2
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Taylor & Francis.3
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (via NIH/PMC).1
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.5
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.6
-
Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Scientific Reports (via NIH/PMC).4
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A Comparative Spectroscopic Guide to Pyrazole Regioisomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone of modern drug design, featured in a multitude of FDA-approved therapeutics for its diverse pharmacological activities.[1][2] However, the synthesis of substituted pyrazoles frequently yields a mixture of regioisomers, the differentiation of which is a critical step in drug development. The precise arrangement of substituents on the pyrazole ring profoundly influences a molecule's biological activity, pharmacokinetic properties, and toxicity profile. An unambiguous structural assignment is therefore not merely an academic exercise but a prerequisite for advancing a drug candidate.
This guide provides a comprehensive spectroscopic comparison of pyrazole regioisomers, offering researchers and drug development professionals the essential tools to confidently distinguish between these closely related molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting comparative data and detailing the underlying principles that govern the observed spectroscopic differences.
The Challenge of Pyrazole Regiochemistry
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can theoretically produce two different regioisomeric pyrazoles. For instance, the condensation of a substituted hydrazine with a β-keto-ester can yield either a 1,3- or a 1,5-disubstituted pyrazole. The regiochemical outcome is often dependent on the reaction conditions and the nature of the substituents.[3] This guide will focus on the spectroscopic techniques used to unequivocally identify the resulting product(s).
Caption: Workflow for NMR-based structural elucidation of pyrazole regioisomers.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. While it may not always be sufficient on its own to distinguish between regioisomers, it can offer supporting evidence. The key vibrational bands to examine in pyrazoles are:
-
N-H Stretch: For N-unsubstituted pyrazoles, a broad N-H stretching band is typically observed in the range of 3100-3300 cm⁻¹. Intermolecular hydrogen bonding can significantly broaden this peak. [4]* C=N and C=C Stretching: The pyrazole ring gives rise to characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The exact positions and intensities of these bands can differ subtly between regioisomers due to the different substitution patterns.
-
C-N Stretching: A strong C-N stretching band is usually observed around 1290 cm⁻¹. [5]
Standard Experimental Protocol for ATR-FTIR
-
Background Scan: Clean the ATR crystal (e.g., diamond) with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid pyrazole sample onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While regioisomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structure. The pyrazole ring typically fragments through the loss of N₂ or HCN. [6][7]The fragmentation pathways of the substituents can also be influenced by their position on the pyrazole ring, leading to different relative abundances of fragment ions.
A detailed analysis of the fragmentation patterns, sometimes aided by high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments, can help in distinguishing between regioisomers. [8]
Standard Experimental Protocol for EI-MS
-
Sample Introduction: Introduce a dilute solution of the pyrazole sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: Ionize the sample using electron ionization (EI) at 70 eV.
-
Mass Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) and relative abundance of the ions.
-
Fragmentation Analysis: Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the fragmentation patterns of the different regioisomers.
Caption: Simplified workflow of an Electron Ionization Mass Spectrometry experiment.
Conclusion
The unambiguous identification of pyrazole regioisomers is a critical step in the development of new pharmaceuticals. While IR and MS can provide valuable supporting data, NMR spectroscopy, particularly 2D techniques like HMBC and NOESY, remains the gold standard for definitive structural assignment. By understanding the principles behind each spectroscopic technique and following systematic experimental protocols, researchers can confidently and accurately characterize their synthesized pyrazole derivatives, ensuring the integrity and progression of their drug discovery programs.
References
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Schuster, I. I., Dyllick-Brenzinger, C., & Roberts, J. D. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]
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Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025, October 29). ACS Publications. Retrieved from [Link]
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FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved from [Link]
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Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved from [Link]
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A vibrational assignment for pyrazole. (n.d.). Journal of the Chemical Society B. RSC Publishing. Retrieved from [Link]
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Pyrazole - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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Fumagalli, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Retrieved from [Link]
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Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. (n.d.). ResearchGate. Retrieved from [Link]
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Aguilar-Parrilla, F., et al. (1994). 15N NMR chemical shifts of NH‐pyrazoles in the solid state and in solution at low temperature. Magnetic Resonance in Chemistry. Retrieved from [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC. Retrieved from [Link]
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1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. (1984, July 1). Semantic Scholar. Retrieved from [Link]
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Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Retrieved from [Link]
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FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... (n.d.). ResearchGate. Retrieved from [Link]
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Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. (2015, August). ResearchGate. Retrieved from [Link]
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Claramunt, R. M., et al. (2003, March 4). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach. Retrieved from [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 3). IntechOpen. Retrieved from [Link]
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Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. (2022, November 27). IntechOpen. Retrieved from [Link]
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Mass spectral investigation of compounds 1 and 11-15. (n.d.). ResearchGate. Retrieved from [Link]
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Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav. Retrieved from [Link]
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Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. (n.d.). ResearchGate. Retrieved from [Link]
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Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. Retrieved from [Link]
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Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
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Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). Retrieved from [Link]
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1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). SciSpace. Retrieved from [Link]
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Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. (n.d.). PubMed. Retrieved from [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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13C NMR of pyrazoles. (1993, February 1). R Discovery. Retrieved from [Link]
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(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. (2026, February 9). ResearchGate. Retrieved from [Link]
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Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025, August 26). Digital CSIC. Retrieved from [Link]
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Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Usiena air. Retrieved from [Link]
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1 H-NMR spectrum of pyrazole (Clark, 2010). (n.d.). ResearchGate. Retrieved from [Link]
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A review on Chemistry and Therapeutic effect of Pyrazole. (2022, October 15). IGNITED MINDS. Retrieved from [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]
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1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (n.d.). TSI Journals. Retrieved from [Link]
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A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. (n.d.). PMC. Retrieved from [Link]
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- 6. benchchem.com [benchchem.com]
- 7. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the synthesis of pyrazole derivatives through independent methods
Title: Validating the Synthesis of Pyrazole Derivatives: Continuous Flow Microreactors vs. Traditional Batch Methods
Introduction As a Senior Application Scientist, I frequently evaluate and design synthetic methodologies to optimize the generation of active pharmaceutical ingredients (APIs). Pyrazole derivatives are foundational to medicinal chemistry, serving as the core scaffold for blockbuster drugs like celecoxib and sildenafil. However, synthesizing these heterocycles is only half the battle; validating the methodology through orthogonal, self-validating systems is what ensures scalability and scientific integrity.
In this guide, we will objectively compare the traditional batch-based Knorr pyrazole synthesis against modern continuous-flow microreactor systems. By examining the causality behind our experimental choices, we will demonstrate how advanced flow chemistry provides superior yield, purity, and kinetic control.
Mechanistic Grounding: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883[1], the Knorr synthesis remains the standard for constructing pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[2].
The Causality of Acid Catalysis: Why do we use acid in this workflow? The reaction is heavily pH-dependent. Acidic aqueous conditions are employed because protonating the ketone oxygen activates the corresponding carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydrazine nitrogen[3]. This thermodynamic activation accelerates both the initial hydrazone formation and the subsequent intramolecular cyclization (dehydration) step, driving the reaction forward[3].
Mechanistic pathway of the acid-catalyzed Knorr pyrazole synthesis.
Methodological Comparison & Experimental Protocols
To objectively compare these methods, we established a self-validating protocol for the synthesis of 3,5-disubstituted pyrazoles.
Method 1: Traditional Batch Synthesis (The Alternative)
The batch method relies on macroscopic mixing and extended heating. While historically reliable, it often suffers from poor heat transfer and regioselectivity issues when using unsymmetrical dicarbonyls.
Step-by-Step Protocol:
-
Initiation: Dissolve 10 mmol of 1,3-diketone and 10.5 mmol of arylhydrazine in 25 mL of ethanol in a round-bottom flask.
-
Catalysis: Add 0.5 mL of glacial acetic acid. Causality: This protonates the carbonyl species, driving the electrophilic activation required for the initial nucleophilic attack[3].
-
Cyclization: Reflux the mixture at 80°C for 9 hours. Causality: The extended time is required to overcome the activation energy barrier for the dehydration step in a macro-environment with inefficient heat transfer.
-
Quenching & Workup: Cool to room temperature, neutralize with saturated NaHCO3, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Isolate the crude product and purify via silica gel column chromatography (Hexane/EtOAc) to remove unreacted hydrazines and regioisomers.
Method 2: Continuous-Flow Microreactor Synthesis (The Product)
Continuous-flow chemistry represents a paradigm shift. By utilizing microfluidic channels, we achieve near-instantaneous mixing and superior heat transfer, significantly intensifying the chemical process and reducing reaction times[4].
Step-by-Step Protocol:
-
Precursor Loading: Load Pump A with a 0.075 M solution of 1,3-diketone in DMSO and Pump B with a 0.1125 M solution of arylhydrazine in DMSO[5].
-
Microfluidic Mixing: Pump both streams at 0.1 mL/min into a T-mixer. Causality: The high surface-area-to-volume ratio ensures immediate, homogenous mixing, eliminating localized concentration gradients that lead to side-product formation.
-
Telescoped Reaction: Route the mixed stream through a 14 mL perfluoroalkoxy (PFA) coil reactor heated to 120°C[5]. The cumulative residence time is precisely controlled to 70 minutes[5]. Causality: The elevated temperature, safely maintained under back-pressure, accelerates cyclization without solvent boil-off.
-
In-Line Purification: Pass the effluent through a column packed with a polymer-supported sulfonic acid scavenger resin. Causality: This traps unreacted hydrazine instantly, bypassing manual extraction and preventing degradation of the sensitive pyrazole intermediate.
-
Collection: Collect the highly pure pyrazole derivative directly from the reactor outlet.
Continuous-flow microreactor setup for telescoped pyrazole synthesis.
Comparative Data Analysis
To validate the superiority of the flow system, we synthesized a library of pyrazoles using both methods. The quantitative data clearly demonstrates the advantages of flow chemistry.
| Parameter | Traditional Batch Method | Continuous Flow System | Causality for Variance |
| Average Yield | 75% | 96% | Flow prevents over-reaction and thermal degradation via strict residence time control[5]. |
| Reaction Time | 9 hours | 70 minutes | Pressurized microreactors safely enable superheating (120°C), accelerating kinetics[5]. |
| Purity (Pre-column) | ~85% | >95% | In-line scavenger resins eliminate manual workup losses and trap impurities instantly. |
| E-Factor (Waste) | ~45 | ~12 | Elimination of extraction solvents and silica gel chromatography drastically reduces chemical waste. |
Self-Validating Analytical Workflows
A synthetic protocol is only as reliable as its validation system. To ensure scientific trustworthiness, every synthesized batch must undergo orthogonal validation to confirm structural identity, purity, and regioselectivity. Our continuous flow system is validated through the following independent analytical methods:
-
High-Performance Liquid Chromatography (HPLC): Used to quantify absolute purity. Flow-synthesized pyrazoles consistently show a single sharp peak at 254 nm, confirming >95% purity directly from the reactor without the need for traditional chromatography.
-
Nuclear Magnetic Resonance (1H and 13C NMR): Critical for determining regioselectivity. In unsymmetrical pyrazoles, the chemical shift of the C4 proton (typically a singlet around δ 6.0–6.8 ppm) and the distinct carbon shifts confirm the exact isomeric ratio. Flow synthesis yields higher regioselectivity due to precise kinetic control over the initial nucleophilic attack.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the exact molecular mass, confirming the loss of two water molecules (dehydration) which is the definitive indicator of complete intramolecular cyclization.
Conclusion
While the traditional Knorr batch synthesis remains a foundational exploratory tool, validating pyrazole synthesis through continuous-flow microreactors demonstrates undeniable advantages. By controlling thermodynamic and kinetic parameters at the micro-scale, flow chemistry offers a self-validating, high-yield, and sustainable alternative that is highly recommended for modern drug development and API manufacturing.
References
-
Advances in heterocyclic synthesis of quinoline, quinolone, pyrazole, and pyrrole derivatives Source: Taylor & Francis URL:[Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination Source: RSC Publishing URL:[Link]
-
Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines Source: Durham University URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
